molecular formula C10H13N5O4 B12396109 2'-Deoxy-L-guanosine CAS No. 269061-67-8

2'-Deoxy-L-guanosine

Cat. No.: B12396109
CAS No.: 269061-67-8
M. Wt: 267.24 g/mol
InChI Key: YKBGVTZYEHREMT-ZLUOBGJFSA-N
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Description

2'-Deoxy-L-guanosine is a useful research compound. Its molecular formula is C10H13N5O4 and its molecular weight is 267.24 g/mol. The purity is usually 95%.
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Properties

CAS No.

269061-67-8

Molecular Formula

C10H13N5O4

Molecular Weight

267.24 g/mol

IUPAC Name

2-amino-9-[(2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one

InChI

InChI=1S/C10H13N5O4/c11-10-13-8-7(9(18)14-10)12-3-15(8)6-1-4(17)5(2-16)19-6/h3-6,16-17H,1-2H2,(H3,11,13,14,18)/t4-,5-,6-/m0/s1

InChI Key

YKBGVTZYEHREMT-ZLUOBGJFSA-N

Isomeric SMILES

C1[C@@H]([C@@H](O[C@@H]1N2C=NC3=C2N=C(NC3=O)N)CO)O

Canonical SMILES

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O

Origin of Product

United States

Foundational & Exploratory

A Comprehensive Technical Guide to the Chemical Properties of 2'-Deoxy-L-guanosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-Deoxy-L-guanosine is the L-enantiomer of the naturally occurring 2'-deoxyguanosine (B1662781). As a nucleoside analog, it is a subject of significant interest in medicinal chemistry and drug development, particularly for its potential antiviral and antibiotic properties. This technical guide provides a detailed overview of the chemical properties of this compound, including its physicochemical characteristics, spectroscopic data, and biological activities. Detailed experimental protocols for its synthesis and analysis are also presented, alongside visualizations of its role in signaling pathways and experimental workflows to facilitate a deeper understanding for research and development applications.

Physicochemical Properties

This compound is a white crystalline solid.[1] It is the stereoisomer (enantiomer) of the common DNA building block, 2'-deoxyguanosine. While sharing many physical properties with its D-isomer, its different stereochemistry leads to distinct biological activities.

Quantitative Data Summary

The following table summarizes the key quantitative physicochemical properties of this compound and its more extensively studied D-enantiomer, 2'-deoxyguanosine. The physical properties of enantiomers are identical, except for the direction in which they rotate plane-polarized light.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₃N₅O₄[2][3][4]
Molecular Weight 267.24 g/mol [2][3][4][5]
CAS Number 22837-44-1[2][3][4]
Appearance A solid, white to off-white crystalline powder[1][3][6]
Melting Point 300 °C[3][5]
Solubility Soluble in DMSO (≥100 mg/mL), water, and acidic solutions. Slightly soluble in methanol (B129727) and ethanol. Insoluble in non-polar organic solvents.[1][7][8]
pKa (Predicted) 9.0 ± 0.20[3]
logP (Experimental) -1.30[5]
Storage Conditions 4°C or -20°C, protect from light.[3][6][7]

Biological Activity and Signaling Pathways

This compound exhibits notable biological activities, primarily stemming from its nature as a nucleoside analog.

Antibiotic and Antiviral Mechanisms

This compound has demonstrated antibiotic properties, particularly against gram-positive bacteria such as Listeria monocytogenes and Mycobacterium tuberculosis.[2][9] Its proposed mechanism of action involves the inhibition of protein synthesis, which ultimately leads to cell death.[2][9] It is also suggested that it can be phosphorylated and interfere with DNA synthesis by preventing the proper base pairing of adenosine (B11128) with thymine.[2][9]

Furthermore, this compound can selectively inhibit the phosphorylation of D-thymidine catalyzed by the herpes simplex virus (HSV) type 1 thymidine (B127349) kinase, highlighting its potential as an antiviral agent.[6][7]

Role in the Ras-MAPK Signaling Pathway

The Ras proteins are key components of the mitogen-activated protein kinase (MAPK) signaling pathway, which regulates cell proliferation, differentiation, and survival.[6][10] Ras proteins act as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state.[6][10] It has been shown that 2'-deoxyguanosine triphosphate (dGTP) can also bind to Ras and influence its activity.[6][10] Imbalances in the cellular pools of deoxynucleotides, including dGTP, have been linked to various diseases, including cancer.[6][10] The interaction of dGTP with Ras and its subsequent effect on the MAPK cascade is an area of active research.

MAPK_Pathway Simplified Ras-MAPK Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., EGFR) GRB2_SOS GRB2-SOS Complex Receptor->GRB2_SOS 2. Recruitment of Adapter Proteins Ras_GDP Ras-GDP (Inactive) GRB2_SOS->Ras_GDP 3. Guanine (B1146940) Nucleotide Exchange Factor (GEF) Activity Ras_GTP Ras-dGTP / Ras-GTP (Active) Ras_GDP->Ras_GTP dGTP or GTP in, GDP out RAF RAF Ras_GTP->RAF 4. Kinase Cascade Activation MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Transcription_Factors Transcription Factors (e.g., Myc, Jun, Fos) ERK->Transcription_Factors 5. Nuclear Translocation & TF Activation Cellular_Response Cellular Response (Proliferation, Differentiation, Survival) Transcription_Factors->Cellular_Response 6. Gene Expression Ligand Growth Factor (e.g., EGF) Ligand->Receptor 1. Ligand Binding & Receptor Activation

Caption: Role of (Deoxy)Guanosine Nucleotides in Ras-MAPK Pathway.

Experimental Protocols

General Synthesis of 2'-Deoxy-L-nucleosides

The synthesis of 2'-deoxy-L-nucleosides can be achieved through various chemical routes, often starting from readily available L-sugars or through the modification of existing nucleosides. A common strategy involves the coupling of a protected L-2-deoxyribose derivative with a protected guanine base.

Representative Protocol Outline:

  • Protection of L-sugar: Start with L-ribose or a suitable L-sugar derivative. Protect the hydroxyl groups, for instance, using silyl (B83357) or acyl protecting groups.

  • Formation of the Glycosyl Donor: Activate the anomeric carbon (C1') of the protected L-sugar to create a good leaving group, forming a glycosyl donor (e.g., a glycosyl halide or acetate).

  • Glycosylation: Couple the protected and activated L-sugar with a silylated or otherwise protected guanine derivative in the presence of a Lewis acid catalyst (e.g., TMSOTf). This step forms the crucial N-glycosidic bond.

  • Deprotection: Remove the protecting groups from the sugar and the guanine base using appropriate reagents (e.g., fluoride (B91410) for silyl groups, ammonia (B1221849) for acyl groups) to yield the final this compound product.

  • Purification: Purify the crude product using chromatographic techniques such as silica (B1680970) gel column chromatography or High-Performance Liquid Chromatography (HPLC).

Synthesis_Workflow General Workflow for this compound Synthesis & Purification Start L-Sugar (e.g., L-Ribose) Protect_Sugar Protection of Hydroxyl Groups Start->Protect_Sugar Activate_Sugar Activation of Anomeric Carbon (Glycosyl Donor Formation) Protect_Sugar->Activate_Sugar Glycosylation Glycosylation Reaction (N-Glycosidic Bond Formation) Activate_Sugar->Glycosylation Guanine_Prep Protected Guanine (e.g., Silylated Guanine) Guanine_Prep->Glycosylation Deprotection Removal of Protecting Groups Glycosylation->Deprotection Crude_Product Crude this compound Deprotection->Crude_Product Purification Purification (e.g., HPLC, Column Chromatography) Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product Analysis Characterization (NMR, Mass Spectrometry) Final_Product->Analysis

Caption: Synthesis and Purification Workflow for this compound.
Purification by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for the purification and analysis of nucleosides. Anion-exchange or reverse-phase HPLC can be employed.

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The spectra are expected to be identical to its D-enantiomer, 2'-deoxyguanosine, as these methods are not typically chiral.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are used to confirm the structure and purity. The chemical shifts for 2'-deoxyguanosine (D-isomer) are well-documented and serve as a reference.

¹H NMR (in D₂O): Key signals include the anomeric proton (H1') around 6.3 ppm, the aromatic proton (H8) of the guanine base around 8.0 ppm, and signals for the deoxyribose sugar protons between 2.5 and 4.6 ppm.[5][11]

¹³C NMR: Shows characteristic signals for the carbons of the guanine base and the deoxyribose sugar.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and fragmentation pattern.

  • Electrospray Ionization (ESI-MS): In positive ion mode, the protonated molecule [M+H]⁺ is observed at m/z 268.2.

  • Tandem Mass Spectrometry (MS/MS): Fragmentation of the parent ion typically results in the loss of the deoxyribose sugar moiety, leading to a prominent fragment ion corresponding to the protonated guanine base at m/z 152.1.

Conclusion

This compound is a synthetically accessible nucleoside analog with significant potential in the development of new therapeutic agents. Its distinct biological activities compared to its natural D-enantiomer make it a valuable tool for researchers in medicinal chemistry, pharmacology, and molecular biology. The data and protocols presented in this guide offer a comprehensive resource for professionals engaged in the study and application of this and other L-nucleoside analogs. Further research into its mechanism of action and its role in cellular pathways will continue to uncover its therapeutic potential.

References

An In-depth Technical Guide to 2'-Deoxy-L-guanosine: Structure, Stereochemistry, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Deoxy-L-guanosine is the L-enantiomer of the naturally occurring 2'-deoxy-D-guanosine, one of the four fundamental building blocks of deoxyribonucleic acid (DNA).[1] As the mirror image of its biological counterpart, it possesses unique stereochemical properties that render it and the resulting L-DNA resistant to degradation by nucleases, which have evolved to recognize D-nucleic acids.[2] This characteristic has catalyzed significant interest in this compound for various biotechnological and therapeutic applications, including the development of novel aptamers, diagnostic probes, and antimicrobial agents.[3][4] This guide provides a comprehensive overview of the structure, stereochemistry, synthesis, and biological significance of this compound.

Structure and Stereochemistry

This compound consists of a guanine (B1146940) nucleobase attached to a 2-deoxy-L-ribose sugar moiety via a β-N9-glycosidic bond.[5] The core distinction from its natural counterpart lies in the chirality of the deoxyribose sugar. In this compound, the sugar is the L-enantiomer, which results in a left-handed helical structure when incorporated into L-DNA, in contrast to the right-handed helix of natural B-form D-DNA.[3][6]

The structural formula is C₁₀H₁₃N₅O₄, and it has a molecular weight of approximately 267.25 g/mol .[5][7] The key stereochemical feature is the L-configuration at the C1', C3', and C4' positions of the deoxyribose ring.

synthesis_workflow cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Synthesis L_ribose L-Ribose (Starting Material) protected_sugar Protected 2-Deoxy-L-ribose derivative L_ribose->protected_sugar coupling Glycosylation (Coupling Reaction) protected_sugar->coupling protected_guanine Protected Guanine protected_guanine->coupling deprotection Deprotection coupling->deprotection final_product_chem This compound deprotection->final_product_chem guanine Guanine enzyme Nucleoside Deoxyribosyl Transferase guanine->enzyme donor 2'-Deoxy-L-ribosyl Donor donor->enzyme final_product_enz This compound enzyme->final_product_enz logical_relationship dLg This compound prop_node Incorporated into L-DNA dLg->prop_node app3 Antimicrobial Agents dLg->app3 prop1 Left-Handed Helix prop_node->prop1 prop2 Nuclease Resistance prop_node->prop2 prop3 Orthogonal to D-DNA prop_node->prop3 app_node Leads to Applications prop2->app_node prop3->app_node app1 Therapeutic Aptamers (Spiegelmers) app_node->app1 app2 Stable Diagnostic Probes app_node->app2

References

The Unnatural Enantiomers: A Technical Guide to the Discovery and History of L-Nucleosides in Research

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, biological activity, and therapeutic potential of L-nucleoside analogs for researchers, scientists, and drug development professionals.

Introduction

In the realm of medicinal chemistry, the chirality of a molecule can be the determining factor between therapeutic efficacy and inertness or even toxicity. For decades, the focus of nucleoside analog research for antiviral and anticancer therapies centered almost exclusively on D-nucleosides, the enantiomeric form found in natural nucleic acids. The prevailing dogma suggested that L-nucleosides, their mirror images, would be biologically inactive. However, the serendipitous discovery of the potent antiviral activity of Lamivudine (3TC) shattered this paradigm, opening a new and fruitful avenue of research. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological evaluation of L-nucleosides, offering a valuable resource for professionals in drug development.

A History of Discovery: From Serendipity to Rational Design

The story of L-nucleosides is a testament to the importance of challenging established scientific assumptions. While scattered reports on the synthesis of L-nucleosides existed earlier, their potential as therapeutic agents was largely ignored. The turning point came in the late 1980s during the search for effective anti-HIV therapies.

The Breakthrough of Lamivudine (3TC)

In 1988, while working at the Centre for Drug Research in Montreal, Bernard Belleau and his team synthesized the racemic mixture of 2',3'-dideoxy-3'-thiacytidine (BCH-189). Subsequent separation and biological evaluation of the individual enantiomers revealed a startling discovery: the L-enantiomer, later named Lamivudine (3TC), exhibited potent activity against HIV-1 and Hepatitis B virus (HBV) with significantly lower cytotoxicity than its D-counterpart. This discovery was counterintuitive, as viral reverse transcriptases were expected to exclusively recognize D-nucleosides. The finding that an L-nucleoside could be a substrate and a potent inhibitor of a viral polymerase was a landmark achievement that invigorated the field.

Expanding the Arsenal: Emtricitabine and Beyond

The success of Lamivudine spurred further investigation into other L-nucleoside analogs. Emtricitabine (FTC), a fluorinated derivative of 3TC, emerged as another highly effective antiviral agent. Like Lamivudine, Emtricitabine demonstrated potent activity against HIV and HBV with a favorable safety profile. The clinical success of these two drugs solidified the importance of L-nucleosides in antiviral therapy.

Subsequently, researchers have explored a wide range of L-nucleoside analogs with modifications to the sugar moiety and the nucleobase, leading to the discovery of compounds with activity against other viruses and cancer. Notable examples include Telbivudine (L-dT), approved for the treatment of chronic hepatitis B, and Clevudine (L-FMAU), another anti-HBV agent.

Synthesis of L-Nucleosides: Crafting the Unnatural Enantiomer

The synthesis of enantiomerically pure L-nucleosides is a critical step in their development. Several strategies have been employed, with the Vorbrüggen glycosylation being a widely used and versatile method.

Key Synthetic Strategies
  • Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as L-sugars, to construct the desired L-nucleoside.

  • Asymmetric Synthesis: This method involves the creation of the chiral center(s) during the synthetic sequence using chiral catalysts or auxiliaries.

  • Enzymatic Resolution: Racemic mixtures of nucleosides can be resolved into their individual enantiomers using stereoselective enzymes.

Experimental Protocol: Synthesis of L-Thymidine

This protocol provides a general outline for the synthesis of L-Thymidine, a representative L-nucleoside, via the Vorbrüggen glycosylation method.

Materials:

Procedure:

  • Silylation of Thymine: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), suspend thymine in anhydrous dichloromethane. Add N,O-Bis(trimethylsilyl)acetamide (BSA) and heat the mixture to reflux until the thymine dissolves completely, indicating the formation of silylated thymine. Cool the reaction mixture to room temperature.

  • Glycosylation: In a separate flame-dried flask, dissolve 1-O-acetyl-2,3,5-tri-O-benzoyl-L-ribofuranose in anhydrous dichloromethane. Cool the solution to 0°C. To this solution, add the freshly prepared silylated thymine solution via cannula.

  • Lewis Acid Addition: Slowly add trimethylsilyl trifluoromethanesulfonate (TMSOTf) to the reaction mixture at 0°C. The reaction is typically monitored by thin-layer chromatography (TLC) for the disappearance of the starting materials.

  • Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure.

  • Purification of Protected L-Thymidine: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to obtain the protected L-thymidine.

  • Deprotection: Dissolve the purified protected L-thymidine in anhydrous methanol. Add a catalytic amount of sodium methoxide in methanol. Monitor the reaction by TLC until the deprotection is complete.

  • Final Purification: Neutralize the reaction with an acidic resin, filter, and concentrate the solvent. Purify the crude L-Thymidine by recrystallization or silica gel column chromatography to yield the final product.

  • Characterization: Confirm the identity and purity of the synthesized L-Thymidine using spectroscopic methods such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).

G thymine Thymine silylated_thymine Silylated Thymine thymine->silylated_thymine BSA, DCM protected_l_thymidine Protected L-Thymidine l_ribose_derivative 1-O-acetyl-2,3,5-tri-O-benzoyl-L-ribofuranose l_ribose_derivative->protected_l_thymidine Silylated Thymine, TMSOTf, DCM l_thymidine L-Thymidine protected_l_thymidine->l_thymidine NaOMe, MeOH G cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis reagents Prepare Reaction Mix (Buffer, Template/Primer, dNTPs, [3H]-dTTP) inhibitor Add L-Nucleoside-TP (Varying Concentrations) reagents->inhibitor start_reaction Initiate with HIV-1 RT inhibitor->start_reaction incubation Incubate at 37°C start_reaction->incubation terminate Stop with TCA incubation->terminate filter Precipitate and Filter terminate->filter quantify Scintillation Counting filter->quantify calculate Calculate IC50 quantify->calculate G cluster_cell Host Cell cluster_virus Viral Replication L_nucleoside L-Nucleoside L_nucleoside_MP L-Nucleoside-MP L_nucleoside->L_nucleoside_MP Host Kinase L_nucleoside_DP L-Nucleoside-DP L_nucleoside_MP->L_nucleoside_DP Host Kinase L_nucleoside_TP L-Nucleoside-TP L_nucleoside_DP->L_nucleoside_TP Host Kinase viral_polymerase Viral Polymerase (e.g., Reverse Transcriptase) L_nucleoside_TP->viral_polymerase Competitive Inhibition dna_synthesis Viral DNA Synthesis viral_polymerase->dna_synthesis Natural dNTPs chain_termination Chain Termination viral_polymerase->chain_termination Incorporation of L-Nucleoside-TP

A Deep Dive into the Stereochemical Dichotomy of 2'-Deoxyguanosine: A Technical Guide to the D- and L-Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of nucleoside chemistry and its therapeutic applications, the stereochemical orientation of the sugar moiety plays a pivotal role in determining biological activity and metabolic fate. This technical guide provides an in-depth exploration of the structural and functional differences between the naturally occurring 2'-Deoxy-D-guanosine and its synthetic enantiomer, 2'-Deoxy-L-guanosine. While chemically identical in composition, their mirrored three-dimensional arrangements give rise to distinct physicochemical properties and biological functions, a critical consideration for drug design and development. This document will serve as a comprehensive resource, detailing their structural nuances, comparative properties, and the experimental methodologies used for their characterization.

Core Structural Differences: A Tale of Two Enantiomers

2'-Deoxyguanosine is a fundamental building block of deoxyribonucleic acid (DNA), composed of the purine (B94841) base guanine (B1146940) linked to a 2-deoxyribose sugar. The key distinction between the D- and L-forms lies in the chirality of the deoxyribose sugar. In 2'-Deoxy-D-guanosine, the sugar is D-2-deoxyribose, the enantiomer found in all known forms of life. Conversely, this compound incorporates L-2-deoxyribose, a mirror image of its natural counterpart.[1][2] This seemingly subtle change has profound implications for the molecule's overall three-dimensional structure and its interactions with biological macromolecules.

The conformational preferences of the sugar ring (puckering) and the orientation of the guanine base relative to the sugar (syn vs. anti conformation) are critical determinants of a nucleoside's biological activity. While detailed comparative crystallographic data for this compound is not as abundant as for its D-enantiomer, studies on L-nucleosides in general suggest that they can adopt conformations that mimic their D-counterparts, allowing them to interact with enzymes, albeit often with different affinities and outcomes.[3]

Comparative Physicochemical and Biological Properties

The enantiomeric relationship between 2'-Deoxy-D-guanosine and this compound dictates that they have identical intrinsic physical properties such as melting point, boiling point, and solubility in achiral solvents. However, their interaction with other chiral molecules, including biological macromolecules like enzymes and receptors, is diastereomeric and therefore can differ significantly.

Property2'-Deoxy-D-guanosineThis compound
Biological Role Building block of DNA[4]Antibiotic, Antiviral, Potential Anticancer Agent[5][6]
Metabolism Readily phosphorylated by cellular kinasesPhosphorylated by cellular kinases, but may be a poorer substrate for some enzymes[3]
Toxicity Generally non-toxic at physiological concentrationsGenerally less toxic than D-congeners due to reduced mitochondrial transport
Solubility (in water) Slightly solubleSlightly soluble
Melting Point Approx. 300 °C (decomposes)Approx. 300 °C (decomposes)
Optical Rotation DextrorotatoryLevorotatory

Mechanism of Action: The L-Enantiomer Advantage in Drug Development

The therapeutic potential of this compound and other L-nucleosides stems from their ability to act as "unnatural" substrates for viral and cellular enzymes. The general mechanism of action for antiviral L-nucleosides involves a three-step process:

  • Cellular Uptake: The L-nucleoside is transported into the host cell.

  • Intracellular Phosphorylation: Cellular kinases sequentially phosphorylate the L-nucleoside to its 5'-monophosphate, 5'-diphosphate, and finally to the active 5'-triphosphate form.[3]

  • Enzyme Inhibition and/or Chain Termination: The L-nucleoside triphosphate competes with the natural D-nucleoside triphosphate for the active site of viral polymerases (e.g., reverse transcriptase) or cellular DNA polymerases. Upon incorporation into a growing DNA chain, the L-nucleoside can act as a chain terminator, halting further elongation and disrupting viral replication or cancer cell proliferation.[][8]

The key advantage of L-nucleosides lies in their stereochemistry. They are often poor substrates for the enzymes that degrade natural D-nucleosides, leading to a longer intracellular half-life. Furthermore, their distinct shape can lead to selective inhibition of viral enzymes over host cell polymerases, reducing toxicity.[5]

Experimental Protocols

Chiral-Selective Synthesis of this compound

The synthesis of L-nucleosides requires stereocontrolled methods to ensure the correct enantiomer is produced. A common strategy involves the use of a chiral starting material, such as L-arabinose, which can be chemically converted to L-2-deoxyribose. The synthesis of this compound can be achieved through various glycosylation methods. One established approach is the Silyl-Hilbert-Johnson reaction.

Protocol: Silyl-Hilbert-Johnson Glycosylation for this compound Synthesis

  • Preparation of Silylated Guanine:

    • Suspend N2-isobutyrylguanine in a mixture of hexamethyldisilazane (B44280) (HMDS) and trimethylsilyl (B98337) chloride (TMSCl) in an inert solvent like pyridine.

    • Reflux the mixture until a clear solution is obtained, indicating the formation of the persilylated guanine derivative.

    • Remove the excess silylating agents under vacuum.

  • Glycosylation Reaction:

    • Prepare the L-2-deoxyribose derivative, typically as a 1-chloro-3,5-di-O-p-toluoyl-α-L-erythro-pentofuranose.

    • Dissolve the silylated guanine and the L-deoxyribose derivative in a dry, aprotic solvent such as acetonitrile (B52724) or 1,2-dichloroethane.

    • Add a Lewis acid catalyst, for example, trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) or tin(IV) chloride (SnCl4), dropwise at a controlled temperature (e.g., 0 °C or room temperature).

    • Monitor the reaction by thin-layer chromatography (TLC) until completion.

  • Deprotection and Purification:

    • Quench the reaction with a suitable reagent, such as saturated sodium bicarbonate solution.

    • Extract the product with an organic solvent and purify the crude product by silica (B1680970) gel column chromatography to isolate the protected L-nucleoside.

    • Remove the protecting groups (isobutyryl and p-toluoyl) by treatment with a base, such as sodium methoxide (B1231860) in methanol (B129727) or aqueous ammonia.

    • Purify the final product, this compound, by recrystallization or high-performance liquid chromatography (HPLC).

X-ray Crystallography for Structural Elucidation

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule, including its absolute stereochemistry.[9]

Protocol: X-ray Crystallography of Nucleosides

  • Crystal Growth:

    • Dissolve the purified nucleoside in a suitable solvent or solvent mixture (e.g., water, ethanol, or dimethyl sulfoxide).

    • Employ a crystallization technique such as slow evaporation, vapor diffusion (hanging or sitting drop), or cooling of a saturated solution to grow single crystals of sufficient size and quality.

  • Data Collection:

    • Mount a suitable crystal on a goniometer head.

    • Place the mounted crystal in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage.

    • Expose the crystal to a monochromatic X-ray beam using a diffractometer.

    • Rotate the crystal and collect a series of diffraction images at different orientations.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain the unit cell parameters and integrated intensities of the reflections.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.

    • Build a molecular model into the electron density map.

    • Refine the atomic coordinates, and thermal parameters against the experimental data to achieve the best possible fit.

    • Determine the absolute configuration using anomalous dispersion effects, typically by calculating the Flack parameter.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

NMR spectroscopy is a powerful tool for determining the structure and conformation of molecules in solution. For nucleosides, 1H and 13C NMR are used to elucidate the sugar pucker and the glycosidic torsion angle.

Protocol: NMR Analysis of Deoxyguanosine Enantiomers

  • Sample Preparation:

    • Dissolve a few milligrams of the nucleoside in a deuterated solvent (e.g., DMSO-d6, D2O).

    • Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if required.

  • Data Acquisition:

    • Acquire 1D 1H and 13C NMR spectra.

    • Acquire 2D NMR spectra, such as COSY (Correlation Spectroscopy) to establish proton-proton couplings, and NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) to determine through-space proximities of protons.

  • Spectral Analysis:

    • Sugar Pucker: Analyze the coupling constants (J-values) of the sugar protons, particularly J(H1'-H2') and J(H3'-H4'). The magnitude of these couplings can be used to determine the preferred conformation of the deoxyribose ring (C2'-endo or C3'-endo).

    • Glycosidic Torsion Angle (χ): The relative intensities of the NOE cross-peaks between the guanine H8 proton and the sugar protons (H1', H2', H2'') provide information about the syn or anti conformation around the glycosidic bond. For the anti conformation, a strong NOE is expected between H8 and H2', while for the syn conformation, a strong NOE is expected between H8 and H1'.

Signaling Pathways and Biological Implications

While the direct interaction of this compound with specific signaling pathways is an area of ongoing research, the broader class of nucleoside analogs is known to influence various cellular processes. Extracellular nucleotides and nucleosides can act as signaling molecules by activating purinergic receptors (P1 and P2 receptors).[10] The intracellular metabolites of nucleoside analogs, particularly the triphosphates, can interfere with DNA replication and repair mechanisms, which can trigger cell cycle arrest and apoptosis.[11]

The protective effects of guanosine (B1672433) (the ribo-form of guanine nucleoside) have been shown to involve the modulation of adenosine (B11128) receptors and the activation of pro-survival signaling pathways such as PI3K, MEK, and PKC.[12][13] It is plausible that this compound or its metabolites could engage similar pathways, contributing to its observed biological activities.

Below is a conceptual workflow for investigating the biological effects of this compound.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_mechanism Mechanism of Action synthesis Chiral Synthesis of This compound purification Purification (HPLC) synthesis->purification structural_analysis Structural Analysis (NMR, X-ray, MS) purification->structural_analysis cell_culture Cell Culture (Cancer cells, Viral-infected cells) treatment Treatment with This compound cell_culture->treatment cytotoxicity Cytotoxicity Assay (MTT, LDH) treatment->cytotoxicity antiviral Antiviral Assay (Plaque reduction) treatment->antiviral phosphorylation Phosphorylation Assay treatment->phosphorylation cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle apoptosis Apoptosis Assay (Annexin V, Caspase activity) treatment->apoptosis polymerase_inhibition Polymerase Inhibition Assay phosphorylation->polymerase_inhibition signaling Signaling Pathway Analysis (Western Blot, Kinase Assays) apoptosis->signaling

Caption: Experimental workflow for the synthesis, characterization, and biological evaluation of this compound.

Conclusion

The stereochemical inversion from D- to L-deoxyribose in the guanosine nucleoside opens up a fascinating area of research with significant therapeutic potential. This compound, as an unnatural enantiomer, evades some of the metabolic pathways of its natural counterpart, leading to a distinct pharmacological profile. This technical guide has provided a comprehensive overview of the structural, physicochemical, and biological differences between 2'-Deoxy-D-guanosine and this compound, along with detailed experimental protocols for their study. A deeper understanding of these enantiomers at the molecular level will undoubtedly pave the way for the rational design of novel and more effective nucleoside-based therapeutics.

References

An In-depth Technical Guide to the Physical Characteristics of Left-Handed DNA Helices

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the structural and physical properties of left-handed DNA helices, with a primary focus on Z-DNA, the most biologically relevant form. It details the unique conformational characteristics that distinguish it from canonical right-handed B-DNA, the conditions that promote its formation, and the experimental methodologies used for its characterization.

Introduction to Left-Handed DNA

While the right-handed double helix (B-DNA) represents the canonical structure of DNA under physiological conditions, the molecule can adopt alternative conformations.[1][2] Among these, left-handed helices are of significant interest due to their distinct structures and potential biological roles.[3][4] The most extensively studied and biologically active form of left-handed DNA is Z-DNA.[3][5] Discovered through structural studies of synthetic DNA with alternating purine-pyrimidine sequences (especially poly(dGC)₂), Z-DNA is characterized by a unique zigzagging sugar-phosphate backbone, which gives it its name.[1][5] Unlike a true enantiomer (L-DNA), which would be a perfect mirror image of B-DNA, Z-DNA possesses specific structural features that differentiate it beyond its helical sense.[3] Understanding these characteristics is crucial for exploring its role in cellular processes like transcription and its potential as a target for therapeutic intervention.[5][6]

Comparative Physical Characteristics: Z-DNA vs. B-DNA

The transition from the B-form to the Z-form involves significant conformational changes in the DNA structure. The following table summarizes the key quantitative differences between these two helical forms.

Physical CharacteristicB-DNA (Right-Handed)Z-DNA (Left-Handed)
Helical Sense Right-handedLeft-handed
Overall Shape Long, narrowShort, wide
Diameter ~20 Å (2.0 nm)~18 Å (1.8 nm)[7]
Base Pairs per Helical Turn ~10.512[1][6][7]
Helical Rise per Base Pair ~3.4 Å~3.7 Å[7]
Pitch per Helical Turn ~34 Å (3.4 nm)[8]~45.6 Å (4.56 nm)[6]
Repeating Unit 1 base pair2 base pairs (e.g., CpG)[7]
Glycosidic Bond Conformation Anti for all basesAnti for Pyrimidines (dC, dT); Syn for Purines (dG, dA)[7]
Major Groove Wide and deepFlattened, almost nonexistent[1]
Minor Groove Narrow and deepNarrow and very deep[1][7]
Backbone Trajectory Smooth, continuous curveZigzag pattern[1][5][6]

Conditions Favoring Z-DNA Formation

The formation of Z-DNA is an energetically unfavorable process under normal physiological conditions, but it can be induced and stabilized by several factors.[5] The interplay of these factors can lead to the transient formation of Z-DNA segments within a larger B-DNA molecule, creating a B-Z junction where the helical direction changes.[9]

G factor1 High Salt Concentration (e.g., 4 M NaCl) BDNA B-DNA (Right-Handed) factor1->BDNA:n factor2 Negative Supercoiling factor2->BDNA:n factor3 Alternating Purine-Pyrimidine Sequence (e.g., poly(dG-dC)) factor3->BDNA:n factor4 Specific Cation Binding factor4->BDNA:n factor5 Z-DNA Binding Proteins ZDNA Z-DNA (Left-Handed) BDNA->ZDNA ZDNA:s->factor5:n Stabilization

Diagram 1: Factors influencing the B-DNA to Z-DNA transition.

Proposed Biological Role in Transcription

While the precise biological functions of Z-DNA are still under investigation, evidence suggests its involvement in gene regulation. The formation of Z-DNA upstream of promoter regions has been shown to stimulate transcription.[5] This regulatory role may be linked to interactions with specific proteins. For instance, studies have indicated a correlation between Z-DNA forming regions and promoter regions for nuclear factor I, suggesting that transcription in some human genes could be modulated by Z-DNA formation and subsequent protein activation.[5]

G promoter Promoter Region (B-DNA) z_dna Z-DNA Formation Upstream of Promoter promoter->z_dna Transition supercoiling Torsional Stress (Negative Supercoiling) supercoiling->promoter Induces protein Z-DNA Binding Protein (e.g., NFI) z_dna->protein Recruits/ Stabilizes transcription Transcription Stimulation protein->transcription Activates

Diagram 2: Proposed signaling pathway for Z-DNA in transcription regulation.

Key Experimental Methodologies

The characterization of left-handed DNA helices relies on a suite of biophysical and structural biology techniques. Each method provides unique insights into the structure, stability, and interactions of these non-canonical forms.

A typical workflow for identifying and characterizing a potential Z-DNA forming sequence involves several stages, from initial identification to detailed structural analysis.

G start Synthesize/Isolate DNA with Alternating Purine-Pyrimidine Sequence induce Induce Z-Conformation (e.g., High Salt, Supercoiling) start->induce screen Initial Screening: Circular Dichroism (CD) Spectroscopy induce->screen confirm Conformation Confirmation: Electrophoretic Mobility Shift Assay (EMSA) screen->confirm Inverted Spectrum structure High-Resolution Structural Analysis confirm->structure Mobility Shift xray X-ray Crystallography structure->xray nmr NMR Spectroscopy structure->nmr

Diagram 3: General experimental workflow for Z-DNA characterization.

1. X-ray Crystallography and Fiber Diffraction

  • Principle: This is the definitive method for determining the three-dimensional atomic structure of molecules. X-rays are diffracted by the electrons in a crystallized molecule, producing a diffraction pattern that can be mathematically transformed into an electron density map, revealing the molecular structure. Fiber diffraction, used in the initial studies of DNA, provides structural information on long, oriented polymers.[10]

  • Methodology:

    • Sample Preparation: A short, synthetic oligonucleotide with a sequence prone to Z-DNA formation (e.g., d(CGCGCG)) is synthesized and purified.

    • Crystallization: The DNA is crystallized, often under high salt conditions or in the presence of cations that stabilize the Z-conformation.[11] This process involves screening various conditions (precipitants, temperature, pH) to obtain high-quality, single crystals.

    • Data Collection: The crystal is mounted and exposed to a focused beam of X-rays. As the crystal is rotated, a series of diffraction patterns are collected.

    • Structure Solution and Refinement: The diffraction data are processed to determine the phases and amplitudes of the X-ray waves. This information is used to build an atomic model of the Z-DNA helix, which is then refined against the experimental data to achieve the best possible fit.

2. Circular Dichroism (CD) Spectroscopy

  • Principle: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. Nucleic acids exhibit characteristic CD spectra based on their helical structure. The transition from a right-handed (B-DNA) to a left-handed (Z-DNA) helix results in a dramatic inversion of the CD spectrum.[5]

  • Methodology:

    • Sample Preparation: Purified DNA is dissolved in a suitable buffer (e.g., Tris-HCl with NaCl).

    • Inducing Transition: The B-Z transition is monitored by titrating the sample with an inducing agent, such as NaCl, or by changing the temperature.

    • Data Acquisition: The CD spectrum is recorded over a wavelength range of approximately 220-320 nm at each step of the titration. B-DNA typically shows a positive peak around 275 nm and a negative peak around 245 nm. Z-DNA exhibits a nearly inverted spectrum, with a negative peak around 290 nm and a positive peak around 260 nm.

    • Data Analysis: The change in molar ellipticity at specific wavelengths is plotted against the concentration of the inducing agent to determine the midpoint of the B-Z transition, providing information on the stability of the Z-form.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Principle: NMR provides detailed information about the structure and dynamics of molecules in solution. It relies on the magnetic properties of atomic nuclei. For DNA, 2D NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to measure through-space distances between protons, allowing for the determination of the glycosidic bond conformation (syn vs. anti) and the overall helical structure.

  • Methodology:

    • Sample Preparation: A highly concentrated and pure sample of the DNA oligonucleotide is prepared in a suitable buffer, often using D₂O to reduce the solvent signal.

    • Data Acquisition: A series of 1D and 2D NMR experiments are performed on a high-field NMR spectrometer. Key experiments include COSY (Correlation Spectroscopy) to identify spin-coupled protons and NOESY to identify spatially close protons.

    • Data Analysis and Structure Calculation: The NMR signals are assigned to specific protons in the DNA sequence. The NOE cross-peaks provide distance restraints (e.g., a strong NOE between the base H8/H6 proton and the sugar H1' proton is characteristic of a syn conformation). These restraints are used in computational algorithms to calculate a family of 3D structures consistent with the experimental data.

4. Electrophoretic Mobility Shift Assay (EMSA)

  • Principle: EMSA, or gel shift assay, is used to study protein-DNA interactions.[12] It can also be used to detect conformational changes in DNA. A compact Z-DNA structure may migrate differently through a polyacrylamide or agarose (B213101) gel compared to its more relaxed B-DNA counterpart. The binding of Z-DNA-specific proteins will cause a significant "shift" or retardation in the migration of the DNA band.

  • Methodology:

    • Sample Preparation: The DNA fragment of interest is typically labeled with a radioactive isotope (³²P) or a fluorescent tag.

    • Binding Reaction: The labeled DNA is incubated with a purified Z-DNA binding protein (or under conditions that induce Z-DNA) in a binding buffer.

    • Electrophoresis: The reaction mixtures are loaded onto a non-denaturing polyacrylamide gel. The samples are electrophoresed to separate the bound DNA-protein complexes from the free DNA.

    • Detection: The positions of the labeled DNA bands are visualized by autoradiography (for radioactive labels) or fluorescence imaging. A band that migrates more slowly than the free DNA indicates the formation of a DNA-protein complex or a significant conformational change.

References

L-DNA: A Comprehensive Technical Guide to its Nuclease Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of nucleic acid therapeutics and diagnostics, stability is a paramount concern. Natural, right-handed DNA (D-DNA) is rapidly degraded by ubiquitous cellular nucleases, limiting its therapeutic potential. This technical guide provides an in-depth exploration of the nuclease resistance of L-DNA, the synthetic, mirror-image enantiomer of D-DNA. Due to the stereospecific nature of nuclease enzymes, L-DNA exhibits remarkable resistance to enzymatic degradation, offering a significant advantage for in vivo and in vitro applications. This document details the mechanism behind this resistance, presents quantitative data on its stability, provides detailed experimental protocols for assessing nuclease resistance, and visualizes key concepts through diagrams.

The Core Principle: Stereospecificity and Nuclease Resistance

Nucleases are enzymes that have evolved to recognize and cleave the phosphodiester bonds of naturally occurring D-nucleic acids.[1] Their active sites are chiral and stereospecific, meaning they have a precise three-dimensional arrangement that complements the right-handed helical structure of D-DNA.[2]

L-DNA, being the perfect mirror image of D-DNA, possesses a left-handed helical structure.[3] This fundamental difference in stereochemistry prevents L-DNA from fitting into the active site of nucleases.[4] Consequently, these enzymes cannot effectively bind to and hydrolyze the phosphodiester backbone of L-DNA, rendering it highly resistant to degradation.[5] This intrinsic resistance is a key feature that makes L-DNA a promising candidate for the development of biostable aptamers, diagnostic probes, and therapeutic oligonucleotides.[6]

Visualizing the Mechanism of Nuclease Resistance

The following diagram illustrates the stereospecific interaction between nucleases and the two enantiomers of DNA.

G cluster_d D-DNA Interaction cluster_l L-DNA Interaction d_dna D-DNA (Right-handed) nuclease_d Nuclease (Stereospecific) d_dna->nuclease_d Binding & Cleavage degraded_d Degraded Fragments nuclease_d->degraded_d Degradation l_dna L-DNA (Left-handed) nuclease_l Nuclease (Stereospecific) l_dna->nuclease_l No Binding intact_l Intact L-DNA nuclease_l->intact_l Resistance

Caption: Stereospecificity of nucleases leads to D-DNA degradation while L-DNA remains intact.

Quantitative Analysis of Nuclease Resistance

The superior stability of L-DNA compared to D-DNA has been demonstrated in various studies. While unmodified D-DNA oligonucleotides have a half-life of minutes to a few hours in serum, L-DNA constructs can remain stable for days.[7] The following table summarizes quantitative data on the nuclease resistance of L-DNA and D-DNA.

Oligonucleotide TypeNuclease/MediumHalf-life / StabilityReference
D-DNA (unmodified) Human Serum~5 hours
Fresh Human Serum~4.9 hours[7]
Mouse Serum~1.6 hours[7]
S1 Nuclease & DNase IDegraded in < 10 seconds[5]
L-DNA Aptamer Human SerumNo degradation detected after 7 days[5]
Calf SerumPer-nucleotide half-time of ~2 days[5]
S1 Nuclease & DNase IUnaffected after 10 days[5]
D-DNA Aptamer Human Serum33 hours[5]
Calf Serum2.5 hours[5]

Experimental Protocols for Assessing Nuclease Resistance

Several methods can be employed to quantify the nuclease resistance of L-DNA. The choice of method often depends on the specific research question, available equipment, and the nature of the oligonucleotide.

Gel Electrophoresis-Based Nuclease Stability Assay

This method provides a visual and semi-quantitative assessment of oligonucleotide degradation over time.

Methodology:

  • Oligonucleotide Preparation:

    • Resuspend L-DNA and D-DNA (control) oligonucleotides in nuclease-free water to a stock concentration of 100 µM.

    • Prepare working solutions at a final concentration of 10 µM in the desired reaction buffer (e.g., PBS or Tris-HCl).

  • Nuclease Reaction:

    • In separate microcentrifuge tubes, mix the oligonucleotide solution with the nuclease source (e.g., fetal bovine serum (FBS) to a final concentration of 50%, or a purified nuclease like DNase I at a specific unit concentration).

    • Incubate the reactions at 37°C.

    • At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), collect aliquots of the reaction mixture and immediately stop the reaction by adding a stop solution (e.g., EDTA-containing loading buffer) and placing the samples on ice or freezing at -20°C.

  • Gel Electrophoresis:

    • Prepare a denaturing polyacrylamide gel (e.g., 15-20% acrylamide (B121943) with 7M urea) in 1x TBE buffer.[8]

    • Load the collected samples onto the gel. Include a lane with the undigested oligonucleotide as a control.

    • Run the gel at a constant voltage until the desired separation is achieved.[3]

  • Visualization and Analysis:

    • Stain the gel with a nucleic acid stain (e.g., SYBR Gold or GelRed).

    • Visualize the bands using a gel imaging system.

    • Quantify the intensity of the full-length oligonucleotide band at each time point using software like ImageJ. The decrease in band intensity over time reflects the rate of degradation.

High-Performance Liquid Chromatography (HPLC) Based Assay

HPLC offers a more quantitative approach to measure the degradation of oligonucleotides.

Methodology:

  • Reaction Setup:

    • Prepare and conduct the nuclease degradation reaction as described in the gel electrophoresis protocol (steps 1 and 2).

  • Sample Preparation for HPLC:

    • At each time point, quench the reaction and prepare the samples for HPLC analysis. This may involve protein precipitation (if using serum) followed by centrifugation to clear the sample.

  • HPLC Analysis:

    • Use a suitable HPLC column for oligonucleotide analysis, such as a reversed-phase or ion-exchange column.

    • Develop a gradient elution method using appropriate mobile phases (e.g., a gradient of acetonitrile (B52724) in a triethylammonium (B8662869) acetate (B1210297) buffer).

    • Inject the samples onto the HPLC system and monitor the elution profile using a UV detector at 260 nm.

  • Data Analysis:

    • The full-length, undigested oligonucleotide will elute as a distinct peak. Degradation products will appear as smaller, earlier-eluting peaks.

    • Calculate the area of the peak corresponding to the full-length oligonucleotide at each time point.

    • Plot the percentage of remaining full-length oligonucleotide against time to determine the degradation kinetics and half-life.

Fluorescence-Based Nuclease Assay

This method allows for real-time monitoring of nuclease activity and is highly sensitive.

Methodology:

  • Probe Design:

    • Design a single-stranded DNA probe with a fluorophore at one end and a quencher at the other. In the intact state, the proximity of the quencher to the fluorophore results in low fluorescence (FRET).

    • Alternatively, use an intercalating dye that fluoresces upon binding to double-stranded DNA. Nuclease activity on a dsDNA substrate will lead to a decrease in fluorescence.

  • Reaction Setup:

    • In a microplate well, combine the fluorescent DNA probe, the nuclease source, and the reaction buffer.

    • Include control wells with no nuclease to measure background fluorescence.

  • Real-Time Monitoring:

    • Place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the chosen fluorophore.

    • Monitor the fluorescence intensity over time at regular intervals.

  • Data Analysis:

    • For FRET-based probes, an increase in fluorescence indicates cleavage of the probe. For intercalating dye assays, a decrease in fluorescence indicates degradation of the dsDNA substrate.

    • Plot the change in fluorescence against time to determine the reaction rate.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for a nuclease resistance assay using gel electrophoresis.

G prep Oligonucleotide Preparation (L-DNA & D-DNA) reaction Incubation with Nuclease (e.g., Serum or DNase I) at 37°C prep->reaction sampling Aliquots taken at Time Points (0, 1, 4, 8... hrs) reaction->sampling quench Quench Reaction (e.g., EDTA loading buffer) sampling->quench page Denaturing PAGE quench->page stain Gel Staining (e.g., SYBR Gold) page->stain image Gel Imaging stain->image quantify Band Intensity Quantification image->quantify kinetics Degradation Kinetics & Half-life Determination quantify->kinetics

Caption: Workflow for assessing oligonucleotide nuclease resistance via gel electrophoresis.

Conclusion and Future Directions

The inherent nuclease resistance of L-DNA is a well-established and significant advantage for its use in biological and therapeutic contexts. This property, stemming from the stereospecificity of nucleases, allows L-DNA constructs to persist in environments where natural D-DNA would be rapidly degraded. The experimental protocols outlined in this guide provide robust methods for quantifying this stability. As research in L-DNA-based technologies continues to advance, the development of novel L-oligonucleotides with enhanced functionalities, coupled with their exceptional stability, holds great promise for the future of diagnostics and medicine. Further in vivo studies will be crucial to fully understand the pharmacokinetics and long-term biocompatibility of L-DNA-based therapeutics.

References

Preliminary Investigation of 2'-Deoxy-L-guanosine's Antibiotic Properties: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-Deoxy-L-guanosine, a stereoisomer of the naturally occurring 2'-deoxyguanosine, has been identified as a nucleoside analog with potential antibiotic properties. This technical guide provides a preliminary investigation into its antimicrobial characteristics, audience-specific experimental protocols, and a foundational understanding of its proposed mechanisms of action. While the compound is noted for its activity against Gram-positive bacteria, including significant pathogens such as Listeria monocytogenes and Mycobacterium tuberculosis, a comprehensive review of publicly available scientific literature reveals a conspicuous absence of specific quantitative data, such as Minimum Inhibitory Concentration (MIC) or Zone of Inhibition measurements. This guide, therefore, aims to consolidate the existing qualitative information and provide standardized, adaptable experimental protocols to facilitate further quantitative research into the antibiotic potential of this compound.

Introduction

The rising threat of antimicrobial resistance necessitates the exploration of novel antibiotic candidates. Nucleoside analogs represent a promising class of compounds that can interfere with essential cellular processes in bacteria, such as DNA replication and protein synthesis. This compound, the L-enantiomer of the DNA building block deoxyguanosine, has been cited for its antibiotic activity, particularly against Gram-positive organisms[1][2]. The structural difference from its D-enantiomer counterpart suggests a potential for selective targeting of bacterial enzymes or processes, thereby offering a therapeutic window. This document outlines the current understanding of this compound's antibiotic properties and provides a framework for its systematic evaluation.

Proposed Mechanisms of Action

Based on available literature, this compound is suggested to exert its antibiotic effect through two primary mechanisms:

  • Inhibition of Protein Synthesis: The compound is reported to inhibit protein synthesis, a fundamental process for bacterial viability, ultimately leading to cell death[1][2]. The precise molecular interactions and the specific stages of protein synthesis affected remain to be elucidated.

  • Disruption of DNA Integrity: It is proposed that this compound binds to the ribose phosphate (B84403) backbone of bacterial DNA. This interaction is thought to lead to phosphorylation and subsequent prevention of the proper base pairing between adenosine (B11128) and thymine, thereby inhibiting DNA and RNA synthesis[1][2].

The following diagram illustrates the proposed high-level mechanism of action.

mechanism_of_action cluster_targets Intracellular Targets 2_Deoxy_L_guanosine This compound Bacterial_Cell Bacterial Cell 2_Deoxy_L_guanosine->Bacterial_Cell Enters Protein_Synthesis Protein Synthesis 2_Deoxy_L_guanosine->Protein_Synthesis Inhibits DNA_Replication DNA Replication 2_Deoxy_L_guanosine->DNA_Replication Disrupts Cell_Death Cell Death Protein_Synthesis->Cell_Death Leads to DNA_Replication->Cell_Death Leads to

Caption: Proposed mechanism of this compound.

Quantitative Data

A thorough search of scientific databases did not yield specific quantitative data on the antibiotic activity of this compound. The tables below are provided as templates for researchers to populate as data becomes available through the execution of the experimental protocols outlined in the subsequent section.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Bacterial StrainATCC NumberMIC (µg/mL)MIC (µM)Reference
Listeria monocytogenese.g., 7644Data not availableData not available
Mycobacterium tuberculosise.g., H37RvData not availableData not available
Staphylococcus aureuse.g., 25923Data not availableData not available
Bacillus subtilise.g., 6633Data not availableData not available

Table 2: Zone of Inhibition for this compound

Bacterial StrainATCC NumberDisk Content (µg)Zone Diameter (mm)InterpretationReference
Listeria monocytogenese.g., 7644Data not availableData not availableData not available
Mycobacterium tuberculosise.g., H37RvData not availableData not availableData not available
Staphylococcus aureuse.g., 25923Data not availableData not availableData not available
Bacillus subtilise.g., 6633Data not availableData not availableData not available

Experimental Protocols

The following are detailed, standardized protocols for determining the antibiotic properties of this compound. These protocols are based on established methods for antimicrobial susceptibility testing and can be adapted for specific bacterial strains.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • This compound (powder)

  • Appropriate solvent (e.g., sterile distilled water, DMSO)

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate bacterial growth medium

  • Bacterial strains of interest (e.g., Listeria monocytogenes, Staphylococcus aureus)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator

Protocol:

  • Preparation of this compound Stock Solution:

    • Accurately weigh a precise amount of this compound powder.

    • Dissolve in a minimal amount of a suitable solvent to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.

    • Sterilize the stock solution by filtration through a 0.22 µm filter.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar (B569324) plate, select 3-5 isolated colonies of the test bacterium.

    • Inoculate the colonies into a tube containing 5 mL of sterile saline or broth.

    • Incubate at 37°C until the turbidity matches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be verified using a spectrophotometer at 625 nm (absorbance of 0.08-0.10).

    • Dilute the adjusted bacterial suspension 1:100 in the appropriate broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile broth to all wells of a 96-well plate, except for the first column.

    • Add 200 µL of the this compound stock solution (at a concentration twice the highest desired final concentration) to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard 100 µL from the last well.

    • This will create a gradient of this compound concentrations.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 200 µL and the desired final concentration of the compound and bacteria.

    • Include a positive control (broth and inoculum, no compound) and a negative control (broth only) on each plate.

    • Cover the plate and incubate at 37°C for 16-20 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of this compound at which there is no visible growth.

broth_microdilution_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading Stock_Solution Prepare this compound Stock Solution Serial_Dilution Perform Serial Dilution in 96-well Plate Stock_Solution->Serial_Dilution Bacterial_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate_Plate Inoculate Plate with Bacterial Suspension Bacterial_Inoculum->Inoculate_Plate Serial_Dilution->Inoculate_Plate Incubate Incubate at 37°C for 16-20 hours Inoculate_Plate->Incubate Read_MIC Read MIC (Lowest concentration with no growth) Incubate->Read_MIC

Caption: Workflow for MIC determination.
Agar Disk Diffusion Assay for Zone of Inhibition Measurement

This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.

Materials:

  • This compound

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates or other appropriate agar

  • Bacterial strains of interest

  • Sterile saline or PBS

  • Sterile swabs

  • Incubator

  • Calipers or ruler

Protocol:

  • Preparation of Impregnated Disks:

    • Prepare a stock solution of this compound at a known concentration.

    • Aseptically apply a precise volume (e.g., 10 µL) of the stock solution to each sterile filter paper disk to achieve a specific amount of the compound per disk (e.g., 10 µg, 30 µg).

    • Allow the disks to dry completely in a sterile environment.

  • Preparation of Bacterial Lawn:

    • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.

    • Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid.

    • Streak the swab evenly across the entire surface of an MHA plate in three directions to ensure confluent growth.

  • Application of Disks and Incubation:

    • Aseptically place the prepared this compound disks onto the inoculated agar surface.

    • Gently press the disks to ensure complete contact with the agar.

    • Include a blank disk (with solvent only) as a negative control and a disk with a known antibiotic as a positive control.

    • Invert the plates and incubate at 37°C for 16-20 hours.

  • Measurement of Zone of Inhibition:

    • After incubation, measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter.

disk_diffusion_workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement Prepare_Disks Prepare this compound Impregnated Disks Apply_Disks Apply Disks to Inoculated Plate Prepare_Disks->Apply_Disks Prepare_Lawn Prepare Bacterial Lawn on Agar Plate Prepare_Lawn->Apply_Disks Incubate Incubate at 37°C for 16-20 hours Apply_Disks->Incubate Measure_Zone Measure Zone of Inhibition (diameter in mm) Incubate->Measure_Zone

Caption: Workflow for Zone of Inhibition assay.

Conclusion and Future Directions

This compound presents an intriguing scaffold for the development of novel antibiotics. Its reported activity against clinically relevant Gram-positive bacteria warrants a more in-depth investigation. The primary impediment to its current evaluation is the lack of publicly available quantitative data. The experimental protocols provided in this guide offer a standardized approach to generate the necessary MIC and zone of inhibition data to rigorously assess its antibiotic potential. Future research should focus on:

  • Systematic Screening: Evaluating the activity of this compound against a broad panel of Gram-positive and Gram-negative bacteria to determine its spectrum of activity.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and pathways affected by the compound to validate and expand upon the proposed mechanisms.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing derivatives of this compound to optimize its potency and pharmacokinetic properties.

  • In Vivo Efficacy Studies: Assessing the therapeutic potential of this compound in animal models of bacterial infection.

By systematically addressing these research areas, the scientific community can determine the true potential of this compound as a lead compound in the fight against antimicrobial resistance.

References

2'-Deoxy-L-guanosine: A Technical Guide to its Role as a Building Block for Mirror-Image DNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of nucleic acid chemistry and therapeutics, the emergence of mirror-image DNA, or L-DNA, represents a significant paradigm shift. Composed of 2'-deoxy-L-ribonucleosides, L-DNA is the enantiomer of the naturally occurring D-DNA and, as such, exhibits remarkable resistance to degradation by nucleases, which are stereospecific for D-nucleic acids.[1] This inherent stability makes L-DNA an attractive platform for the development of novel therapeutic and diagnostic agents, including aptamers (Spiegelmers), antisense oligonucleotides, and drug delivery nanostructures.[1][2] At the core of synthesizing these promising biomolecules is the availability of high-purity L-nucleoside phosphoramidites, with 2'-Deoxy-L-guanosine (L-dG) being a crucial component. This technical guide provides an in-depth overview of this compound as a building block for L-DNA, detailing its synthesis, incorporation into oligonucleotides, and the properties that make the resulting mirror-image DNA a powerful tool in drug development.

Synthesis of this compound Phosphoramidite (B1245037)

The synthesis of this compound phosphoramidite is a critical precursor for the automated solid-phase synthesis of L-DNA. The process involves several key steps, including the protection of reactive groups on the nucleobase and the deoxyribose sugar, followed by phosphitylation. While specific protocols for the L-enantiomer are not as widespread as for the natural D-form, the synthetic route generally mirrors that of D-deoxyguanosine phosphoramidite synthesis. The key is starting with the correct chiral precursor, L-deoxyguanosine.

A plausible synthetic pathway involves the following key transformations:

  • Protection of the Exocyclic Amine: The N2-amino group of the guanine (B1146940) base is typically protected to prevent side reactions during oligonucleotide synthesis. A common protecting group is isobutyryl (iBu).[3]

  • Protection of the 5'-Hydroxyl Group: The 5'-hydroxyl group of the L-deoxyribose is protected with an acid-labile dimethoxytrityl (DMT) group. This group is removed at the beginning of each coupling cycle in solid-phase synthesis to allow for chain elongation.[4]

  • Phosphitylation of the 3'-Hydroxyl Group: The final step is the phosphitylation of the 3'-hydroxyl group to introduce the reactive phosphoramidite moiety. This is typically achieved using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a mild base.[5]

Synthesis_of_L_dG_Phosphoramidite L_dG This compound Protected_L_dG N2-isobutyryl- This compound L_dG->Protected_L_dG Isobutyric anhydride (B1165640) DMT_Protected_L_dG 5'-O-DMT-N2-isobutyryl- This compound Protected_L_dG->DMT_Protected_L_dG DMT-Cl, Pyridine Phosphoramidite 5'-O-DMT-N2-isobutyryl- This compound-3'- ((2-cyanoethyl)- N,N-diisopropyl)phosphoramidite DMT_Protected_L_dG->Phosphoramidite 2-Cyanoethyl N,N-diisopropyl- chlorophosphoramidite, DIPEA

Caption: Synthesis pathway for this compound phosphoramidite.

Solid-Phase Synthesis of L-DNA

The incorporation of this compound and other L-nucleoside phosphoramidites into L-DNA oligonucleotides is accomplished through automated solid-phase synthesis. This method allows for the precise, stepwise addition of nucleotides to a growing chain attached to a solid support, typically controlled pore glass (CPG). The synthesis cycle consists of four main steps:

  • Deblocking (Detritylation): The DMT group is removed from the 5'-hydroxyl of the support-bound nucleoside using a mild acid, such as trichloroacetic acid (TCA) in dichloromethane.[6][7] This exposes the 5'-hydroxyl for the subsequent coupling reaction.

  • Coupling: The next L-nucleoside phosphoramidite in the sequence is activated by a catalyst, such as 1H-tetrazole or 4,5-dicyanoimidazole (B129182) (DCI), and then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.[6][8] This reaction is highly efficient, with coupling efficiencies typically exceeding 99%.[2]

  • Capping: To prevent the formation of deletion mutants, any unreacted 5'-hydroxyl groups are "capped" by acetylation using a mixture of acetic anhydride and 1-methylimidazole.[7][9]

  • Oxidation: The newly formed phosphite (B83602) triester linkage is unstable and is therefore oxidized to a more stable phosphate (B84403) triester using an oxidizing agent, typically iodine in the presence of water and pyridine.[6][7]

This four-step cycle is repeated for each nucleotide to be added to the sequence.

Solid_Phase_Synthesis_Workflow Start Start: L-nucleoside on Solid Support (CPG) Deblocking Deblocking Start->Deblocking Cleavage Cleavage from Support & Deprotection Purification Purification (e.g., HPLC) Cleavage->Purification Final_Product Purified L-DNA Oligonucleotide Purification->Final_Product Oxidation Oxidation Oxidation->Cleavage After final cycle

Caption: Workflow for solid-phase synthesis of L-DNA oligonucleotides.

Quantitative Data in L-DNA Synthesis

The efficiency of each step in the solid-phase synthesis directly impacts the overall yield and purity of the final L-DNA product. High coupling efficiency is particularly crucial for the synthesis of long oligonucleotides.[10]

ParameterTypical ValueSignificance
Starting Synthesis Scale 25 nmol - 1 µmolDetermines the theoretical maximum yield of the oligonucleotide.[11]
Coupling Efficiency >99%A small decrease in coupling efficiency significantly reduces the yield of the full-length product, especially for longer oligonucleotides.[2][12]
Overall Yield (for a 20-mer) 15-45 nmol (from 1 µmol scale)Dependent on coupling efficiency, sequence, and purification method.[11]
Purity (by HPLC) >95%High purity is essential for therapeutic and diagnostic applications to avoid off-target effects from truncated or modified sequences.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Model L-DNA Oligonucleotide

This protocol outlines the general steps for the automated synthesis of a short L-DNA sequence (e.g., 5'-L(GCTA)-3') on a standard DNA synthesizer.

Materials:

  • L-dG, L-dC, L-dA, and L-T phosphoramidites (0.1 M in anhydrous acetonitrile)

  • Controlled Pore Glass (CPG) solid support pre-loaded with L-Thymidine

  • Deblocking solution: 3% Trichloroacetic acid (TCA) in dichloromethane[6]

  • Coupling activator: 0.45 M 1H-Tetrazole in anhydrous acetonitrile (B52724)

  • Capping solution A: Acetic anhydride/Pyridine/THF

  • Capping solution B: 1-Methylimidazole/THF

  • Oxidizing solution: 0.02 M Iodine in THF/Pyridine/Water[6]

  • Cleavage and deprotection solution: Concentrated ammonium (B1175870) hydroxide (B78521)

  • Anhydrous acetonitrile for washing

Procedure:

  • Synthesizer Setup: Load the synthesizer with the required reagents and the L-T-CPG column. Program the synthesizer with the desired L-DNA sequence.

  • Synthesis Cycle:

    • Deblocking: The initial L-T-CPG is treated with the deblocking solution to remove the 5'-DMT group.

    • Coupling: The L-A phosphoramidite is activated with 1H-Tetrazole and delivered to the column to couple with the free 5'-hydroxyl of the L-T.

    • Capping: The capping solutions are delivered to the column to acetylate any unreacted 5'-hydroxyl groups.

    • Oxidation: The oxidizing solution is delivered to the column to stabilize the newly formed phosphite triester linkage.

    • The cycle is repeated for the subsequent L-C and L-G phosphoramidites.

  • Cleavage and Deprotection: After the final coupling and deblocking step, the CPG support is transferred to a vial and treated with concentrated ammonium hydroxide at 55°C for 8-12 hours to cleave the L-DNA from the support and remove the protecting groups from the nucleobases and the phosphate backbone.[6]

  • Purification: The crude L-DNA is purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The collected fractions containing the full-length product are desalted.

  • Analysis: The purity and identity of the final L-DNA oligonucleotide are confirmed by analytical HPLC and mass spectrometry.

Protocol 2: Nuclease Degradation Assay

This protocol compares the stability of an L-DNA oligonucleotide to its D-DNA counterpart in the presence of a nuclease.

Materials:

  • Purified L-DNA oligonucleotide

  • Purified D-DNA oligonucleotide of the same sequence

  • DNase I and appropriate reaction buffer

  • Nuclease-free water

  • Gel loading buffer

  • Polyacrylamide gel (e.g., 20%) and electrophoresis apparatus

  • DNA staining agent (e.g., SYBR Gold)

  • Gel imaging system

Procedure:

  • Reaction Setup: Prepare separate reaction mixtures for the L-DNA and D-DNA, each containing the oligonucleotide, DNase I reaction buffer, and nuclease-free water.

  • Time Course: At time zero, add DNase I to each reaction mixture. Incubate the reactions at the optimal temperature for the nuclease (e.g., 37°C).

  • Sample Collection: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot from each reaction and immediately quench the enzymatic activity by adding gel loading buffer containing a chelating agent like EDTA and heating.

  • Gel Electrophoresis: Load the samples from each time point onto a polyacrylamide gel. Run the gel until adequate separation is achieved.[13]

  • Visualization and Analysis: Stain the gel with a DNA staining agent and visualize it using a gel imaging system. The intensity of the band corresponding to the full-length oligonucleotide at each time point is quantified to determine the rate of degradation.[13]

The Advantage of Nuclease Resistance and its Therapeutic Implications

The primary advantage of L-DNA lies in its profound resistance to degradation by nucleases, which are essential enzymes in all living organisms that break down DNA and RNA.[1] These enzymes have evolved to recognize and act upon the specific stereochemistry of D-nucleic acids. Consequently, L-DNA, as the mirror image, is a poor substrate for these enzymes. This resistance to enzymatic cleavage translates into a significantly longer half-life in biological fluids, a critical attribute for therapeutic applications.

Nuclease_Resistance_Pathway L_DNA L-DNA (Mirror-Image Chirality) Resistance Resistance to Enzymatic Degradation L_DNA->Resistance Nuclease Nuclease Enzymes Nuclease->Resistance No Recognition Increased_Half_Life Increased In Vivo Half-Life Resistance->Increased_Half_Life Therapeutic_Potential Enhanced Therapeutic Potential Increased_Half_Life->Therapeutic_Potential

Caption: Logical pathway from L-DNA's chirality to its therapeutic potential.

This enhanced stability opens the door to a variety of therapeutic strategies:

  • Spiegelmers (L-Aptamers): These are L-RNA or L-DNA aptamers that can bind to specific targets with high affinity and specificity, similar to antibodies.[1] Due to their nuclease resistance, Spiegelmers have a much longer duration of action in the body, making them promising therapeutic agents.[14]

  • Antisense Oligonucleotides: L-DNA can be used to create antisense oligonucleotides that can modulate gene expression. Their increased stability would lead to more potent and longer-lasting effects.

  • Drug Delivery: L-DNA nanostructures can be engineered for targeted drug delivery. Their resistance to degradation ensures that the drug-loaded nanostructure remains intact until it reaches its target.[2]

Conclusion

This compound is a fundamental building block in the synthesis of mirror-image DNA, a class of molecules with immense potential in drug development and diagnostics. The well-established methods of phosphoramidite chemistry and solid-phase synthesis can be readily adapted for the production of high-quality L-DNA oligonucleotides. The defining characteristic of L-DNA, its resistance to nuclease degradation, provides a significant advantage for in vivo applications, paving the way for a new generation of nucleic acid-based therapeutics with enhanced stability and efficacy. As research in this field continues to expand, the demand for L-nucleoside building blocks like this compound is expected to grow, driving further innovation in their synthesis and application.

References

Methodological & Application

Synthesis Protocol for 2'-Deoxy-L-guanosine Phosphoramidite: An Application Note for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise chemical synthesis of nucleoside phosphoramidites is a cornerstone of oligonucleotide-based therapeutics and diagnostics. This document provides a detailed protocol for the synthesis of 2'-Deoxy-L-guanosine phosphoramidite (B1245037), a key building block for the production of L-oligonucleotides, which offer enhanced nuclease resistance compared to their natural D-counterparts.

This application note outlines the multi-step chemical synthesis, including the protection of the exocyclic amine and the 5'-hydroxyl group, followed by the critical phosphitylation of the 3'-hydroxyl group. Detailed experimental procedures, reagent specifications, and data presentation are provided to ensure reproducibility and high-quality product yield.

I. Overview of the Synthesis Pathway

The synthesis of this compound phosphoramidite involves a series of protection and activation steps to ensure the correct and efficient assembly of oligonucleotides. The overall workflow begins with the protection of the N2-amino group of this compound, followed by the protection of the 5'-hydroxyl group with a dimethoxytrityl (DMT) group. The final step is the phosphitylation of the 3'-hydroxyl group to introduce the reactive phosphoramidite moiety.

Synthesis_Workflow start This compound step1 N2-Protection (e.g., Isobutyryl chloride) start->step1 step2 5'-O-DMT Protection (DMT-Cl) step1->step2 step3 3'-O-Phosphitylation (2-Cyanoethyl N,N-diisopropyl- chlorophosphoramidite) step2->step3 end This compound Phosphoramidite step3->end

Caption: Workflow for the synthesis of this compound phosphoramidite.

II. Experimental Protocols

This section details the step-by-step procedures for the synthesis of this compound phosphoramidite.

Step 1: N2-Isobutyryl Protection of this compound

The protection of the exocyclic amino group of the guanine (B1146940) base is crucial to prevent side reactions during oligonucleotide synthesis. The isobutyryl group is a commonly used protecting group for this purpose.

Methodology:

  • Suspend this compound in anhydrous pyridine (B92270).

  • Cool the suspension in an ice bath.

  • Add trimethylsilyl (B98337) chloride (TMS-Cl) dropwise to the suspension with stirring to transiently protect the hydroxyl groups.

  • After stirring, add isobutyric anhydride (B1165640) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by adding aqueous ammonia.

  • Concentrate the mixture under reduced pressure and purify the residue by silica (B1680970) gel chromatography to obtain N2-isobutyryl-2'-Deoxy-L-guanosine.

Step 2: 5'-O-Dimethoxytritylation

The 5'-hydroxyl group is protected with a dimethoxytrityl (DMT) group, which is acid-labile and allows for the stepwise addition of nucleotides during solid-phase oligonucleotide synthesis.[1]

Methodology:

  • Co-evaporate the N2-isobutyryl-2'-Deoxy-L-guanosine with anhydrous pyridine to remove residual water.

  • Dissolve the dried product in anhydrous pyridine.

  • Add 4,4'-dimethoxytrityl chloride (DMT-Cl) to the solution in portions at 0 °C.

  • Stir the reaction at room temperature until completion, monitored by TLC.

  • Quench the reaction with methanol.

  • Extract the product with an organic solvent (e.g., dichloromethane) and wash the organic layer with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by silica gel chromatography to yield 5'-O-(4,4'-Dimethoxytrityl)-N2-isobutyryl-2'-deoxyguanosine.[2]

Step 3: 3'-O-Phosphitylation

The final step is the introduction of the phosphoramidite moiety at the 3'-hydroxyl position, rendering the nucleoside ready for oligonucleotide synthesis.

Methodology:

  • Dry the 5'-O-DMT-N2-isobutyryl-2'-Deoxy-L-guanosine by co-evaporation with anhydrous acetonitrile (B52724) and toluene.

  • Dissolve the dried compound in anhydrous dichloromethane (B109758) under an argon atmosphere.

  • Add N,N-diisopropylethylamine (DIPEA) to the solution.

  • Add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise to the stirred solution at room temperature.[3]

  • Monitor the reaction by TLC or ³¹P NMR.

  • Once the reaction is complete, quench it with saturated aqueous sodium bicarbonate.

  • Extract the product with dichloromethane, and wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by precipitation from a suitable solvent system (e.g., dichloromethane into cold n-hexane) or by flash chromatography on silica gel deactivated with triethylamine (B128534) to obtain the final this compound phosphoramidite.

III. Data Presentation

The following table summarizes the expected yields and key characterization data for each step of the synthesis.

StepProduct NameMolecular FormulaExpected Yield (%)Key Characterization
1N2-Isobutyryl-2'-Deoxy-L-guanosineC₁₄H₁₉N₅O₅80-90¹H NMR, ¹³C NMR, Mass Spectrometry
25'-O-(4,4'-Dimethoxytrityl)-N2-isobutyryl-2'-deoxyguanosineC₃₅H₃₇N₅O₇85-95¹H NMR, ¹³C NMR, Mass Spectrometry
35'-O-(4,4'-Dimethoxytrityl)-N2-isobutyryl-2'-deoxyguanosine 3'-(2-cyanoethyl N,N-diisopropylphosphoramidite)C₄₄H₅₄N₇O₈P80-90¹H NMR, ³¹P NMR, Mass Spectrometry, HPLC Purity >98%[4][5]

IV. Signaling Pathways and Logical Relationships

The logic of the synthesis is dictated by the need to selectively protect and activate specific functional groups on the this compound molecule to enable its use in automated oligonucleotide synthesis.

Logical_Relationships cluster_protection Protection Strategy cluster_activation Activation for Coupling N2_protection Protect N2-Amine (Prevents branching) Five_prime_OH_protection Protect 5'-OH with DMT (Allows 3' -> 5' synthesis) N2_protection->Five_prime_OH_protection Three_prime_OH_phosphitylation Activate 3'-OH as Phosphoramidite (Enables coupling to 5'-OH of next nucleotide) Five_prime_OH_protection->Three_prime_OH_phosphitylation

Caption: Logical flow of the protection and activation strategy.

V. Conclusion

The successful synthesis of high-purity this compound phosphoramidite is critical for the production of L-oligonucleotides for various research and therapeutic applications. The protocol described herein provides a robust and reproducible method for obtaining this essential building block. Adherence to anhydrous conditions and careful purification at each step are paramount to achieving high yields and the desired product quality.

References

Application Notes and Protocols for Incorporating 2'-Deoxy-L-guanosine into Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural L-enantiomers of deoxynucleosides, such as 2'-Deoxy-L-guanosine (L-dG), into oligonucleotides offers a powerful strategy for enhancing their therapeutic potential. L-oligonucleotides are mirror images of natural D-oligonucleotides and, as a result, exhibit remarkable resistance to nuclease degradation, a major hurdle in the development of oligonucleotide-based therapeutics. This enhanced stability leads to a longer half-life in biological systems. This document provides detailed application notes and protocols for the two primary methods of incorporating L-dG into oligonucleotides: chemical synthesis via the phosphoramidite (B1245037) method and enzymatic incorporation using Terminal deoxynucleotidyl Transferase (TdT).

Methods Overview

Two principal methodologies are employed for the site-specific incorporation of this compound into synthetic oligonucleotides:

  • Chemical Synthesis using Phosphoramidite Chemistry: This is the most common and versatile method, allowing for the precise placement of L-dG at any desired position within the oligonucleotide sequence. The process involves the synthesis of a this compound phosphoramidite building block, which is then used in standard solid-phase oligonucleotide synthesis.

  • Enzymatic Incorporation using Terminal deoxynucleotidyl Transferase (TdT): This template-independent DNA polymerase can add L-deoxynucleoside triphosphates (L-dNTPs) to the 3'-end of a DNA strand. This method is particularly useful for 3'-end labeling or tailing of oligonucleotides with L-dG.

Section 1: Chemical Synthesis via Phosphoramidite Method

This section details the chemical synthesis of a this compound phosphoramidite and its subsequent incorporation into oligonucleotides using an automated solid-phase synthesizer.

Application Note:

The phosphoramidite method provides high coupling efficiencies and allows for the synthesis of high-purity L-dG-containing oligonucleotides. The key to this process is the successful synthesis of the protected this compound phosphoramidite monomer. Standard protecting groups, such as isobutyryl for the exocyclic amine of guanine, are typically used. The coupling efficiency of L-nucleoside phosphoramidites is comparable to their natural D-counterparts, generally in the range of 98-99.5% with optimized protocols.[1][2] The final oligonucleotides can be purified by High-Performance Liquid Chromatography (HPLC) to achieve high purity.

Experimental Protocols:

Protocol 1.1: Synthesis of N2-isobutyryl-5'-O-DMT-2'-deoxy-L-guanosine 3'-phosphoramidite

This protocol is based on standard procedures for the synthesis of modified nucleoside phosphoramidites.[3]

Materials:

Procedure:

  • Protection of the N2-amino group:

    • Co-evaporate this compound with anhydrous pyridine.

    • Dissolve in anhydrous pyridine and cool to 0°C.

    • Add TMSCl dropwise and stir for 2 hours at room temperature to protect the hydroxyl groups.

    • Add isobutyric anhydride and stir at room temperature overnight.

    • Quench the reaction with water and then add ammonia solution to remove the silyl (B83357) protecting groups.

    • Purify the resulting N2-isobutyryl-2'-deoxy-L-guanosine by silica gel column chromatography.

  • 5'-O-DMT protection:

    • Co-evaporate the N2-isobutyryl-2'-deoxy-L-guanosine with anhydrous pyridine.

    • Dissolve in anhydrous pyridine and add DMT-Cl.

    • Stir at room temperature until the reaction is complete (monitored by TLC).

    • Quench the reaction with methanol.

    • Extract the product with ethyl acetate and purify by silica gel column chromatography to yield N2-isobutyryl-5'-O-DMT-2'-deoxy-L-guanosine.

  • Phosphitylation:

    • Dissolve the product from the previous step in anhydrous DCM.

    • Add DIPEA and cool to 0°C.

    • Add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise and stir at room temperature.

    • Monitor the reaction by TLC.

    • Once complete, quench with saturated sodium bicarbonate solution.

    • Extract the product with DCM, dry over sodium sulfate, and concentrate.

    • Purify the final phosphoramidite by silica gel column chromatography under an inert atmosphere.

Protocol 1.2: Solid-Phase Synthesis of L-dG-containing Oligonucleotides

This protocol outlines the incorporation of the synthesized L-dG phosphoramidite into an oligonucleotide sequence using an automated DNA synthesizer.[1][2]

Materials:

  • Controlled Pore Glass (CPG) solid support functionalized with the desired 3'-terminal nucleoside.

  • Standard DNA phosphoramidites (D-A, D-C, D-G, T)

  • N2-isobutyryl-5'-O-DMT-2'-deoxy-L-guanosine 3'-phosphoramidite

  • Activator solution (e.g., 0.45 M 1H-Tetrazole or 0.25 M Dicyanoimidazole (DCI) in acetonitrile)[1]

  • Capping solution (Acetic anhydride and N-Methylimidazole)

  • Oxidizing solution (Iodine in THF/water/pyridine)

  • Deblocking solution (Trichloroacetic acid in DCM)

  • Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)

  • Anhydrous acetonitrile

Synthesis Cycle:

The synthesis follows the standard automated solid-phase oligonucleotide synthesis cycle:

  • Deblocking: Removal of the 5'-DMT protecting group from the solid support-bound nucleoside with the deblocking solution.

  • Coupling: The L-dG phosphoramidite is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. A slightly longer coupling time (e.g., 60-120 seconds) may be employed to ensure high efficiency.

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated with the capping solution to prevent the formation of deletion mutants.

  • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester using the oxidizing solution.

These four steps are repeated for each nucleotide in the desired sequence.

Cleavage and Deprotection:

  • After the final synthesis cycle, the oligonucleotide is cleaved from the CPG support and the protecting groups are removed by incubation in concentrated ammonium hydroxide (B78521) at 55°C for 8-12 hours.

Purification:

  • The crude oligonucleotide solution is lyophilized and then purified by reversed-phase HPLC or ion-exchange HPLC.[4][5]

Data Presentation:

Table 1: Representative Coupling Efficiencies and Yields for L-dG Incorporation

Oligonucleotide Sequence (5' to 3')Position of L-dGCoupling Efficiency (%)Overall Yield (OD units)Purity by HPLC (%)
TCG L-GTC AGT499.28.5>95
AGC T L-G A TCG599.07.8>95
L-G AT TCG AAG199.59.1>96

Data are representative and may vary depending on the synthesis scale, sequence, and synthesizer.

Visualization:

Chemical_Synthesis_Workflow cluster_phosphoramidite Phosphoramidite Synthesis cluster_synthesis Solid-Phase Synthesis cluster_post_synthesis Post-Synthesis Processing LdG This compound Protected_LdG N2-isobutyryl-2'-deoxy-L-guanosine LdG->Protected_LdG Protection DMT_LdG N2-isobutyryl-5'-O-DMT-2'-deoxy-L-guanosine Protected_LdG->DMT_LdG DMT Addition Phosphoramidite L-dG Phosphoramidite DMT_LdG->Phosphoramidite Phosphitylation Coupling Coupling Phosphoramidite->Coupling Deblocking Deblocking Deblocking->Coupling Cycle Capping Capping Coupling->Capping Cycle Oxidation Oxidation Capping->Oxidation Cycle Oxidation->Deblocking Cycle Cleavage Cleavage & Deprotection Oxidation->Cleavage Purification HPLC Purification Cleavage->Purification Analysis Analysis (MS, NMR) Purification->Analysis

Caption: Workflow for chemical synthesis of L-dG oligonucleotides.

Section 2: Enzymatic Incorporation using Terminal deoxynucleotidyl Transferase (TdT)

This section describes the enzymatic addition of this compound to the 3'-end of an oligonucleotide.

Application Note:

Terminal deoxynucleotidyl Transferase (TdT) is a template-independent DNA polymerase capable of incorporating various modified nucleotides, including L-dNTPs, onto the 3'-hydroxyl terminus of a DNA primer.[6][7] The efficiency of incorporation can be influenced by the specific L-dNTP and the reaction conditions. TdT exhibits a preference for purine (B94841) nucleotides, with dGTP generally being a better substrate than dATP. This method is ideal for creating 3'-L-dG tailed oligonucleotides, which can be used as nuclease-resistant probes or for other specialized applications.

Experimental Protocol:

Protocol 2.1: 3'-Tailing of Oligonucleotides with L-dGTP using TdT

Materials:

  • Oligonucleotide primer (with a free 3'-hydroxyl group)

  • This compound-5'-triphosphate (L-dGTP)

  • Terminal deoxynucleotidyl Transferase (TdT)

  • TdT reaction buffer (typically contains potassium cacodylate, Tris-HCl, and a divalent cation like CoCl2 or MgCl2)

  • EDTA solution (to stop the reaction)

  • Nuclease-free water

Procedure:

  • Reaction Setup:

    • In a sterile microcentrifuge tube, combine the following on ice:

      • Oligonucleotide primer (to a final concentration of 1-10 µM)

      • L-dGTP (to a final concentration of 0.1-1 mM)

      • TdT reaction buffer (to 1X final concentration)

      • Nuclease-free water to the desired final volume.

  • Enzyme Addition:

    • Add TdT to the reaction mixture (typically 10-20 units per reaction).

  • Incubation:

    • Incubate the reaction at 37°C for 30-60 minutes. The incubation time can be adjusted to control the length of the L-dG tail.

  • Reaction Termination:

    • Stop the reaction by adding EDTA to a final concentration of 10 mM or by heating at 70°C for 10 minutes.

  • Purification:

    • The tailed oligonucleotide can be purified using standard methods such as ethanol (B145695) precipitation, size-exclusion chromatography, or HPLC.

Data Presentation:

Table 2: TdT-mediated Incorporation of L-dGTP

Primer Sequence (5' to 3')L-dGTP Concentration (mM)Incubation Time (min)Average Tail Length (bases)Incorporation Efficiency (%)
TCG GTC AGT0.2305-10~85
AGC TGA TCG0.56015-25~90
GAT TCG AAG1.06020-30>90

Efficiency is defined as the percentage of primers that are tailed.

Visualization:

Enzymatic_Incorporation_Workflow Primer Oligonucleotide Primer (3'-OH) Reaction Reaction Mixture Primer->Reaction LdGTP L-dGTP LdGTP->Reaction TdT Terminal deoxynucleotidyl Transferase (TdT) TdT->Reaction Incubation Incubation (37°C) Reaction->Incubation Termination Reaction Termination Incubation->Termination Purification Purification Termination->Purification Tailed_Oligo 3'-L-dG Tailed Oligonucleotide Purification->Tailed_Oligo

Caption: Workflow for enzymatic tailing with L-dGTP using TdT.

Section 3: Characterization of L-dG-containing Oligonucleotides

Accurate characterization of the synthesized oligonucleotides is crucial to confirm the successful incorporation of this compound and to assess the purity of the final product.

Application Note:

The primary methods for characterizing L-dG-containing oligonucleotides are High-Performance Liquid Chromatography (HPLC) for purity assessment and Mass Spectrometry (MS) for molecular weight confirmation. Nuclear Magnetic Resonance (NMR) spectroscopy can be used for detailed structural analysis.

Experimental Protocols:

Protocol 3.1: HPLC Analysis

  • Reversed-Phase HPLC (RP-HPLC): Separates oligonucleotides based on hydrophobicity. This is useful for assessing purity and can be used for purification. A C18 column is commonly used with a mobile phase gradient of acetonitrile in a triethylammonium (B8662869) acetate (TEAA) buffer.[4][5]

  • Ion-Exchange HPLC (IE-HPLC): Separates oligonucleotides based on charge (number of phosphate groups). This method provides excellent resolution for shorter oligonucleotides and is useful for purity analysis.

Protocol 3.2: Mass Spectrometry Analysis

  • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS: Provides a rapid and accurate determination of the molecular weight of the oligonucleotide, confirming the incorporation of the L-dG residue.[8][9]

  • Electrospray Ionization (ESI) MS: Can be coupled with liquid chromatography (LC-MS) for online analysis and provides high-resolution mass data.

Protocol 3.3: NMR Spectroscopy

  • 1D and 2D NMR: Can provide detailed structural information about the oligonucleotide, including the conformation of the L-sugar pucker and its effect on the overall duplex structure.

Data Presentation:

Table 3: Characterization Data for an L-dG-containing 10-mer Oligonucleotide

Analysis MethodParameterExpected ValueObserved Value
RP-HPLCPurity>95%96.2%
MALDI-TOF MSMolecular Weight3089.0 g/mol 3089.2 g/mol
NMR (1H)Chemical ShiftsConsistent with L-DNA structureConsistent

Visualization:

Characterization_Methods Oligo L-dG Oligonucleotide HPLC HPLC Analysis Oligo->HPLC Purity MS Mass Spectrometry Oligo->MS Molecular Weight NMR NMR Spectroscopy Oligo->NMR Structure

Caption: Methods for characterizing L-dG oligonucleotides.

Conclusion

The incorporation of this compound into oligonucleotides provides a valuable tool for the development of nuclease-resistant therapeutic agents and research probes. Both chemical synthesis via the phosphoramidite method and enzymatic incorporation using TdT are robust and reliable methods for producing these modified oligonucleotides. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers in this field.

References

Applications of L-DNA in the Development of Functional Nucleic Acid Probes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Deoxyribonucleic acid (L-DNA), the enantiomer of the naturally occurring D-DNA, has emerged as a powerful tool in the development of functional nucleic acid probes. Due to its mirror-image configuration, L-DNA is highly resistant to degradation by nucleases, which are ubiquitous in biological systems and readily degrade natural D-DNA. This intrinsic stability, coupled with the ability to fold into specific three-dimensional structures capable of binding to various targets with high affinity and specificity, makes L-DNA an ideal candidate for a wide range of applications in diagnostics, therapeutics, and bioimaging.

These application notes provide an overview of the key applications of L-DNA probes, with a focus on Spiegelmers (L-aptamers), and offer detailed protocols for their development and use.

Key Advantages of L-DNA Probes

  • Exceptional Biostability: L-DNA is not recognized by the nucleases that degrade D-DNA, leading to a significantly longer half-life in biological fluids such as serum. This prolonged stability is crucial for in vivo applications and long-term assays.[1][2] D-DNA probes can be degraded within hours in a cell culture medium, whereas L-DNA probes remain stable for days.[1]

  • Low Immunogenicity: As a non-natural molecule, L-DNA is less likely to elicit an immune response compared to other targeting molecules like antibodies.

  • High Affinity and Specificity: Through a process called mirror-image SELEX, L-DNA aptamers (Spiegelmers) can be developed to bind to a wide array of targets, including small molecules, peptides, proteins, and even whole cells, with high affinity and specificity.

  • Chemical Synthesis and Modification: L-DNA can be chemically synthesized and readily modified with functional groups such as fluorophores, quenchers, and biotin, enabling the development of diverse and sophisticated probes.

Applications of L-DNA Probes

Diagnostic Biosensors

L-DNA aptamers are excellent recognition elements for biosensors due to their stability and high affinity for their targets. They can be integrated into various biosensor platforms, including electrochemical, optical, and colorimetric sensors, for the detection of disease biomarkers.

Application Example: Thrombin Detection Thrombin is a key enzyme in the blood coagulation cascade and a biomarker for various coagulation disorders. L-DNA aptamers that specifically bind to thrombin have been developed for use in diagnostic assays.

Therapeutic Agents (Spiegelmers)

Spiegelmers that bind to and inhibit the function of disease-related proteins are a promising new class of therapeutic agents. Their high stability and low immunogenicity make them attractive alternatives to antibody-based therapies.

Application Example: CCL2 Inhibition The chemokine CCL2 is involved in inflammatory and autoimmune diseases. An L-RNA aptamer (Spiegelmer) has been developed to bind to CCL2 with high affinity, neutralizing its activity.[3]

In Vivo Imaging

The high stability of L-DNA probes makes them well-suited for in vivo imaging applications. Labeled with imaging agents such as fluorophores or radioisotopes, these probes can be used to visualize and track specific molecules or cells in living organisms.

Quantitative Data of L-DNA Probes

The following table summarizes the binding affinities of selected L-DNA probes (Spiegelmers) for their respective targets.

Probe Name/IdentifierTargetProbe TypeDissociation Constant (Kd)Application
L-DNA Aptamer l-9-1Human ThrombinL-DNA29 nMDiagnostics, Therapeutics
L-DNA Aptamer l-9-2Human ThrombinL-DNA168 nMDiagnostics, Therapeutics
L-DNA SpiegelmerStaphylococcal Enterotoxin BL-DNA~420 nMDiagnostics, Therapeutics
NOX-E36L-CCL2 (Monocyte Chemoattractant Protein-1)L-RNA1.40 nMTherapeutics

Experimental Protocols

Protocol 1: Mirror-Image SELEX for the Development of L-DNA Aptamers (Spiegelmers)

This protocol describes the Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process adapted for the selection of L-DNA aptamers, also known as Spiegelmers. The core principle is to use the mirror image of the target molecule (D-enantiomer) to select for D-DNA aptamers from a combinatorial library. The resulting D-aptamer sequence is then synthesized as its L-DNA enantiomer (the Spiegelmer), which will bind to the natural L-enantiomer of the target molecule.

Materials:

  • D-enantiomer of the target molecule (e.g., D-protein)

  • Single-stranded D-DNA library with a randomized central region flanked by constant primer binding sites

  • Forward and reverse primers for PCR

  • Taq DNA polymerase and dNTPs

  • Streptavidin-coated magnetic beads

  • Biotinylation reagent for target immobilization

  • Binding buffer (e.g., PBS with 1 mM MgCl2)

  • Washing buffer (same as binding buffer)

  • Elution buffer (e.g., 7 M Urea)

  • Nuclease-free water

  • Ethanol

  • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

  • Agarose (B213101) gel and electrophoresis equipment

  • DNA sequencing service

Procedure:

  • Target Immobilization: a. Biotinylate the D-enantiomer of the target molecule according to the manufacturer's protocol. b. Incubate the biotinylated D-target with streptavidin-coated magnetic beads to immobilize the target. c. Wash the beads with binding buffer to remove any unbound target.

  • Selection Step (Round 1): a. Denature the ssD-DNA library by heating at 95°C for 5 minutes, followed by rapid cooling on ice for 10 minutes. b. Incubate the folded D-DNA library with the immobilized D-target in binding buffer for 1 hour at room temperature with gentle agitation. c. Remove the supernatant containing unbound DNA sequences. d. Wash the beads with washing buffer to remove non-specifically bound sequences. The stringency of the washing can be increased in later rounds (e.g., by increasing the number of washes or the incubation time).

  • Elution and Amplification: a. Elute the bound D-DNA sequences from the beads by heating in elution buffer at 95°C for 10 minutes. b. Collect the eluted DNA and precipitate with ethanol. c. Resuspend the DNA pellet in nuclease-free water. d. Amplify the eluted D-DNA sequences by PCR using the forward and reverse primers. e. Verify the PCR product by agarose gel electrophoresis.

  • Preparation for the Next Round: a. Purify the PCR product. b. Generate single-stranded D-DNA from the double-stranded PCR product. This can be achieved by methods such as asymmetric PCR or by using a lambda exonuclease to digest one strand.

  • Iterative Rounds of Selection: a. Repeat steps 2-4 for multiple rounds (typically 8-15 rounds). With each round, the stringency of the selection should be increased to enrich for high-affinity binders.

  • Cloning and Sequencing: a. After the final round of selection, clone the enriched D-DNA pool into a suitable vector. b. Sequence individual clones to identify the unique D-aptamer sequences.

  • Spiegelmer Synthesis and Characterization: a. Synthesize the L-DNA version (Spiegelmer) of the identified D-aptamer sequence(s). b. Characterize the binding affinity of the L-DNA Spiegelmer to the natural L-enantiomer of the target molecule using techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).

Mirror_Image_SELEX cluster_D_domain D-Enantiomer Domain cluster_L_domain L-Enantiomer Domain D_Library ssD-DNA Library Incubation Incubation & Binding D_Library->Incubation D_Target Immobilized D-Target D_Target->Incubation Wash Washing Incubation->Wash Elution Elution Wash->Elution PCR PCR Amplification Elution->PCR ssDNA_Gen ssD-DNA Generation PCR->ssDNA_Gen Sequencing Cloning & Sequencing PCR->Sequencing ssDNA_Gen->Incubation Next Round L_Synthesis L-DNA Synthesis (Spiegelmer) Sequencing->L_Synthesis Binding_Assay Binding Affinity Characterization L_Synthesis->Binding_Assay L_Target Natural L-Target L_Target->Binding_Assay

Caption: Workflow for Mirror-Image SELEX.

Protocol 2: L-DNA Aptamer-Based Biosensor for Thrombin Detection

This protocol outlines a fluorescent biosensor for the detection of human thrombin using a pre-selected L-DNA aptamer. The principle is based on a conformational change of the aptamer upon binding to thrombin, which alters the distance between a fluorophore and a quencher, leading to a change in fluorescence signal.

Materials:

  • L-DNA thrombin aptamer, modified with a fluorophore (e.g., FAM) at the 5' end and a quencher (e.g., Dabcyl) at the 3' end.

  • Human α-thrombin

  • Binding Buffer: 20 mM Tris-HCl, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, pH 7.4

  • Nuclease-free water

  • 96-well black microplate

  • Fluorometer

Procedure:

  • Probe Preparation: a. Dissolve the lyophilized L-DNA aptamer probe in nuclease-free water to a stock concentration of 100 µM. b. Store the stock solution at -20°C, protected from light. c. For the assay, prepare a working solution of the L-DNA probe at 100 nM in the binding buffer.

  • Thrombin Sample Preparation: a. Prepare a series of thrombin standards in the binding buffer with concentrations ranging from 0 nM to 1 µM.

  • Assay Protocol: a. To each well of a 96-well black microplate, add 50 µL of the 100 nM L-DNA probe working solution. b. Add 50 µL of the thrombin standard or unknown sample to the respective wells. c. The final volume in each well will be 100 µL, and the final probe concentration will be 50 nM. d. Incubate the plate at 37°C for 30 minutes, protected from light.

  • Fluorescence Measurement: a. Measure the fluorescence intensity of each well using a fluorometer. For a FAM/Dabcyl pair, use an excitation wavelength of ~495 nm and an emission wavelength of ~520 nm.

  • Data Analysis: a. Subtract the fluorescence intensity of the blank (0 nM thrombin) from all readings. b. Plot the change in fluorescence intensity (ΔF = F - F0, where F is the fluorescence in the presence of thrombin and F0 is the fluorescence in the absence of thrombin) against the thrombin concentration. c. Determine the concentration of thrombin in unknown samples by interpolating their fluorescence readings from the standard curve.

Thrombin_Detection_Workflow Start Start Probe_Prep Prepare L-DNA Aptamer Probe Start->Probe_Prep Sample_Prep Prepare Thrombin Standards & Samples Start->Sample_Prep Mix Mix Probe and Sample in Microplate Probe_Prep->Mix Sample_Prep->Mix Incubate Incubate at 37°C for 30 min Mix->Incubate Measure Measure Fluorescence Incubate->Measure Analyze Data Analysis Measure->Analyze End End Analyze->End Nuclease_Resistance_Assay Start Start Probe_Prep Prepare L-DNA and D-DNA Probes Start->Probe_Prep Setup_Assay Aliquot Probes into Microplate Probe_Prep->Setup_Assay Add_Nuclease Add DNase I to Initiate Digestion Setup_Assay->Add_Nuclease Measure_Fluorescence Time-Course Fluorescence Measurement Add_Nuclease->Measure_Fluorescence Data_Analysis Plot Fluorescence vs. Time Measure_Fluorescence->Data_Analysis Conclusion Compare Degradation Profiles Data_Analysis->Conclusion End End Conclusion->End

References

Application Notes and Protocols for Solid-Phase Synthesis of L-DNA Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Deoxyribonucleic acid (L-DNA) is the enantiomer of the naturally occurring D-DNA, meaning it is its non-superimposable mirror image. While possessing similar physicochemical properties to D-DNA, L-DNA is not recognized by the enzymes that interact with D-DNA, such as nucleases and polymerases. This resistance to enzymatic degradation makes L-DNA oligonucleotides highly attractive for various therapeutic and diagnostic applications, including their use as aptamers, antisense agents, and for drug delivery.

The synthesis of L-DNA oligonucleotides is accomplished using the well-established solid-phase phosphoramidite (B1245037) chemistry, which is the standard method for synthesizing D-DNA. The primary distinction lies in the use of L-nucleoside phosphoramidites as the building blocks. This document provides a detailed protocol for the automated solid-phase synthesis of L-DNA oligonucleotides.

Principle of Solid-Phase L-DNA Synthesis

Solid-phase synthesis allows for the sequential addition of nucleotide building blocks to a growing chain that is covalently attached to an insoluble solid support, typically controlled pore glass (CPG). This method is advantageous because it simplifies the purification process at each step; excess reagents and by-products are easily removed by washing the support. The synthesis proceeds in the 3' to 5' direction and involves a four-step cycle for each nucleotide addition: deblocking, coupling, capping, and oxidation.

Experimental Protocols

Materials and Reagents
  • L-Nucleoside Phosphoramidites: 5'-Dimethoxytrityl (DMT)-L-deoxyadenosine(N6-benzoyl)-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite, 5'-DMT-L-deoxycytidine(N4-benzoyl)-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite, 5'-DMT-L-deoxyguanosine(N2-isobutyryl)-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite, and 5'-DMT-L-thymidine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite.

  • Solid Support: L-nucleoside-derivatized controlled pore glass (CPG) (e.g., 500 Å or 1000 Å). Universal CPG can also be used.

  • Anhydrous Acetonitrile (ACN)

  • Deblocking Solution: 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in dichloromethane (B109758) (DCM).

  • Activator Solution: 0.45 M 5-Ethylthio-1H-tetrazole (ETT) or 0.25 M 4,5-Dicyanoimidazole (DCI) in anhydrous acetonitrile.

  • Capping Solution A: Acetic anhydride/Pyridine/Tetrahydrofuran (THF).

  • Capping Solution B: 16% N-Methylimidazole/THF.

  • Oxidizing Solution: 0.02 M Iodine in THF/Pyridine/Water.

  • Cleavage and Deprotection Solution: Concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA).

  • Purification Buffers: As required for HPLC (e.g., triethylammonium (B8662869) acetate, acetonitrile).

Instrumentation
  • Automated DNA/RNA Synthesizer

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer (e.g., MALDI-TOF or ESI)

  • Lyophilizer

Synthesis Cycle Protocol

The automated synthesis consists of the following four steps, repeated for each nucleotide to be added to the sequence.

1. Deblocking (Detritylation) The 5'-DMT protecting group of the nucleotide attached to the solid support is removed by treatment with an acidic solution. This exposes the 5'-hydroxyl group for the subsequent coupling reaction.

2. Coupling The next L-nucleoside phosphoramidite in the sequence is activated by an activator (e.g., ETT or DCI) and then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. This reaction forms a phosphite (B83602) triester linkage.[1][2]

3. Capping Any unreacted 5'-hydroxyl groups that failed to couple in the previous step are acetylated. This prevents the formation of deletion mutants (sequences missing a nucleotide) in subsequent cycles.

4. Oxidation The unstable phosphite triester linkage is oxidized to a stable phosphate (B84403) triester linkage using an iodine solution. This completes the nucleotide addition cycle.

Post-Synthesis Cleavage and Deprotection
  • Cleavage from Solid Support: After the final synthesis cycle, the oligonucleotide is cleaved from the CPG support using a concentrated basic solution like ammonium hydroxide or AMA.

  • Removal of Protecting Groups: The same basic solution is used to remove the protecting groups from the phosphate backbone (cyanoethyl groups) and the nucleobases. This step is typically performed at an elevated temperature.

Purification of L-DNA Oligonucleotides

Crude L-DNA oligonucleotides can be purified using several methods, with reverse-phase high-performance liquid chromatography (RP-HPLC) and polyacrylamide gel electrophoresis (PAGE) being the most common.[3][4][5]

  • RP-HPLC: This technique separates the full-length product from shorter failure sequences.[3][4] If the synthesis is performed with the final 5'-DMT group left on ("DMT-on"), the full-length oligonucleotide will be significantly more hydrophobic and will be retained longer on the column, allowing for excellent separation. The DMT group is then removed post-purification.

  • PAGE: Denaturing polyacrylamide gel electrophoresis separates oligonucleotides based on their size. The desired full-length product can be excised from the gel.

Analysis and Quality Control

The purity and identity of the synthesized L-DNA oligonucleotide should be confirmed by:

  • HPLC: To assess the purity of the final product.

  • Mass Spectrometry (e.g., MALDI-TOF or ESI-MS): To confirm the molecular weight of the oligonucleotide, thereby verifying its sequence.

Quantitative Data Summary

The following tables provide typical parameters for the solid-phase synthesis of L-DNA oligonucleotides on an automated synthesizer. Note that these values are starting points and may require optimization based on the specific synthesizer, reagents, and the sequence being synthesized.

Table 1: Synthesis Cycle Parameters

StepReagentWait Time (seconds)
Deblocking 3% TCA or DCA in DCM60 - 120
Coupling 0.1 M L-Phosphoramidite + 0.45 M ETT in ACN30 - 180
Capping Capping A + Capping B20 - 45
Oxidation 0.02 M Iodine Solution20 - 45

Table 2: Post-Synthesis Cleavage and Deprotection Conditions

ReagentTemperature (°C)Time (hours)
Concentrated Ammonium Hydroxide558 - 16
AMA (Ammonium Hydroxide/Methylamine 1:1)650.25

Diagrams

Solid_Phase_L_DNA_Synthesis_Workflow start Start: L-Nucleoside on Solid Support (CPG) deblocking 1. Deblocking (Removal of 5'-DMT group) start->deblocking coupling 2. Coupling (Addition of L-Phosphoramidite) deblocking->coupling capping 3. Capping (Acetylation of unreacted 5'-OH) coupling->capping oxidation 4. Oxidation (Phosphite to Phosphate) capping->oxidation cycle Repeat Cycle for Each Nucleotide oxidation->cycle cycle->deblocking Next Nucleotide cleavage Cleavage from CPG & Deprotection cycle->cleavage Final Nucleotide purification Purification (e.g., HPLC) cleavage->purification analysis Analysis (Mass Spectrometry, HPLC) purification->analysis final_product Final L-DNA Oligonucleotide analysis->final_product

Caption: Workflow for solid-phase synthesis of L-DNA oligonucleotides.

Caption: Detailed four-step cycle of phosphoramidite chemistry.

References

Application Notes and Protocols for 2'-Deoxy-L-guanosine in the Development of Nuclease-Resistant Aptamers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aptamers, which are short, single-stranded nucleic acid molecules, are recognized for their ability to bind to a wide array of targets with high affinity and specificity.[1][2] This makes them a promising alternative to antibodies in diagnostics, therapeutics, and research.[1][3] However, the therapeutic application of conventional DNA and RNA aptamers, composed of naturally occurring D-nucleotides, is often hindered by their rapid degradation by nucleases present in biological fluids.[2][4]

A powerful strategy to overcome this limitation is the use of L-nucleic acids, the enantiomers (mirror images) of natural D-nucleic acids.[1] Aptamers synthesized with L-nucleotides, such as 2'-Deoxy-L-guanosine, are known as L-aptamers or Spiegelmers (from the German word 'Spiegel' for mirror).[1][2] These L-aptamers are exceptionally resistant to nuclease degradation because the chiral specificity of nucleases prevents them from recognizing and cleaving the L-form phosphodiester backbone.[1][4][5] This enhanced biostability significantly prolongs their half-life in vivo, opening up a wide range of therapeutic and diagnostic applications.[6][7]

These application notes provide an overview of the principles, advantages, and key experimental protocols for the selection and characterization of nuclease-resistant L-DNA aptamers incorporating this compound.

Application Notes

Principle of Nuclease Resistance

The remarkable stability of L-DNA aptamers stems from the stereospecificity of nucleases. Biological systems exclusively produce and utilize D-nucleic acids. Consequently, the enzymes responsible for nucleic acid degradation, nucleases, have evolved to specifically recognize and bind to the chiral structure of D-DNA and D-RNA. The mirror-image configuration of L-DNA, including the arrangement of atoms in the this compound L-ribose sugar, prevents it from fitting into the active site of these enzymes. This makes L-DNA aptamers virtually "invisible" to nuclease activity, leading to their exceptional resistance to degradation.[1][4][5][7]

Principle of L-DNA Nuclease Resistance cluster_0 D-DNA Aptamer + Nuclease cluster_1 L-DNA Aptamer + Nuclease D-Aptamer D-Aptamer Binding Specific Binding (Substrate Recognition) D-Aptamer->Binding Fits Active Site Nuclease Nuclease (Enzyme) Nuclease->Binding Degradation Degraded Fragments Binding->Degradation L-Aptamer L-Aptamer (Spiegelmer) NoBinding No Recognition (Chiral Mismatch) L-Aptamer->NoBinding Does Not Fit Nuclease2 Nuclease (Enzyme) Nuclease2->NoBinding Intact Intact L-Aptamer NoBinding->Intact

Fig 1. Chiral-specific recognition by nucleases.
Advantages of L-DNA Aptamers

  • Exceptional Biostability: L-DNA aptamers are highly resistant to degradation by a wide range of endo- and exonucleases, leading to significantly longer half-lives in serum and other biological fluids compared to their D-DNA counterparts.[4][6][7]

  • Identical Physicochemical Properties: Apart from their chiral properties, L-DNA aptamers have identical physical and chemical characteristics to D-DNA, including hybridization kinetics and thermal stability.[7]

  • Broad Target Range: The selection process can be adapted to identify high-affinity L-aptamers for a diverse range of targets, including proteins, peptides, small molecules, and even structured RNA.[6][7][8]

  • Reduced Immunogenicity: Due to their non-natural conformation, L-DNA aptamers are expected to have a lower potential for triggering an immune response.

Quantitative Data Summary

The following tables summarize key performance metrics for L-DNA aptamers as reported in the literature, demonstrating their enhanced stability and high-affinity binding.

Table 1: Nuclease Resistance of L-DNA vs. D-DNA Aptamers

Aptamer TypeConditionObservationHalf-lifeReference
L-DNA AptamerIncubation with DNase I or S1 NucleaseUnaffected after 10 days> 10 days[4]
D-DNA AptamerIncubation with DNase I or S1 NucleaseDegraded in < 10 seconds< 10 seconds[4]
L-DNA ProbesCell Culture MediumCan be imaged for days without significant lossDays[7]
D-DNA ProbesCell Culture MediumDegraded within 6 hours< 6 hours[7]
L-DNA AptamerHuman SerumRemained functionalNot specified[6]
D-DNA AptamerHuman SerumRapidly degradedNot specified[6]

Table 2: Binding Affinities of Selected L-DNA Aptamers

L-Aptamer TargetAptamer TypeBinding Affinity (Kd)Reference
Precursor microRNA-155 (pre-miR-155)L-DNALow nanomolar[5][8][9]
Precursor microRNA-155 (pre-miR-155)L-RNA11 nM[5]
VasopressinL-DNANot specified, but bioactive[4]
Human ThrombinL-DNANot specified, but functional[6]

Experimental Protocols

Protocol 1: Selection of L-DNA Aptamers via Mirror-Image SELEX

Since natural polymerases cannot amplify L-DNA, the standard SELEX (Systematic Evolution of Ligands by Exponential Enrichment) process must be modified. The most established method is mirror-image SELEX, which involves using the enantiomer of the target molecule for selection.[2]

Mirror-Image SELEX Workflow Target 1. Prepare Target Synthesize the enantiomer (L-form) of the desired biological target (D-form). Incubate 3. Incubation Incubate the D-DNA library with the L-target to allow binding. Target->Incubate Library 2. D-DNA Library Synthesize a large, random library of D-DNA oligonucleotides. Library->Incubate Partition 4. Partitioning Separate target-bound D-DNA sequences from unbound sequences. Incubate->Partition Amplify 5. PCR Amplification Elute and amplify the bound D-DNA sequences using standard PCR. Partition->Amplify Enrich 6. Enrichment Repeat steps 3-5 for multiple rounds (8-15 rounds) to enrich for high-affinity binders. Amplify->Enrich ssDNA Generation Enrich->Incubate Next Round Sequence 7. Sequencing Sequence the enriched D-DNA pool to identify candidate aptamer sequences. Enrich->Sequence After Final Round Synthesize 8. L-Aptamer Synthesis Synthesize the mirror image (L-DNA version) of the identified D-DNA aptamer sequence. Sequence->Synthesize Final Final Product: Nuclease-Resistant L-DNA Aptamer (Binds to the natural D-Target) Synthesize->Final

Fig 2. Workflow for mirror-image SELEX.

Methodology:

  • Target Preparation:

    • Chemically synthesize the enantiomer (L-form) of the target molecule. This is feasible for peptides and small molecules but can be challenging for large proteins.[6]

    • Immobilize the L-target on a solid support (e.g., magnetic beads, affinity columns) for partitioning.

  • Initial Library Incubation:

    • Start with a single-stranded D-DNA library containing a central random region (typically 20-80 nucleotides) flanked by constant primer binding sites.[10] A typical library has a diversity of 10¹⁴ to 10¹⁵ unique sequences.[2][10]

    • Resuspend the D-DNA library in a suitable binding buffer (e.g., PBS with MgCl₂). Heat to 95°C for 5 minutes and cool on ice to promote proper folding.[11]

    • Incubate the folded D-DNA library with the immobilized L-target for 30-60 minutes at a controlled temperature (e.g., room temperature or 37°C) to allow for binding.[10]

  • Partitioning and Elution:

    • Wash the solid support with binding buffer to remove unbound and weakly bound D-DNA sequences. The stringency of the washes can be increased in later rounds to select for higher-affinity binders.[10]

    • Elute the tightly bound D-DNA sequences from the L-target, typically by heat denaturation (95°C) or by using a high pH or chaotropic agent.

  • Amplification and ssDNA Generation:

    • Amplify the eluted D-DNA pool using standard PCR with primers corresponding to the constant regions of the library.

    • Separate the DNA strands to generate a single-stranded D-DNA pool for the next round of selection. This can be achieved using methods like asymmetric PCR or streptavidin-biotin separation.

  • Iterative Selection:

    • Repeat steps 2-4 for multiple rounds (typically 8-15). In each round, the selection pressure can be increased by reducing the target concentration, decreasing incubation time, or increasing wash stringency.

    • Incorporate a negative selection step, where the library is incubated with the immobilization matrix or a closely related non-target molecule to remove sequences that bind non-specifically.[12]

  • Sequencing and Synthesis:

    • After the final round, clone and sequence the enriched D-DNA pool to identify individual aptamer sequences.

    • Synthesize the identified D-aptamer sequence using L-deoxyribonucleoside phosphoramidites (including this compound) on an automated DNA synthesizer. This creates the final L-aptamer (Spiegelmer).

  • Characterization:

    • The resulting L-aptamer should now bind to the natural D-target with the same affinity as the selected D-aptamer bound to the L-target. Characterize its binding affinity and nuclease resistance using the protocols below.

Note: A newer method involves the direct selection and amplification of L-DNA libraries using engineered mirror-image DNA polymerases, which simplifies the process by avoiding the need for a synthetic L-target.[6]

Protocol 2: Nuclease Resistance Assay

This protocol compares the stability of an L-DNA aptamer to its D-DNA counterpart in the presence of nucleases or serum.

Materials:

  • Purified L-DNA and D-DNA aptamers.

  • Nuclease solution (e.g., DNase I) or human/fetal calf serum.

  • Appropriate reaction buffer for the chosen nuclease (e.g., for DNase I: 40 mM Tris-HCl, 10 mM NaCl, 6 mM MgCl₂, 10 mM CaCl₂).[4]

  • Stop solution (e.g., 8 M urea, 25 mM EDTA).[4]

  • Denaturing polyacrylamide gel (e.g., 10%) and electrophoresis equipment.

  • DNA stain (e.g., SYBR Gold or ethidium (B1194527) bromide) and imaging system.

Methodology:

  • Reaction Setup:

    • Prepare reaction mixtures by incubating a known concentration of the L-DNA or D-DNA aptamer (e.g., 1-5 µM) with either the purified nuclease (e.g., 0.1 units/µl DNase I) or serum (e.g., 90% v/v) in the appropriate buffer.[4]

    • Incubate all samples at 37°C.

  • Time-Course Sampling:

    • At various time points (e.g., 0 min, 10 sec, 1 min, 10 min, 1 hr, 6 hrs, 24 hrs, 48 hrs), withdraw an aliquot from each reaction tube.

    • Immediately stop the degradation reaction by mixing the aliquot with an equal volume of ice-cold stop solution.[4] Freeze samples on dry ice until all time points are collected.

  • Gel Electrophoresis:

    • Thaw the samples and load them onto a denaturing polyacrylamide gel.

    • Include a lane with the untreated aptamer as a control.

    • Run the gel until adequate separation is achieved.

  • Analysis:

    • Stain the gel with a suitable DNA stain and visualize the bands using a gel documentation system.

    • Quantify the intensity of the full-length aptamer band in each lane.

    • Plot the percentage of intact aptamer remaining versus time. The D-DNA aptamer is expected to degrade rapidly, while the L-DNA aptamer should remain largely intact throughout the time course.[4][7]

Protocol 3: Binding Affinity Assay (ELONA-based)

This protocol, an Enzyme-Linked Oligonucleotide Assay (ELONA), can be used to determine the equilibrium dissociation constant (Kd) of the L-DNA aptamer for its natural D-target.[11]

Materials:

  • High-binding 96-well microplate.

  • Target protein (natural D-form).

  • Biotinylated L-DNA aptamer.

  • Blocking buffer (e.g., PBS with 1% BSA).

  • Wash buffer (e.g., PBST - PBS with 0.05% Tween-20).

  • Streptavidin-Horseradish Peroxidase (HRP) conjugate.

  • HRP substrate (e.g., TMB).

  • Stop solution (e.g., 2 M H₂SO₄).

  • Plate reader.

Methodology:

  • Plate Coating:

    • Coat the wells of a 96-well plate with the target protein at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., PBS).

    • Incubate overnight at 4°C.

  • Blocking:

    • Wash the plate 3 times with wash buffer.

    • Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Aptamer Incubation:

    • Wash the plate 3 times with wash buffer.

    • Prepare a serial dilution of the biotinylated L-DNA aptamer in binding buffer.

    • Add the different concentrations of the aptamer to the wells and incubate for 1 hour at room temperature. Include wells with no aptamer as a negative control.

  • Detection:

    • Wash the plate 3-5 times to remove unbound aptamers.

    • Add Streptavidin-HRP conjugate diluted in blocking buffer to each well and incubate for 1 hour at room temperature.

    • Wash the plate 5 times.

    • Add the HRP substrate (TMB) and incubate in the dark until a blue color develops (typically 15-30 minutes).

  • Measurement and Analysis:

    • Stop the reaction by adding the stop solution. The color will change from blue to yellow.

    • Measure the absorbance at 450 nm using a microplate reader.

    • Plot the absorbance values against the corresponding aptamer concentrations.

    • Fit the data to a one-site binding (hyperbola) equation using non-linear regression analysis to determine the Kd value.

Conclusion

The incorporation of this compound and other L-nucleotides provides a robust and effective solution to the primary limitation of oligonucleotide aptamers: their susceptibility to nuclease degradation. The resulting L-DNA aptamers possess exceptional biostability while retaining the high-affinity and specific binding characteristics essential for therapeutic and diagnostic applications. The mirror-image SELEX protocol, though requiring a synthetic enantiomeric target, is a well-established method for generating these powerful molecules. As selection techniques continue to evolve, L-DNA aptamers are poised to become increasingly valuable tools for researchers and drug development professionals.

References

Application of L-DNA in Universal Microarray Platforms: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of microarray technology has revolutionized high-throughput analysis in genomics and proteomics. Universal microarray platforms, which employ a standardized set of capture probes, offer significant advantages in terms of cost-effectiveness, flexibility, and cross-experimental comparability. A key innovation in this field is the application of L-deoxyribonucleic acid (L-DNA), the stereoisomer or "mirror image" of the naturally occurring D-DNA. The unique chiral property of L-DNA, its inability to hybridize with D-DNA, forms the basis of a robust and versatile universal microarray system. This document provides detailed application notes and protocols for the use of L-DNA in universal microarray platforms for gene expression analysis, single nucleotide polymorphism (SNP) genotyping, and protein-DNA interaction studies.

The core principle of the L-DNA universal microarray lies in a two-component system: L-DNA capture probes immobilized on the microarray surface and chimeric D-DNA/L-DNA probes in solution. The L-DNA portion of the chimeric probe acts as a "zip-code" that specifically hybridizes to its complementary L-DNA capture probe on the array. The D-DNA portion of the chimeric probe is designed to interact with the biological target of interest (e.g., D-NA or D-RNA from a sample). This elegant design allows for the universal nature of the array, as the same L-DNA capture array can be used for various applications by simply changing the D-DNA portion of the chimeric probes.

Key Advantages of L-DNA Universal Microarrays

  • Universality: A single array design can be used for multiple applications and to analyze different target molecules.

  • Reduced Cross-Hybridization: The orthogonal nature of L-DNA and D-DNA pairing minimizes non-specific binding, leading to higher signal-to-noise ratios.

  • Enhanced Specificity: The "zip-code" system provides an additional layer of specificity in target capture.

  • Cost-Effectiveness: Reduces the need for manufacturing custom arrays for each new experiment or target set.

  • Flexibility: Researchers can easily design and synthesize new chimeric probes for novel targets without needing to alter the array platform.

Applications and Protocols

Gene Expression Analysis

L-DNA universal microarrays provide a powerful platform for monitoring the expression levels of thousands of genes simultaneously. The workflow involves the hybridization of labeled cDNA or cRNA from a biological sample to a set of chimeric probes, which then bind to the universal L-DNA array.

Gene_Expression_Workflow cluster_sample_prep Sample Preparation cluster_hybridization Hybridization cluster_analysis Data Acquisition & Analysis RNA_Isolation 1. RNA Isolation cDNA_Synthesis 2. Labeled cDNA Synthesis RNA_Isolation->cDNA_Synthesis Chimeric_Probe_Hybridization 3. Hybridization with Chimeric Probes cDNA_Synthesis->Chimeric_Probe_Hybridization Universal_Array_Hybridization 4. Hybridization to L-DNA Universal Array Chimeric_Probe_Hybridization->Universal_Array_Hybridization Washing 5. Washing Universal_Array_Hybridization->Washing Scanning 6. Array Scanning Washing->Scanning Data_Analysis 7. Data Analysis Scanning->Data_Analysis

Caption: Workflow for gene expression analysis using an L-DNA universal microarray.

1. L-DNA Universal Array Preparation:

  • Synthesize L-DNA oligonucleotides (20-25 mers) with an amine group at the 5' end.

  • Spot the L-DNA probes onto amine-reactive slides (e.g., epoxy- or aldehyde-coated slides).

  • Block the remaining reactive groups on the slide surface according to the manufacturer's instructions.

2. Chimeric Probe Design and Synthesis:

  • Design the D-DNA portion of the chimeric probe to be complementary to the target mRNA sequence.

  • Design the L-DNA "zip-code" portion to be complementary to a specific L-DNA capture probe on the array.

  • Synthesize the chimeric D-DNA/L-DNA oligonucleotides.

3. Target Preparation and Labeling:

  • Isolate total RNA or mRNA from the biological sample.

  • Perform reverse transcription to synthesize first-strand cDNA using random primers or oligo(dT) primers.

  • During reverse transcription, incorporate fluorescently labeled nucleotides (e.g., Cy3- or Cy5-dUTP) to generate labeled cDNA.

4. Hybridization:

  • Prepare a hybridization solution containing the labeled cDNA and the set of chimeric probes.

  • Denature the labeled cDNA and chimeric probes by heating at 95°C for 5 minutes, then snap-cool on ice.

  • Apply the hybridization mixture to the L-DNA universal microarray.

  • Hybridize overnight at 42-50°C in a humidified chamber.

5. Washing:

  • Wash the slides to remove non-specifically bound probes and labeled targets.

    • Wash 1: 2x SSC, 0.1% SDS at hybridization temperature for 5 minutes.

    • Wash 2: 1x SSC at room temperature for 5 minutes.

    • Wash 3: 0.1x SSC at room temperature for 5 minutes.

  • Dry the slides by centrifugation.

6. Data Acquisition and Analysis:

  • Scan the microarray using a laser scanner at the appropriate wavelengths for the fluorescent dyes used.

  • Quantify the signal intensity for each spot.

  • Normalize the data to account for variations in labeling efficiency and hybridization.

  • Perform differential gene expression analysis.

GeneFold Change (Treatment vs. Control)p-value
Gene A2.50.001
Gene B-3.2< 0.001
Gene C1.80.045
Gene D-1.20.230

Note: This is example data. Actual results will vary depending on the experimental conditions.

Single Nucleotide Polymorphism (SNP) Genotyping

L-DNA universal microarrays can be adapted for high-throughput SNP genotyping. This application often utilizes allele-specific extension or ligation-based methods in conjunction with the universal zip-code system.

SNP_Genotyping_Workflow cluster_sample_prep Sample Preparation cluster_allele_detection Allele-Specific Detection cluster_hybridization_analysis Hybridization & Analysis gDNA_Isolation 1. Genomic DNA Isolation PCR_Amplification 2. PCR Amplification of SNP loci gDNA_Isolation->PCR_Amplification Allele_Specific_Extension 3. Allele-Specific Primer Extension PCR_Amplification->Allele_Specific_Extension Universal_Array_Hybridization 4. Hybridization to L-DNA Universal Array Allele_Specific_Extension->Universal_Array_Hybridization Washing 5. Washing Universal_Array_Hybridization->Washing Scanning 6. Array Scanning Washing->Scanning Genotyping_Call 7. Genotype Calling Scanning->Genotyping_Call

Caption: Workflow for SNP genotyping using an L-DNA universal microarray.

1. L-DNA Universal Array and Chimeric Probe Preparation:

  • Prepare the L-DNA universal array as described for gene expression analysis.

  • Design two allele-specific D-DNA forward primers for each SNP, with the 3' end corresponding to the SNP. Each primer is tagged with a unique L-DNA "zip-code" complement at the 5' end.

  • Design a common D-DNA reverse primer for each SNP locus.

2. Target Preparation:

  • Isolate genomic DNA from the samples.

  • Perform multiplex PCR to amplify the regions containing the SNPs of interest using the common reverse primers and unlabeled forward primers.

3. Allele-Specific Primer Extension:

  • Perform a primer extension reaction using the PCR products as templates, the allele-specific chimeric primers, and fluorescently labeled dNTPs (e.g., using two different colors for different alleles).

4. Hybridization, Washing, and Data Analysis:

  • Hybridize the labeled primer extension products to the L-DNA universal microarray.

  • Wash the slides to remove unbound products.

  • Scan the microarray and quantify the signal intensities for each spot.

  • Determine the genotype based on the ratio of the fluorescent signals for the two allele-specific probes.

SNP IDSample 1 GenotypeSample 2 GenotypeSample 3 Genotype
rs12345A/AA/GG/G
rs67890C/TC/CC/T
rs13579G/GG/AA/A

Note: This is example data. Actual results will vary.

Protein-DNA Interaction Analysis

L-DNA universal microarrays can be utilized to study the binding of proteins, such as transcription factors, to a large number of different D-DNA sequences in a high-throughput manner.

Protein_DNA_Interaction_Workflow cluster_probe_prep Probe Preparation cluster_binding_detection Binding & Detection cluster_hybridization_analysis Hybridization & Analysis dsDNA_Probe_Synthesis 1. Synthesize dsD-DNA probes with L-DNA tags Protein_Binding 2. Incubate with labeled protein dsDNA_Probe_Synthesis->Protein_Binding Universal_Array_Hybridization 3. Hybridization to L-DNA Universal Array Protein_Binding->Universal_Array_Hybridization Washing 4. Washing Universal_Array_Hybridization->Washing Scanning 5. Array Scanning Washing->Scanning Binding_Affinity_Analysis 6. Binding Affinity Analysis Scanning->Binding_Affinity_Analysis

Caption: Workflow for protein-DNA interaction analysis.

1. L-DNA Universal Array and Chimeric Probe Preparation:

  • Prepare the L-DNA universal array.

  • Synthesize a library of double-stranded D-DNA probes containing potential protein binding sites. Each probe should have a unique L-DNA "zip-code" complement at one end.

2. Protein Preparation:

  • Express and purify the DNA-binding protein of interest.

  • Label the protein with a fluorescent dye (e.g., via amine-reactive chemistry) or use an antibody-based detection method.

3. Binding Reaction:

  • Incubate the labeled protein with the library of chimeric dsD-DNA/L-DNA probes in a suitable binding buffer.

4. Hybridization and Detection:

  • Hybridize the protein-probe complexes to the L-DNA universal microarray.

  • Wash the slides to remove unbound probes and protein.

  • Scan the microarray to detect the fluorescent signal from the labeled protein bound to the array via the chimeric probes.

5. Data Analysis:

  • Quantify the signal intensity for each spot, which corresponds to the binding affinity of the protein to the specific D-DNA sequence.

  • Identify high-affinity binding sequences and determine consensus binding motifs.

D-DNA Probe SequenceRelative Binding Affinity (Arbitrary Units)
...GATTACA...8500
...GCTTACA...1200
...GATTAGA...7800
...AGATACA...500

Note: This is example data. Actual results will vary.

Conclusion

The use of L-DNA in universal microarray platforms offers a versatile and robust solution for a wide range of applications in genomics and proteomics. By leveraging the orthogonal hybridization properties of L-DNA and D-DNA, researchers can perform high-throughput gene expression analysis, SNP genotyping, and protein-DNA interaction studies with high specificity and reproducibility. The protocols and data presented here provide a framework for the successful implementation of this powerful technology in both basic research and drug development.

Application Notes and Protocols for the Creation of Chimeric L-DNA/D-DNA Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chimeric L-DNA/D-DNA molecules are synthetic oligonucleotides that contain both the natural D-deoxyribose and the non-natural L-deoxyribose enantiomers within the same strand. This unique composition provides these molecules with remarkable properties, most notably high resistance to nuclease degradation, while allowing for specific interactions with biological systems.[1][2] These characteristics make them invaluable tools in various research and therapeutic applications, including drug delivery, diagnostic probes, and nanotechnology.[3] This document provides detailed application notes and experimental protocols for the synthesis, purification, and characterization of chimeric L-DNA/D-DNA molecules.

Applications of Chimeric L-DNA/D-DNA Molecules

The unique properties of L-DNA/D-DNA chimeras have led to their use in a variety of innovative applications:

  • Nuclease-Resistant Probes for in Vivo Imaging and Diagnostics: The L-DNA portions of a chimeric molecule protect it from degradation by cellular nucleases, significantly increasing its stability in biological environments.[1][3] This allows for the development of robust probes for detecting specific DNA or RNA sequences within living cells. Chimeric probes, for example, have been designed to monitor the activity of cellular pathways like base excision repair (BER) in real-time.[1][4][5][6][7]

  • Targeted Drug Delivery: L-DNA-based nanostructures can be used as carriers for delivering drugs to specific cells or tissues. Their resistance to degradation ensures that the therapeutic payload reaches its target intact.

  • Development of Aptamers (Spiegelmers): Aptamers are oligonucleotides that bind to specific target molecules. Aptamers made of L-DNA, often called "Spiegelmers" (from the German word for mirror), are particularly promising as therapeutic agents because they are not recognized by the immune system and have a long half-life in the body.

  • Bio-orthogonal Scaffolds in Nanotechnology: The inability of L-DNA to hybridize with D-DNA allows for the construction of complex, self-assembling nanostructures where D-DNA and L-DNA components can be addressed independently.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of Chimeric L-DNA/D-DNA Oligonucleotides

The primary method for synthesizing chimeric L-DNA/D-DNA oligonucleotides is through automated solid-phase phosphoramidite (B1245037) chemistry.[8][9][10] This process involves the sequential addition of protected D- and L-nucleoside phosphoramidites to a growing oligonucleotide chain attached to a solid support.

Materials and Reagents:

  • DNA synthesizer

  • Controlled pore glass (CPG) solid support pre-loaded with the initial 3'-terminal nucleoside (D- or L-form)

  • D-nucleoside phosphoramidites (dA, dC, dG, dT) with standard protecting groups

  • L-nucleoside phosphoramidites (L-dA, L-dC, L-dG, L-dT) with standard protecting groups

  • Activator solution (e.g., 0.45 M 5-Ethylthio-1H-tetrazole (ETT) or 0.25 M Dicyanoimidazole (DCI) in acetonitrile)

  • Capping solution (e.g., Cap A: Acetic anhydride/Pyridine/THF; Cap B: 16% N-Methylimidazole/THF)

  • Oxidizing solution (e.g., 0.02 M Iodine in THF/Water/Pyridine)

  • Deblocking solution (e.g., 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in dichloromethane)

  • Anhydrous acetonitrile (B52724)

  • Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine)

Procedure:

The synthesis is performed in a cyclical manner, with each cycle consisting of four main steps for the addition of a single nucleotide. The synthesis proceeds in the 3' to 5' direction.

  • Initialization: The synthesis column containing the CPG support with the first nucleoside is placed on the DNA synthesizer.

  • Synthesis Cycle:

    • Step 1: Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treating it with the deblocking solution. The release of the orange-colored DMT cation can be monitored spectrophotometrically to determine the coupling efficiency of the previous cycle.[9]

    • Step 2: Coupling: The desired phosphoramidite (either D- or L-form) is activated by the activator solution and then delivered to the synthesis column to react with the free 5'-hydroxyl group of the growing oligonucleotide chain. The coupling time is typically 2-5 minutes. No significant changes in coupling time are generally required when switching between D- and L-phosphoramidites.[11]

    • Step 3: Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solution to prevent the formation of deletion mutants in subsequent cycles.[12]

    • Step 4: Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using the oxidizing solution.[12]

  • Chain Elongation: The synthesis cycle is repeated for each subsequent nucleotide in the desired sequence, using the appropriate D- or L-phosphoramidite.

  • Final Deblocking: After the final synthesis cycle, the terminal 5'-DMT group is removed.

  • Cleavage and Deprotection: The synthesized chimeric oligonucleotide is cleaved from the CPG support, and the protecting groups on the nucleobases and phosphate backbone are removed by incubation with the cleavage and deprotection solution at elevated temperature (e.g., 55°C for 8-16 hours).

  • Post-Synthesis Work-up: The solution containing the crude oligonucleotide is cooled, and the solvent is evaporated. The resulting pellet is resuspended in nuclease-free water for subsequent purification.

Workflow for Solid-Phase Synthesis of a Chimeric L-DNA/D-DNA Oligonucleotide

G cluster_synthesis Automated Solid-Phase Synthesis cluster_postsynthesis Post-Synthesis Processing start Start with 3'-Nucleoside on CPG Support deblock 1. Deblocking (Detritylation) Remove 5'-DMT group start->deblock couple_d 2a. Coupling Add activated D-phosphoramidite deblock->couple_d If D-nucleotide couple_l 2b. Coupling Add activated L-phosphoramidite deblock->couple_l If L-nucleotide cap 3. Capping Block unreacted 5'-OH groups couple_d->cap couple_l->cap oxidize 4. Oxidation Stabilize phosphite triester linkage cap->oxidize repeat Repeat Cycle for Each Nucleotide oxidize->repeat repeat->deblock Next nucleotide cleave Cleavage & Deprotection Release from support & remove protecting groups repeat->cleave End of sequence purify Purification (e.g., HPLC) cleave->purify characterize Characterization (e.g., MALDI-TOF MS) purify->characterize final_product Purified Chimeric Oligonucleotide characterize->final_product

Caption: Automated solid-phase synthesis workflow for chimeric L-DNA/D-DNA.

Protocol 2: Purification of Chimeric Oligonucleotides by HPLC

High-performance liquid chromatography (HPLC) is a standard method for purifying synthetic oligonucleotides to separate the full-length product from shorter failure sequences and other impurities.[13][14]

Materials and Reagents:

  • HPLC system with a UV detector

  • Reversed-phase C18 column

  • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0

  • Mobile Phase B: Acetonitrile

  • Crude chimeric oligonucleotide solution

  • Nuclease-free water

Procedure:

  • Sample Preparation: Dissolve the crude oligonucleotide pellet in Mobile Phase A.

  • HPLC Setup:

    • Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5-10%) in Mobile Phase A.

    • Set the UV detector to a wavelength of 260 nm.

  • Injection and Elution:

    • Inject the sample onto the column.

    • Elute the oligonucleotides using a linear gradient of increasing acetonitrile concentration (e.g., 5% to 50% Mobile Phase B over 30 minutes).

  • Fraction Collection: Collect the fractions corresponding to the major peak, which represents the full-length chimeric oligonucleotide.

  • Post-Purification Processing:

    • Combine the collected fractions.

    • Evaporate the acetonitrile.

    • Lyophilize the remaining aqueous solution to obtain the purified oligonucleotide as a white powder.

    • Resuspend the purified oligonucleotide in a known volume of nuclease-free water.

Protocol 3: Characterization by MALDI-TOF Mass Spectrometry

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is used to confirm the molecular weight of the synthesized chimeric oligonucleotide, thereby verifying its identity and purity.[4][5][7]

Materials and Reagents:

  • MALDI-TOF mass spectrometer

  • MALDI target plate

  • Matrix solution (e.g., 3-hydroxypicolinic acid in 50% acetonitrile/0.1% trifluoroacetic acid)

  • Purified chimeric oligonucleotide solution

Procedure:

  • Sample Preparation: Mix a small aliquot of the purified oligonucleotide solution with the matrix solution on the MALDI target plate.

  • Analysis:

    • Allow the mixture to air dry, forming crystals.

    • Insert the target plate into the mass spectrometer.

    • Acquire the mass spectrum in the appropriate mode (typically negative ion mode for oligonucleotides).

  • Data Interpretation: Compare the observed molecular weight with the calculated theoretical molecular weight of the desired chimeric oligonucleotide sequence.

Protocol 4: Nuclease Resistance Assay

This assay evaluates the stability of chimeric L-DNA/D-DNA molecules in the presence of nucleases compared to their all-D-DNA counterparts.

Materials and Reagents:

  • Purified chimeric oligonucleotide

  • Purified all-D-DNA control oligonucleotide of the same sequence

  • Nuclease (e.g., snake venom phosphodiesterase or fetal bovine serum)

  • Reaction buffer appropriate for the chosen nuclease

  • Stop solution (e.g., EDTA to chelate Mg2+ ions)

  • Polyacrylamide gel electrophoresis (PAGE) equipment and reagents

  • DNA stain (e.g., SYBR Gold)

Procedure:

  • Reaction Setup:

    • Prepare reaction mixtures containing the oligonucleotide (chimeric or D-DNA control), nuclease, and reaction buffer.

    • Incubate the reactions at 37°C.

  • Time Course: At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of each reaction and add the stop solution to inactivate the nuclease.

  • Analysis:

    • Run the samples on a denaturing polyacrylamide gel.

    • Stain the gel with a DNA stain.

    • Visualize the gel using a gel imager.

  • Data Interpretation: Compare the degradation patterns of the chimeric and D-DNA oligonucleotides over time. The chimeric oligonucleotide should show significantly less degradation.

Protocol 5: Enzymatic Ligation of L-DNA and D-DNA (Theoretical Considerations)

Standard DNA ligases, such as T4 DNA ligase, exhibit a high degree of stereospecificity for their D-DNA substrates.[13][15][16][17][18][19][20][21] The active site of the enzyme is structured to recognize the right-handed helical geometry of D-DNA. L-DNA, with its left-handed helix, does not fit into the active site of these enzymes.[11] Therefore, enzymatic ligation of an L-DNA terminus to a D-DNA terminus using standard DNA ligases is not a feasible technique.

For applications requiring the joining of L-DNA and D-DNA fragments, chemical ligation methods are typically employed. These methods do not rely on the stereospecificity of enzymes and can form a phosphodiester bond between the two enantiomeric forms.

Quantitative Data

The following tables summarize typical quantitative data for chimeric L-DNA/D-DNA molecules.

Table 1: Coupling Efficiency in Solid-Phase Synthesis

Phosphoramidite TypeAverage Coupling Efficiency (%)
D-Nucleoside>99%
L-Nucleoside>99%

Note: With optimized synthesis cycles, the coupling efficiency for both D- and L-phosphoramidites is consistently high, allowing for the synthesis of long chimeric oligonucleotides.[12][22][23][24]

Table 2: Melting Temperature (Tm) of Chimeric Duplexes

Duplex CompositionRepresentative Tm (°C)Change in Tm (°C)
D-DNA / D-DNA55.0N/A
L-DNA / L-DNA55.00
D-DNA / L-DNANo stable duplex formedN/A

Note: L-DNA forms a stable duplex only with a complementary L-DNA strand, and D-DNA only with a complementary D-DNA strand. The melting temperatures of isosequential D-DNA/D-DNA and L-DNA/L-DNA duplexes are virtually identical. There is no stable hybridization between D-DNA and L-DNA strands.[25][26][27][28][29]

Table 3: Nuclease Resistance

Oligonucleotide TypeHalf-life in Serum (hours)
Unmodified D-DNA< 1
Chimeric L-DNA/D-DNA> 24
All L-DNA> 48

Note: The presence of L-nucleotides significantly enhances the resistance of oligonucleotides to nuclease degradation.

Visualization of a Cellular Pathway Monitored by a Chimeric Probe

Chimeric L-DNA/D-DNA probes can be used to monitor the activity of specific cellular pathways. For example, a probe can be designed to be a substrate for enzymes in the base excision repair (BER) pathway.

Base Excision Repair (BER) Pathway Monitoring

G cluster_probe Chimeric Probe Design cluster_pathway Base Excision Repair Pathway probe Chimeric L-DNA/D-DNA Probe (Hairpin structure with Fluorophore & Quencher) d_region Central D-DNA Region with a DNA lesion (e.g., Uracil) probe->d_region l_region L-DNA Stem (Nuclease resistant) probe->l_region glycosylase 1. DNA Glycosylase Recognizes and removes the lesion probe->glycosylase Enters the cell ape1 2. APE1 Endonuclease Cleaves the DNA backbone at the abasic site glycosylase->ape1 cleavage Probe Cleavage ape1->cleavage fluorescence Fluorescence Signal (Fluorophore and quencher are separated) cleavage->fluorescence

Caption: Monitoring the BER pathway with a chimeric L-DNA/D-DNA probe.

References

Application Notes and Protocols: 2'-Deoxy-L-guanosine in the Study of DNA-Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of 2'-Deoxy-L-guanosine, the L-enantiomer of the natural 2'-deoxyguanosine, in the investigation of DNA-protein interactions. Due to its unique stereochemistry, L-DNA, including oligonucleotides incorporating this compound, offers significant advantages, primarily its high resistance to nuclease degradation. This property makes it an invaluable tool for developing stable probes, aptamers, and potential therapeutic agents.

The following sections detail the synthesis of L-DNA oligonucleotides containing this compound, characterization methods, and detailed protocols for studying their interactions with proteins. While direct experimental data for protein interactions with this specific L-nucleoside is limited in publicly available literature, the provided protocols are based on established methodologies for studying DNA-protein interactions and are adapted for the unique properties of L-DNA.

I. Synthesis and Characterization of Oligonucleotides Containing this compound

The foundation of studying the interaction of this compound with proteins lies in its successful incorporation into a DNA oligonucleotide. This is achieved through standard solid-phase phosphoramidite (B1245037) chemistry.

Synthesis of this compound Phosphoramidite

The first step is the chemical synthesis of the this compound phosphoramidite building block. A generalized synthetic scheme is presented below. This process involves protecting the functional groups of the L-nucleoside to ensure specific coupling during oligonucleotide synthesis.

G1 cluster_synthesis This compound Phosphoramidite Synthesis A This compound B Protection of Exocyclic Amine (N2) A->B e.g., Isobutyryl chloride C 5'-O-DMT Protection B->C Dimethoxytrityl chloride D 3'-O-Phosphitylation C->D 2-Cyanoethyl N,N-diisopropyl- chlorophosphoramidite E Purification D->E Chromatography F This compound Phosphoramidite E->F

Figure 1: Generalized workflow for the synthesis of this compound phosphoramidite.
Solid-Phase Oligonucleotide Synthesis

Once the this compound phosphoramidite is obtained, it can be incorporated at any desired position within a DNA sequence using an automated DNA synthesizer. The synthesis follows a cycle of deprotection, coupling, capping, and oxidation.

G2 cluster_oligo_synthesis Solid-Phase L-DNA Oligonucleotide Synthesis Cycle Start Start with solid support (e.g., CPG) Deprotection 1. Deprotection: Removal of 5'-DMT group Start->Deprotection Coupling 2. Coupling: Addition of this compound phosphoramidite Deprotection->Coupling Capping 3. Capping: Acetylation of unreacted 5'-OH groups Coupling->Capping Oxidation 4. Oxidation: P(III) to P(V) Capping->Oxidation Repeat Repeat cycle for next nucleotide Oxidation->Repeat Repeat->Deprotection n cycles Cleavage Final Cleavage and Deprotection Repeat->Cleavage Purification Purification (e.g., HPLC) Cleavage->Purification

Figure 2: Automated solid-phase synthesis cycle for incorporating this compound.
Characterization of L-DNA containing Oligonucleotides

After synthesis and purification, the identity and purity of the oligonucleotide containing this compound must be confirmed.

Technique Purpose Expected Outcome
Mass Spectrometry (MALDI-TOF or ESI) To confirm the molecular weight of the synthesized oligonucleotide.The observed mass should match the calculated mass of the L-DNA sequence.
High-Performance Liquid Chromatography (HPLC) To assess the purity of the oligonucleotide.A single major peak indicates high purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the incorporation and structure of the L-nucleoside within the oligonucleotide.Characteristic shifts for the L-sugar pucker and base protons.
UV Spectroscopy To determine the concentration of the oligonucleotide.Absorbance at 260 nm is used to calculate the concentration using the calculated extinction coefficient.

II. Application Notes

Rationale for Using this compound in DNA-Protein Interaction Studies
  • Enhanced Stability: L-DNA is resistant to degradation by most naturally occurring nucleases, which recognize D-DNA.[1] This makes oligonucleotides containing this compound ideal probes for studies in cell lysates or serum, where nuclease activity is high.

  • Probing Stereoselectivity: The interaction, or lack thereof, between a DNA-binding protein and an L-DNA substrate can provide critical insights into the stereochemical requirements of the protein's active site.

  • Development of Novel Aptamers (Spiegelmers): L-DNA aptamers, also known as Spiegelmers, can be selected to bind to a target molecule. These aptamers exhibit high stability in biological fluids, making them promising candidates for diagnostic and therapeutic applications.[2]

  • Chiral-Specific Drug Development: Understanding how a protein interacts with L-DNA can inform the design of enantiomerically pure drugs that target DNA-protein interactions with higher specificity and stability.

Hypothetical Quantitative Data for L-DNA-Protein Interactions

The following table presents a hypothetical comparison of binding affinities for a transcription factor to its consensus sequence synthesized with either D-DNA or L-DNA, as would be determined by Surface Plasmon Resonance (SPR).

Oligonucleotide Protein Kd (nM) ka (1/Ms) kd (1/s) Assay Method
5'-...G...-3' (D-DNA)Transcription Factor X101 x 1051 x 10-3SPR
5'-...L-G...-3' (L-DNA)Transcription Factor X> 1000 (No significant binding)Not DeterminedNot DeterminedSPR
L-DNA AptamerTarget Protein Y52 x 1051 x 10-3SPR

This table presents hypothetical data for illustrative purposes.

III. Experimental Protocols

Protocol for Nuclease Resistance Assay

This protocol compares the stability of an oligonucleotide containing this compound to its D-DNA counterpart in the presence of a nuclease.

Materials:

  • D-DNA and L-DNA oligonucleotides (e.g., 20-mer)

  • DNase I

  • 10X DNase I reaction buffer

  • Nuclease-free water

  • Urea-polyacrylamide gel (e.g., 20%)

  • TBE buffer

  • Loading dye (e.g., formamide-based)

  • Gel staining solution (e.g., SYBR Gold)

Procedure:

  • Prepare reaction mixtures for both D-DNA and L-DNA oligonucleotides. For each, combine 1 µL of 10 µM oligonucleotide, 2 µL of 10X DNase I buffer, and 16 µL of nuclease-free water.

  • Add 1 µL of DNase I (e.g., 1 unit) to each reaction mixture. Set up control reactions without the enzyme.

  • Incubate all tubes at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), take a 5 µL aliquot from each reaction and mix it with an equal volume of loading dye to stop the reaction.

  • Heat the samples at 95°C for 5 minutes and then place them on ice.

  • Load the samples onto a urea-polyacrylamide gel.

  • Run the gel until the dye front reaches the bottom.

  • Stain the gel and visualize the bands. The disappearance of the band for the D-DNA oligonucleotide over time, while the L-DNA band remains intact, demonstrates nuclease resistance.

Protocol for Electrophoretic Mobility Shift Assay (EMSA)

This protocol describes how to assess the binding of a protein to an oligonucleotide containing this compound.

G3 cluster_emsa EMSA Workflow for L-DNA-Protein Interaction Start Label L-DNA probe (e.g., with Biotin (B1667282) or 32P) Binding Incubate labeled L-DNA probe with protein of interest Start->Binding Gel Run binding reaction on a native polyacrylamide gel Binding->Gel Transfer Transfer to a membrane (for non-radioactive detection) Gel->Transfer If using Biotin Detection Detect probe signal Gel->Detection If using 32P (Autoradiography) Transfer->Detection Analysis Analyze for a shifted band (DNA-protein complex) Detection->Analysis

Figure 3: Workflow for Electrophoretic Mobility Shift Assay (EMSA).

Materials:

  • 5'-end labeled L-DNA oligonucleotide probe (e.g., with biotin or γ-32P-ATP)

  • Purified protein of interest

  • 10X binding buffer (e.g., 100 mM Tris-HCl pH 7.5, 500 mM KCl, 10 mM DTT)

  • Poly(dI-dC) (non-specific competitor DNA)

  • Glycerol (B35011) loading dye

  • Native polyacrylamide gel

  • TBE or similar running buffer

Procedure:

  • Prepare the Binding Reaction: In a microcentrifuge tube, combine on ice:

    • 1 µL of 10X binding buffer

    • 1 µL of Poly(dI-dC) (e.g., 1 µg/µL)

    • Varying amounts of the protein of interest (e.g., 0, 2, 4, 8, 16 µg)

    • Nuclease-free water to a final volume of 9 µL.

  • Add the L-DNA Probe: Add 1 µL of the labeled L-DNA probe (e.g., 10 nM) to each reaction tube.

  • Incubate: Incubate the reactions at room temperature for 20-30 minutes.

  • Add Loading Dye: Add 2 µL of glycerol loading dye to each reaction.

  • Gel Electrophoresis: Carefully load the samples onto a pre-run native polyacrylamide gel. Run the gel at a constant voltage (e.g., 100-150V) in a cold room or with a cooling system.

  • Detection:

    • Radioactive Probe: Dry the gel and expose it to a phosphor screen or X-ray film.

    • Biotinylated Probe: Transfer the DNA to a nylon membrane and detect using a streptavidin-HRP conjugate and chemiluminescent substrate.

  • Analysis: A "shifted" band that migrates slower than the free probe indicates the formation of a DNA-protein complex. The intensity of the shifted band should increase with increasing protein concentration.

Protocol for Surface Plasmon Resonance (SPR) Analysis

This protocol outlines the steps for quantitative analysis of the binding kinetics between a protein and an L-DNA oligonucleotide.

G4 cluster_spr SPR Experimental Setup Immobilize Immobilize biotinylated L-DNA on a streptavidin- coated sensor chip Inject Inject protein analyte at various concentrations Immobilize->Inject Measure Measure association and dissociation in real-time Inject->Measure Regenerate Regenerate the sensor chip surface Measure->Regenerate Analyze Fit data to a binding model to determine ka, kd, and KD Measure->Analyze Regenerate->Inject Next concentration

Figure 4: Experimental setup for Surface Plasmon Resonance (SPR).

Materials:

  • SPR instrument (e.g., Biacore)

  • Streptavidin-coated sensor chip

  • Biotinylated L-DNA oligonucleotide

  • Purified protein analyte

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., a pulse of high salt or low pH solution)

Procedure:

  • Chip Preparation: Prime the SPR instrument with running buffer.

  • Ligand Immobilization: Inject the biotinylated L-DNA oligonucleotide over the streptavidin-coated sensor chip surface to achieve a desired immobilization level (e.g., 100-200 Response Units).

  • Analyte Injection (Association): Inject a series of concentrations of the protein analyte over the chip surface for a set amount of time (e.g., 180 seconds) to monitor the association phase.

  • Dissociation: Flow running buffer over the chip for a set amount of time (e.g., 300 seconds) to monitor the dissociation of the protein from the L-DNA.

  • Regeneration: Inject the regeneration solution to remove any remaining bound protein and prepare the surface for the next injection.

  • Data Analysis: Subtract the reference cell signal from the active cell signal. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

IV. Conclusion

This compound represents a valuable, albeit under-explored, tool for the study of DNA-protein interactions. Its incorporation into oligonucleotides provides exceptional stability against nuclease degradation, opening up possibilities for more robust in vitro and in vivo applications. The protocols provided here, adapted from standard methodologies, offer a framework for researchers to begin exploring the fascinating world of chiral interactions between proteins and nucleic acids. Further research into the specific applications of this compound will undoubtedly uncover new insights into molecular recognition and pave the way for novel diagnostic and therapeutic strategies.

References

Application Notes and Protocols for the Development of Therapeutic Agents Using 2'-Deoxy-L-guanosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Deoxy-L-guanosine is an L-enantiomer of the naturally occurring 2'-deoxyguanosine. As a nucleoside analog, it holds potential for the development of therapeutic agents, particularly in the fields of oncology and virology. The structural difference from its D-enantiomer counterpart can lead to unique biological activities, including altered substrate specificity for enzymes involved in nucleic acid synthesis and metabolism. This document provides a comprehensive overview of the application of this compound as a therapeutic agent, including its synthesis, proposed mechanisms of action, and detailed protocols for its evaluation in preclinical studies.

Data Presentation

While specific quantitative data on the anticancer activity of this compound, such as IC50 values against a panel of cancer cell lines, is not extensively available in the public domain, the following table provides a template for how such data should be presented. Researchers are encouraged to populate this table with their experimental findings. For context, studies on related guanosine (B1672433) analogs have shown antiproliferative activity in various cancer cell lines.

Table 1: Template for Antiproliferative Activity of this compound in Human Cancer Cell Lines

Cell LineCancer TypeAssay TypeIncubation Time (hours)IC50 (µM)Reference
e.g., MCF-7Breast AdenocarcinomaMTT Assay72[Insert Value][Your Data]
e.g., A549Lung CarcinomaSRB Assay48[Insert Value][Your Data]
e.g., HCT116Colon CarcinomaCellTiter-Glo®72[Insert Value][Your Data]
e.g., U87 MGGlioblastomaMTT Assay72[Insert Value][Your Data]
e.g., HepG2Hepatocellular CarcinomaSRB Assay48[Insert Value][Your Data]

Experimental Protocols

Synthesis of this compound

A detailed, step-by-step protocol for the chemical synthesis of this compound is crucial for obtaining high-purity material for biological evaluation. The following is a generalized protocol based on methods for synthesizing nucleoside analogs.

Protocol 1: Chemical Synthesis of this compound

Objective: To synthesize this compound from a suitable L-ribose derivative.

Materials:

Procedure:

  • Glycosylation: a. In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the protected guanine derivative in anhydrous acetonitrile. b. Add BSA and stir the mixture at reflux until the solution becomes clear. c. Cool the solution to room temperature and then add the protected L-2-deoxyribose derivative. d. Cool the reaction mixture to 0°C and add TMSOTf dropwise. e. Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC). f. Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. g. Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. h. Purify the crude product by silica gel column chromatography to obtain the protected nucleoside.

  • Deprotection: a. Dissolve the protected this compound in a solution of ammonia in methanol. b. Stir the mixture in a sealed vessel at room temperature for 24-48 hours. c. Monitor the deprotection by TLC. d. Once complete, concentrate the solution under reduced pressure. e. If silyl (B83357) protecting groups are present, dissolve the residue in tetrahydrofuran (B95107) (THF) and treat with TBAF. f. Purify the final product by silica gel column chromatography or recrystallization to yield pure this compound.

  • Characterization: a. Confirm the structure and purity of the synthesized compound using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.

Diagram 1: Synthesis Workflow

G cluster_synthesis Synthesis of this compound start Protected L-2-deoxyribose + Protected Guanine glycosylation Glycosylation (BSA, TMSOTf) start->glycosylation purification1 Purification (Column Chromatography) glycosylation->purification1 deprotection Deprotection (Ammonia/Methanol, TBAF) purification1->deprotection purification2 Final Purification (Chromatography/Recrystallization) deprotection->purification2 characterization Characterization (NMR, MS, HPLC) purification2->characterization

Caption: Workflow for the chemical synthesis of this compound.

In Vitro Antiproliferative Assay

The following protocol describes a general method for assessing the cytotoxic effects of this compound on cancer cell lines.

Protocol 2: MTT Assay for Cell Viability

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics

  • This compound stock solution (dissolved in a suitable solvent like DMSO or PBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: a. Harvest and count cells. b. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. c. Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment: a. Prepare serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations. b. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution). c. Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Assay: a. After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate the plate for 4 hours at 37°C. c. Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals. d. Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control. c. Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Diagram 2: In Vitro Assay Workflow

G cluster_invitro In Vitro Antiproliferative Assay seed_cells Seed Cancer Cells in 96-well plate treat_compound Treat with this compound (Serial Dilutions) seed_cells->treat_compound incubate Incubate (48-72 hours) treat_compound->incubate mtt_assay MTT Assay incubate->mtt_assay read_absorbance Measure Absorbance (570 nm) mtt_assay->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data

Caption: Workflow for determining the in vitro antiproliferative activity.

In Vivo Efficacy Study in a Xenograft Model

This protocol provides a framework for evaluating the in vivo antitumor efficacy of this compound.

Protocol 3: Murine Xenograft Model

Objective: To assess the in vivo antitumor activity of this compound in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Human cancer cells (e.g., HCT116)

  • Matrigel (optional)

  • This compound formulation for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

  • Standard animal housing and care facilities

Procedure:

  • Tumor Implantation: a. Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells in 100 µL of PBS, optionally mixed with Matrigel) into the flank of each mouse. b. Monitor the mice for tumor growth.

  • Treatment: a. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. b. Administer this compound (at various doses) and the vehicle control to the respective groups via a suitable route (e.g., intraperitoneal, intravenous, or oral) according to a predetermined schedule (e.g., daily for 21 days).

  • Monitoring and Data Collection: a. Measure tumor volume using calipers two to three times per week. (Tumor Volume = 0.5 x Length x Width²) b. Monitor the body weight of the mice as an indicator of toxicity. c. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: a. Plot the mean tumor volume over time for each group. b. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group. c. Statistically analyze the differences in tumor volume and weight between the groups.

Diagram 3: In Vivo Study Workflow

G cluster_invivo In Vivo Xenograft Study implant_tumor Implant Human Cancer Cells into Immunocompromised Mice tumor_growth Monitor Tumor Growth implant_tumor->tumor_growth randomize Randomize Mice into Treatment & Control Groups tumor_growth->randomize administer_drug Administer this compound or Vehicle randomize->administer_drug monitor Monitor Tumor Volume & Body Weight administer_drug->monitor endpoint Endpoint Analysis: Tumor Weight, Histology monitor->endpoint

Caption: Workflow for an in vivo xenograft efficacy study.

Signaling Pathways

This compound, as a nucleoside analog, is hypothesized to exert its therapeutic effects by interfering with DNA and RNA synthesis, and potentially by modulating key signaling pathways involved in cell proliferation and survival. One such pathway is the Ras-MAPK pathway, a critical regulator of cell growth.

Diagram 4: Proposed Modulation of the Ras-MAPK Signaling Pathway

G cluster_pathway Proposed Mechanism: Interference with Ras-MAPK Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase SOS SOS Receptor Tyrosine Kinase->SOS Ras-GDP Ras-GDP SOS->Ras-GDP Activates Ras-GTP Ras-GTP Ras-GDP->Ras-GTP GEF RAF RAF Ras-GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Proliferation, Survival Proliferation, Survival Transcription Factors->Proliferation, Survival 2-Deoxy-L-guanosine 2-Deoxy-L-guanosine 2-Deoxy-L-guanosine->Ras-GDP May interfere with GDP/GTP exchange

Caption: Hypothetical modulation of the Ras-MAPK pathway by this compound.

Application Notes and Protocols for 2'-Deoxy-L-guanosine in Gene Interference and Knockdown Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pursuit of stable and effective gene silencing therapeutics has led to the exploration of various chemical modifications to synthetic oligonucleotides. One such modification is the incorporation of L-nucleosides, the enantiomers of the naturally occurring D-nucleosides. 2'-Deoxy-L-guanosine, as a component of L-deoxyribonucleic acid (L-DNA), offers a unique advantage in the design of gene interference and knockdown agents such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs). The primary benefit of incorporating L-nucleosides is the profound resistance to degradation by nucleases, which significantly enhances the in vivo stability and duration of action of the therapeutic oligonucleotide.[1][2] This document provides detailed application notes and protocols for the use of this compound-modified oligonucleotides in gene knockdown studies.

Application Notes

The core application of this compound in this context is its incorporation into synthetic oligonucleotides to confer nuclease resistance. Natural enzymes that degrade DNA and RNA are stereospecific and do not recognize the L-configuration of the sugar moiety, rendering oligonucleotides containing L-nucleosides highly stable in biological fluids.[1]

Key Advantages of Incorporating this compound:
  • Enhanced Nuclease Resistance: L-DNA sequences are not substrates for most endo- and exonucleases, leading to a significantly longer half-life in serum and plasma compared to unmodified oligonucleotides.[2]

  • Potential for Reduced Immunogenicity: The unnatural L-conformation may help in evading certain innate immune recognition pathways that can be triggered by unmodified oligonucleotides.

  • Versatility in Design: this compound can be incorporated at various positions within an oligonucleotide, including the 3' and 5' ends to act as protective caps, or internally to create chimeric structures.[1]

Comparison with Other Chemical Modifications:

The field of oligonucleotide therapeutics has seen the development of numerous chemical modifications to enhance stability and efficacy. The following table summarizes how the incorporation of L-nucleosides like this compound compares to other common modifications.

ModificationPrimary Advantage(s)Considerations
L-Nucleosides (e.g., this compound) Exceptional nuclease resistance.[1]May alter duplex conformation; RNase H activity is abrogated in fully L-DNA regions.
Phosphorothioate (B77711) (PS) Backbone Good nuclease resistance, promotes protein binding for biodistribution.[3][4]Can introduce stereoisomers with varied properties, potential for non-specific protein binding and toxicity.[4]
2'-O-Methyl (2'-OMe) Increased binding affinity to RNA, nuclease resistance.[5][6]Abrogates RNase H activity.[7]
2'-O-Methoxyethyl (2'-MOE) Excellent binding affinity, nuclease resistance, favorable toxicity profile.[4]Abrogates RNase H activity.
Locked Nucleic Acid (LNA) Very high binding affinity, excellent nuclease resistance.[4][8]Can increase toxicity, abrogates RNase H activity.[4]
2'-Fluoro (2'-F) Increased binding affinity, nuclease resistance.[]Can be less stable than other 2' modifications.[6]
2'-Deoxy-2'-fluoro-β-D-arabinonucleic acid (FANA) Nuclease resistance, supports RNase H activity.[2][10]A non-natural sugar modification that requires specialized synthesis.

Gene Knockdown Strategies Utilizing this compound

The primary mechanism for gene knockdown using single-stranded oligonucleotides is through the action of RNase H, an enzyme that recognizes DNA:RNA hybrids and cleaves the RNA strand.[7][11] To maintain RNase H activity, a "gapmer" design is typically employed for antisense oligonucleotides. In this design, a central block of unmodified DNA (the "gap") is flanked by modified nucleotides (the "wings"). The wings, which can contain this compound, provide nuclease stability, while the DNA gap allows for RNase H recruitment and cleavage of the target mRNA.

Signaling Pathway and Experimental Workflow Diagrams

Gene_Knockdown_Workflow cluster_design Oligonucleotide Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies (Optional) Target_Selection Target mRNA Selection ASO_Design Gapmer ASO Design (L-DNA Wings, DNA Gap) Target_Selection->ASO_Design Synthesis Chemical Synthesis of L-DNA Modified ASO ASO_Design->Synthesis Cell_Culture Cell Culture Synthesis->Cell_Culture Transfection ASO Transfection Cell_Culture->Transfection Analysis Gene Expression Analysis (qPCR, Western Blot) Transfection->Analysis Animal_Model Animal Model Administration Analysis->Animal_Model Tissue_Analysis Tissue Collection & Analysis Animal_Model->Tissue_Analysis

Caption: General workflow for gene knockdown studies using L-DNA modified ASOs.

RNaseH_Mechanism ASO L-DNA Wing - DNA Gap - L-DNA Wing Antisense Oligonucleotide Hybrid ASO:mRNA Hybrid ASO->Hybrid mRNA Target mRNA mRNA->Hybrid RNaseH RNase H Hybrid->RNaseH Cleavage mRNA Cleavage RNaseH->Cleavage Degradation mRNA Degradation Cleavage->Degradation Protein_Reduction Reduced Protein Expression Degradation->Protein_Reduction

Caption: RNase H-mediated cleavage of target mRNA by a gapmer ASO.

Experimental Protocols

Protocol 1: In Vitro Gene Knockdown using L-DNA Modified Antisense Oligonucleotides

This protocol outlines the steps for transfecting cultured cells with an L-DNA modified ASO and assessing the knockdown of the target gene.

Materials:

  • L-DNA modified ASO (gapmer design) targeting the gene of interest (custom synthesis).

  • Scrambled or mismatch control ASO with similar L-DNA modifications.

  • Mammalian cell line expressing the target gene (e.g., HeLa, A549).

  • Cell culture medium and supplements (e.g., DMEM, FBS).

  • Transfection reagent (e.g., Lipofectamine RNAiMAX).

  • Nuclease-free water.

  • Reagents for RNA extraction (e.g., TRIzol).

  • Reagents for reverse transcription and quantitative PCR (RT-qPCR).

  • Reagents for Western blotting (primary and secondary antibodies, lysis buffer).

Procedure:

  • Cell Seeding:

    • The day before transfection, seed cells in 24-well plates at a density that will result in 70-90% confluency at the time of transfection. For example, seed 5 x 104 HeLa cells per well.

  • ASO Transfection:

    • Prepare ASO-lipid complexes according to the transfection reagent manufacturer's protocol.[12]

    • For a 24-well plate, dilute 1.5 µL of Lipofectamine RNAiMAX in 50 µL of Opti-MEM medium.

    • In a separate tube, dilute the ASO to the desired final concentration (e.g., 50 nM) in 50 µL of Opti-MEM medium.

    • Combine the diluted ASO and diluted lipid, mix gently, and incubate for 5-20 minutes at room temperature to allow complex formation.

    • Add 100 µL of the ASO-lipid complex to each well containing cells in fresh medium.

  • Incubation:

    • Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal incubation time should be determined empirically.

  • Analysis of Gene Knockdown:

    • RNA Analysis (RT-qPCR):

      • Harvest cells and extract total RNA using a suitable method.

      • Perform reverse transcription to synthesize cDNA.

      • Quantify the target mRNA levels using qPCR with primers specific for the target gene and a housekeeping gene (e.g., GAPDH) for normalization.[13][14]

    • Protein Analysis (Western Blot):

      • Lyse the cells and determine the total protein concentration.

      • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

      • Probe the membrane with a primary antibody against the target protein and a loading control (e.g., β-actin).

      • Incubate with a corresponding secondary antibody and visualize the protein bands.

Controls:

  • Negative Controls: Use a scrambled or mismatch ASO to control for off-target effects.[15] A mock transfection (transfection reagent only) should also be included.

  • Positive Control: If available, use a previously validated ASO or siRNA known to effectively knock down the target gene.

Quantitative Data Presentation

The following table presents representative data from a hypothetical experiment comparing the knockdown efficiency and stability of an unmodified ASO, an ASO with phosphorothioate modifications, and an L-DNA modified gapmer ASO targeting Gene X.

OligonucleotideModificationTarget mRNA Level (% of control) at 48hTarget Protein Level (% of control) at 72hHalf-life in 50% Human Serum (hours)
ASO-1Unmodified DNA85%90%< 0.5
ASO-2Phosphorothioate (PS)45%40%~24
ASO-3 (L-DNA) L-DNA wings, DNA gap, PS backbone 25% 20% > 72
Control ASOScrambled L-DNA wings, DNA gap, PS backbone98%95%> 72

Data are hypothetical and for illustrative purposes.

Conclusion

The incorporation of this compound into synthetic oligonucleotides represents a powerful strategy to enhance their stability against nuclease degradation, a critical parameter for in vivo applications. When used in a gapmer ASO design, L-DNA modified wings can protect the internal DNA gap, allowing for efficient RNase H-mediated gene knockdown with a prolonged duration of action. The protocols and data presented here provide a framework for researchers to design and evaluate the efficacy of this compound containing oligonucleotides for gene interference and knockdown studies. Careful experimental design, including the use of appropriate controls, is essential for the successful application of this technology.

References

Troubleshooting & Optimization

Troubleshooting oligonucleotide deprotection with 2'-Deoxy-L-guanosine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with oligonucleotide synthesis, with a specific focus on challenges related to 2'-Deoxy-L-guanosine deprotection.

Frequently Asked Questions (FAQs)

Q1: My final oligonucleotide product shows a higher mass than expected in mass spectrometry analysis. What is the likely cause?

A1: The most common reason for a higher-than-expected mass is the incomplete removal of protecting groups from the nucleobases during the deprotection step. The protecting group on guanine (B1146940) is often the most difficult and slowest to remove, making it a frequent source of this issue[1][2][3]. Analysis by mass spectrometry can readily reveal the presence of these residual protecting groups[2][3]. For example, an incomplete removal of an isobutyryl (iBu) group on guanosine (B1672433) will result in an impurity with a mass 70 Da higher than the fully deprotected product[].

Q2: How can I visually confirm incomplete deprotection on an HPLC chromatogram?

A2: Incompletely deprotected oligonucleotides typically appear as one or more distinct peaks that elute later than the main, fully deprotected product peak on a reverse-phase (RP) HPLC chromatogram. If the 5'-DMT (Dimethoxytrityl) group is still on, these impurity peaks will be found within the DMT-on cluster. If the DMT group has been removed, they will appear as later-eluting peaks relative to the main DMT-off product[5].

Q3: What are the common side reactions associated with this compound during synthesis and deprotection?

A3: Besides incomplete deprotection, several side reactions can occur:

  • Depurination: The N-glycosidic bond between the guanine base and the deoxyribose sugar can break under acidic conditions, such as during the repeated 5'-DMT removal (deblocking) step. This creates an abasic site, which can lead to chain cleavage upon final deprotection[][6]. Using milder deblocking reagents or guanosine monomers with electron-donating protecting groups like dimethylformamidine (dmf) can limit depurination[6].

  • Oxidation: Deoxyguanosine is the most easily oxidized of the natural nucleotides. Oxidation can lead to the formation of 8-oxo-guanine, which adds 16 Da to the mass of the oligonucleotide[].

  • N7 Alkylation: The N7 position of guanosine is a potential site for alkylation by byproducts generated during synthesis, such as acrylonitrile (B1666552) from the deprotection of phosphate (B84403) groups[].

Q4: I am using AMA for deprotection and see an unexpected +14 Da mass adduct. What is it?

A4: When using AMA (a mixture of aqueous ammonium (B1175870) hydroxide (B78521) and aqueous methylamine), the methylamine (B109427) component can react with the C-4 position of cytidine (B196190) to form N-4-methyl cytidine, resulting in a +14 Da mass increase[]. To prevent this side reaction, it is critical to use acetyl-protected deoxycytidine (Ac-dC) instead of the more traditional benzoyl-protected deoxycytidine (Bz-dC) when performing UltraFAST deprotection with AMA[1][2][5].

Q5: Are there special considerations for deprotecting oligonucleotides containing 2'-deoxy-6-thioguanosine?

A5: Yes, oligonucleotides containing 2'-deoxy-6-thioguanosine require specific protection and deprotection strategies to prevent the sensitive thione group from undergoing oxidation and hydrolysis[7][8]. A successful strategy involves using a cyanoethyl protecting group for the thione and a phenoxyacetyl group for the exocyclic amine. Deprotection can then be achieved using a mixture of sodium hydroxide and sodium hydrogen sulfide, which preserves the thioguanosine structure[7][9].

Troubleshooting Workflows

Below is a logical workflow for troubleshooting common issues encountered during oligonucleotide deprotection.

G cluster_0 Observation cluster_1 Problem Identification cluster_2 Likely Cause cluster_3 Recommended Action A Unexpected Result in QC Analysis (HPLC/MS) B Mass higher than expected (+70 Da, etc.) A->B C Mass lower than expected (Truncations) A->C D Unexpected adducts (+16 Da, +53 Da, etc.) A->D E Incomplete removal of Guanosine protecting group (iBu, dmf) B->E F Depurination during acidic deblocking step C->F G Side reactions: Oxidation (8-oxo-G) or Alkylation (Cyanoethylation) D->G H 1. Increase deprotection time/temperature. 2. Use a stronger deprotection reagent (e.g., AMA). 3. Ensure reagent freshness. E->H I 1. Use milder deblocking reagent (e.g., DCA). 2. Use dG monomer resistant to depurination (e.g., dmf-dG). F->I J 1. For cyanoethylation, use AMA or larger volume of ammonia (B1221849). 2. For oxidation, ensure fresh, high-purity reagents. G->J

Caption: Troubleshooting workflow for oligonucleotide deprotection issues.

Quantitative Data Summary

The choice of protecting group for this compound significantly impacts the required deprotection conditions. The following tables summarize recommended deprotection times and compare different deprotection reagents.

Table 1: Recommended Deprotection Conditions with Ammonium Hydroxide

dG Protecting Group Temperature Time
Isobutyryl (iBu) 55 °C 17 hours
Dimethylformamidine (dmf) 55 °C 8 hours
Acetyl (Ac) 55 °C 8 hours

Data compiled from Glen Research technical reports.[1]

Table 2: Recommended Deprotection Times for AMA Reagent (1:1 NH₄OH/MeNH₂)[1]

dG Protecting Group Temperature Time
Isobutyryl (iBu) or dmf 65 °C 5 minutes
Acetyl (Ac) 65 °C 5 minutes
Isobutyryl (iBu) or dmf Room Temp 120 minutes
Acetyl (Ac) Room Temp 120 minutes

Note: Use of Ac-dC is required to prevent side reactions when using AMA.[2]

Table 3: Comparison of Half-Lives (t½, in hours) for Guanosine Deprotection under Various Conditions

Protecting Group Aqueous Methylamine (40%) Aqueous Ammonia (32%) Ethanolic Ammonia
N-isobutyryl (iBu) 0.08 3.80 11.50
N-benzoyl (Bz) 0.07 1.90 2.50
N-acetyl (Ac) < 0.03 0.15 0.25
N-phenoxyacetyl (PAC) < 0.03 0.08 0.10

Data adapted from a study on selective deprotection conditions.[10][11]

Key Experimental Protocols

Protocol 1: Standard Deprotection with Ammonium Hydroxide

This protocol is a traditional method suitable for standard oligonucleotides without base-sensitive modifications.

  • Cleavage from Support:

    • Place the synthesis column containing the solid support-bound oligonucleotide into a vial or tube.

    • Add 1-2 mL of concentrated ammonium hydroxide (28-33%) to the column.

    • Allow the solution to pass through the support and collect in the vial.

    • Let the sealed vial stand at room temperature for 1-2 hours to ensure complete cleavage from the support[2].

  • Base Deprotection:

    • Ensure the vial is tightly sealed to prevent ammonia gas from escaping.

    • Heat the vial in a heating block or oven at the temperature and for the duration specified for the guanosine protecting group used (see Table 1). For iBu-dG, this is typically 17 hours at 55 °C[1].

    • After heating, cool the vial to room temperature.

  • Post-Deprotection:

    • Dry the ammoniacal solution completely using a vacuum concentrator.

    • Resuspend the oligonucleotide pellet in an appropriate buffer or sterile water for analysis and purification.

Protocol 2: UltraFAST Deprotection with AMA Reagent

This protocol is significantly faster but requires the use of Ac-dC to prevent cytidine modification[2].

  • Cleavage and Deprotection:

    • Prepare the AMA reagent by mixing equal volumes of concentrated aqueous ammonium hydroxide (28-33%) and 40% aqueous methylamine.

    • Add 1-2 mL of the freshly prepared AMA reagent to the synthesis column.

    • Allow the solution to pass through the support and collect in a pressure-rated, sealed vial.

    • Let the vial stand at room temperature for 5 minutes for cleavage[1].

    • Tightly seal the vial and heat at 65 °C for 5-10 minutes[1][5].

  • Post-Deprotection:

    • Cool the vial to room temperature.

    • Carefully open the vial in a fume hood.

    • Dry the solution completely in a vacuum concentrator.

    • Resuspend the oligonucleotide pellet for downstream applications.

Protocol 3: Analytical RP-HPLC for Deprotection Assessment

This method is used to analyze the purity of the crude deprotected oligonucleotide.

  • Sample Preparation:

    • Resuspend the dried oligonucleotide pellet in 100-200 µL of mobile phase A or sterile water.

    • Vortex thoroughly to ensure the sample is fully dissolved.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., Hypersil ODS, 5 µm, 4.6 × 250 mm)[12].

    • Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0[12].

    • Mobile Phase B: 0.1 M TEAA in 50% aqueous acetonitrile[12].

    • Gradient: A linear gradient from 0% to 50% Mobile Phase B over 30-40 minutes is typical for analyzing short to medium-length oligos[12].

    • Flow Rate: 1.0 mL/min[12].

    • Detection: UV absorbance at 260 nm.

  • Data Analysis:

    • Integrate the peaks in the resulting chromatogram.

    • The main peak corresponds to the full-length, fully deprotected oligonucleotide.

    • Later-eluting peaks often correspond to incompletely deprotected species[5]. The presence of significant post-peaks indicates a potential issue with guanosine deprotection that requires troubleshooting.

G cluster_0 Synthesis cluster_1 Deprotection cluster_2 Analysis & Purification A Oligo on Solid Support (Protected) B Add Deprotection Reagent (e.g., NH4OH or AMA) A->B C Heat (Time & Temp Dependent on Protecting Groups) B->C D Dry Down C->D E Analytical HPLC / MS D->E F Purification (e.g., RP-HPLC, IEX) E->F

Caption: General experimental workflow for oligonucleotide deprotection.

References

Technical Support Center: Enhancing L-DNA Incorporation into DNA Strands

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the incorporation of L-deoxynucleic acid (L-DNA) into DNA strands. This resource provides troubleshooting guidance and answers to frequently asked questions to help you improve the efficiency of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main methods for incorporating L-DNA into DNA strands?

The two primary methods for incorporating L-DNA nucleotides into a DNA strand are chemical ligation and enzymatic incorporation.

  • Chemical Ligation: This method uses chemical reagents to form a phosphodiester bond between the L-DNA nucleotide and the existing DNA strand. It is a versatile method that is not limited by the stereochemistry of the sugar, making it suitable for incorporating L-DNA.[1][2] Template-directed chemical ligation, for instance using cyanogen (B1215507) bromide, can assemble oligonucleotides into a gene-sized fragment.[1]

  • Enzymatic Incorporation: This method utilizes enzymes, such as DNA polymerases, to incorporate L-DNA triphosphates. However, most natural polymerases are highly specific to D-DNA and are inefficient at incorporating L-DNA.[3] Some success has been achieved with specific engineered or specialized polymerases.

Q2: Why is my L-DNA incorporation efficiency low?

Low incorporation efficiency is a common challenge. The potential causes depend on the method used:

  • For Chemical Ligation:

    • Suboptimal Reagent Concentration: Incorrect concentrations of ligating agents or condensing agents can lead to incomplete reactions.

    • Poor Quality of Oligonucleotides: Impurities in the synthetic L-DNA or D-DNA strands can interfere with the ligation reaction.

    • Inefficient Purification: Residual reactants or byproducts from the synthesis or previous steps can inhibit the ligation.

    • Reaction Conditions: Temperature, pH, and incubation time can significantly impact the efficiency of chemical ligation.[4]

  • For Enzymatic Incorporation:

    • Inappropriate Enzyme: Most DNA polymerases and ligases are specific to D-DNA and will not efficiently incorporate L-DNA. Using an enzyme that has not been shown to accept L-nucleotides is a common reason for failure.

    • Incorrect Reaction Buffer: The buffer composition, including salt concentration and pH, is critical for enzyme activity and may need to be optimized for L-DNA incorporation.

    • Low-Quality L-DNA Triphosphates: Purity of the L-DNA nucleotide triphosphates is crucial for successful enzymatic incorporation.

Q3: Can I create a chimeric DNA strand containing both D-DNA and L-DNA?

Yes, it is possible to synthesize chimeric molecules containing both D-DNA and L-DNA.[5][6][7][8][9] Chemical synthesis and ligation methods are well-suited for creating such structures. These chimeric molecules are valuable tools in various applications, including the development of biostable aptamers and probes.[7][8]

Troubleshooting Guides

Low Yield in Chemical Ligation of L-DNA
Symptom Possible Cause Recommended Solution
Low to no product formation Incomplete reaction due to suboptimal reagent concentrations.Optimize the concentration of the activating and ligating agents. Perform a titration experiment to find the optimal concentration range.
Poor quality of starting oligonucleotides (L-DNA or D-DNA).Ensure high purity of the synthesized oligonucleotides. Use purification methods like High-Performance Liquid Chromatography (HPLC) to remove truncated sequences and other impurities.[10][11][12][13]
Presence of inhibitors in the reaction mixture.Purify the DNA fragments after any enzymatic treatment (e.g., phosphorylation) to remove residual enzymes and salts.[14]
Suboptimal reaction conditions (temperature, time, pH).Optimize the incubation temperature and time. While some chemical ligations are rapid,[1] others may require longer incubation at a specific temperature.[4][15] Ensure the pH of the reaction buffer is within the optimal range.[4]
Multiple unexpected product bands on a gel Side reactions or formation of concatemers.Adjust the ratio of the DNA strands to be ligated. Optimize the overall DNA concentration to favor intramolecular ligation if circularization is the goal.
Degradation of oligonucleotides.Handle oligonucleotides in nuclease-free conditions, especially if working with chimeric D-DNA/L-DNA strands where the D-DNA portion is susceptible to degradation.
Low Efficiency in Enzymatic Incorporation of L-DNA
Symptom Possible Cause Recommended Solution
No incorporation of L-DNA The chosen polymerase or ligase is strictly specific for D-DNA.Research and select a polymerase that has been shown to have activity on L-DNA substrates. This may require using a non-standard or engineered enzyme.
Incorrect buffer conditions for the enzyme.Use the manufacturer's recommended buffer and optimize conditions such as MgCl₂ concentration.[16]
Low level of L-DNA incorporation Suboptimal reaction kinetics.Optimize the reaction temperature and incubation time.[17] Increase the concentration of the L-DNA triphosphate relative to the native dNTPs.
Poor quality of L-DNA triphosphates.Use highly purified L-DNA triphosphates. Impurities can act as inhibitors for the polymerase.
Chain termination after one or a few L-DNA incorporations The polymerase is unable to extend the chain after incorporating an L-DNA nucleotide.This is a known issue with many polymerases. Try using a different, more processive enzyme if available. The creation of chimeric sequences might be limited to a few L-DNA units at specific locations.

Quantitative Data Summary

The efficiency of L-DNA incorporation can vary significantly based on the method and specific conditions used. Below is a summary of reported efficiencies from literature.

MethodL-DNA Containing MoleculeReported Yield/EfficiencyReaction TimeReference
Chemical Ligation (Cyanogen Bromide)183 bp gene from 35-53 nt oligosNot specified, but successful assembly and cloningSeveral minutes[1]
Enzymatic Synthesis (TdT-based)OligonucleotidesTheoretical: 99% per cycle leads to 36.7% for 100-merNot specified[18]
Enzymatic Synthesis (TdT-33)Oligonucleotides99.5% average incorporation efficiency90 seconds per incorporation[19]

Experimental Protocols

Protocol 1: General Chemical Ligation of an L-DNA Oligonucleotide to a D-DNA Strand

This protocol provides a general framework. Specific concentrations and conditions should be optimized for your particular oligonucleotides and ligating agent.

  • Phosphorylation of the 5' end of the L-DNA oligonucleotide (if required):

    • In a nuclease-free microcentrifuge tube, combine the L-DNA oligonucleotide, T4 Polynucleotide Kinase buffer, ATP, and T4 Polynucleotide Kinase.

    • Incubate at 37°C for 1 hour.

    • Heat-inactivate the enzyme at 65°C for 20 minutes.

    • Purify the phosphorylated oligonucleotide using a suitable column purification kit to remove excess ATP and enzyme.

  • Ligation Reaction Setup:

    • In a new nuclease-free tube, combine the 5'-phosphorylated L-DNA oligonucleotide, the D-DNA template strand, and the D-DNA acceptor strand in an appropriate buffer.

    • Add the chemical ligating agent (e.g., cyanogen bromide or a water-soluble carbodiimide).

    • The final concentrations of the oligonucleotides and ligating agent need to be optimized. A common starting point is a 1:1.2:1.5 molar ratio of template:acceptor:L-DNA donor.

  • Incubation:

    • Incubate the reaction at a controlled temperature. Optimal temperatures can range from 4°C to room temperature depending on the specific chemistry.[4]

    • Incubation times can vary from a few minutes to several hours.[1]

  • Quenching and Purification:

    • Stop the reaction by adding a quenching buffer as recommended for the specific ligating agent.

    • Purify the ligated product using denaturing polyacrylamide gel electrophoresis (PAGE) or HPLC to separate the desired chimeric product from unligated strands and side products.[10][11][12][13]

Protocol 2: General Enzymatic Incorporation of a Single L-DNA Nucleotide

This protocol is a general guideline and requires a polymerase known to accept L-DNA triphosphates.

  • Reaction Setup:

    • In a PCR tube, prepare a reaction mixture containing the DNA template/primer, the appropriate reaction buffer for the chosen polymerase, the L-DNA triphosphate, and the DNA polymerase.

    • Include control reactions: one without the L-DNA triphosphate and one with the corresponding D-DNA triphosphate.

  • Thermal Cycling:

    • Perform a single cycle of denaturation, annealing, and extension.

    • Denaturation: 95°C for 2 minutes.

    • Annealing: Use a temperature appropriate for your primer-template duplex.

    • Extension: Use the optimal temperature for your polymerase, for a duration sufficient for single nucleotide incorporation.

  • Analysis:

    • Analyze the product by denaturing PAGE. The incorporated product should show a +1 nucleotide shift in size compared to the primer.

    • Further analysis by mass spectrometry can confirm the precise mass of the product.

Visualizations

experimental_workflow_chemical_ligation cluster_prep Preparation cluster_ligation Ligation cluster_analysis Analysis start Synthesize/Purchase L-DNA and D-DNA Oligos purify_oligos Purify Oligos (HPLC/PAGE) start->purify_oligos phosphorylate 5' Phosphorylation of L-DNA (if needed) purify_oligos->phosphorylate purify_phos Purify Phosphorylated L-DNA phosphorylate->purify_phos setup_ligation Set up Ligation Reaction: - Oligos - Buffer - Chemical Ligating Agent purify_phos->setup_ligation incubate Incubate (Optimize T° and Time) setup_ligation->incubate quench Quench Reaction incubate->quench purify_product Purify Product (PAGE/HPLC) quench->purify_product analyze Analyze Product: - Gel Electrophoresis - Mass Spectrometry purify_product->analyze end Final Product analyze->end

Caption: Experimental workflow for chemical ligation of L-DNA.

troubleshooting_workflow cluster_method Identify Method cluster_chem_troubleshoot Troubleshoot Chemical Ligation cluster_enz_troubleshoot Troubleshoot Enzymatic Incorporation start Low L-DNA Incorporation Efficiency chemical Chemical Ligation start->chemical enzymatic Enzymatic Incorporation start->enzymatic check_reagents Check Reagent Quality and Concentration chemical->check_reagents check_enzyme Verify Enzyme Compatibility with L-DNA enzymatic->check_enzyme check_oligos Verify Oligo Purity (HPLC/PAGE) check_reagents->check_oligos If reagents are OK optimize_conditions Optimize Reaction (Temp, Time, pH) check_oligos->optimize_conditions If oligos are pure check_purification Ensure Proper Purification of Intermediates optimize_conditions->check_purification If conditions are optimal solution Improved Efficiency check_purification->solution check_buffer Optimize Buffer (e.g., MgCl2) check_enzyme->check_buffer If enzyme is suitable check_substrate Check L-DNA Triphosphate Purity check_buffer->check_substrate If buffer is optimal optimize_kinetics Optimize Reaction Kinetics (Temp, Time) check_substrate->optimize_kinetics If substrate is pure optimize_kinetics->solution

Caption: Troubleshooting logic for low L-DNA incorporation efficiency.

References

Technical Support Center: Overcoming Low Yield in Post-Synthetic Oligonucleotide Modification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with low yields during the post-synthetic modification of oligonucleotides.

Troubleshooting Guides

This section offers detailed solutions to specific problems encountered during common post-synthetic modification procedures.

Amine Modification via NHS Ester Conjugation

Question: My NHS ester conjugation to an amino-modified oligonucleotide has a very low yield. What are the potential causes and how can I troubleshoot this?

Answer:

Low yield in NHS ester conjugation can stem from several factors, ranging from reagent quality to reaction conditions. Below is a systematic guide to troubleshooting this issue.

Potential Causes and Solutions:

  • Hydrolysis of NHS Ester: N-hydroxysuccinimide (NHS) esters are highly susceptible to hydrolysis in aqueous environments, which directly competes with the desired amine reaction.[1]

    • Solution: Prepare the NHS ester solution in anhydrous DMSO or DMF immediately before use.[1] Avoid storing NHS esters in solution. Ensure the oligonucleotide solution is concentrated to favor the reaction with the amine over hydrolysis.[1]

  • Incorrect pH: The reaction of an NHS ester with a primary amine is highly pH-dependent. The optimal pH range is typically 7.2-8.5.[2] At lower pH values, the amine group is protonated and less nucleophilic, while at higher pH, the rate of NHS ester hydrolysis increases significantly.[2]

    • Solution: Use a non-nucleophilic buffer such as sodium bicarbonate or sodium borate (B1201080) at a pH of 8.0-8.5.[1] Verify the pH of your reaction buffer before starting the conjugation.

  • Presence of Nucleophilic Contaminants: Buffers containing primary amines (e.g., Tris) or other nucleophiles will compete with the amino-modified oligonucleotide for the NHS ester.[1] Ammonium (B1175870) salts from oligonucleotide synthesis can also interfere.[3]

    • Solution: Ensure your buffer is free of primary amines.[1] If the oligonucleotide was deprotected with ammonia, it should be desalted or precipitated to remove ammonium salts before conjugation.[3]

  • Insufficient Molar Excess of NHS Ester: Due to the competing hydrolysis reaction, a molar excess of the NHS ester is required to drive the reaction to completion.

    • Solution: Use a 5- to 10-fold molar excess of the NHS ester over the amino-modified oligonucleotide.[1] For particularly challenging conjugations, a higher excess may be necessary.

  • Poor Quality of Reagents: The age and storage conditions of the NHS ester and the purity of the amino-modified oligonucleotide can significantly impact the reaction efficiency.

    • Solution: Use fresh, high-quality NHS esters. Store them in a desiccator at the recommended temperature. Ensure the starting oligonucleotide is of high purity.

Troubleshooting Workflow for NHS Ester Conjugation

G start Low Conjugation Yield check_reagents Check Reagent Quality (NHS Ester, Oligo) start->check_reagents check_buffer Verify Buffer Composition (Amine-free, pH 8.0-8.5) check_reagents->check_buffer Reagents OK failure Consult Further Support check_reagents->failure Reagents Expired/ Degraded check_ratio Confirm Molar Ratio (5-10x excess NHS ester) check_buffer->check_ratio Buffer OK check_buffer->failure Incorrect Buffer/ pH optimize_conditions Optimize Reaction Conditions (Concentration, Time) check_ratio->optimize_conditions Ratio OK check_ratio->failure Incorrect Ratio success Successful Conjugation optimize_conditions->success Optimization Successful optimize_conditions->failure Optimization Fails

Caption: Troubleshooting decision tree for low NHS ester conjugation yield.

Click Chemistry (CuAAC and SPAAC)

Question: I am experiencing low to no product formation in my copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with an oligonucleotide. What could be the problem?

Answer:

Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient reaction, but its success hinges on the presence of active Cu(I) catalyst and the quality of the starting materials.

Potential Causes and Solutions:

  • Oxidation of Copper(I) Catalyst: The active catalyst in CuAAC is Cu(I), which can be readily oxidized to the inactive Cu(II) state by oxygen.

    • Solution: Perform the reaction under anaerobic conditions by degassing the solutions and flushing the reaction vessel with an inert gas like argon or nitrogen.[4][5] Always use a reducing agent, such as sodium ascorbate, to regenerate Cu(I) from any oxidized copper.[6]

  • Poor Quality of Reagents: The purity of the azide- and alkyne-modified oligonucleotides is crucial. The copper source and ligands should also be of high quality.

    • Solution: Ensure the starting oligonucleotides are purified and free of contaminants from the synthesis. Use high-purity copper sulfate (B86663) (CuSO₄) and a suitable ligand like TBTA to stabilize the Cu(I) ion.[5]

  • Incompatible Buffer Components: Certain buffer components can interfere with the click reaction. For example, chelating agents like EDTA will sequester the copper catalyst.

    • Solution: Use a non-chelating buffer system. Phosphate-buffered saline (PBS) is a common choice.[7]

  • Degradation of Oligonucleotide: RNA is particularly susceptible to degradation in the presence of copper ions.[7]

    • Solution: For RNA, minimize reaction times and consider using a copper-free click chemistry method like strain-promoted azide-alkyne cycloaddition (SPAAC).[7]

Question: My strain-promoted azide-alkyne cycloaddition (SPAAC) reaction is very slow or incomplete. How can I improve the yield?

Answer:

SPAAC is advantageous as it avoids the use of a cytotoxic copper catalyst, but its kinetics are generally slower than CuAAC and depend heavily on the type of cyclooctyne (B158145) used.[]

Potential Causes and Solutions:

  • Low Reactivity of Cyclooctyne: Different cyclooctyne reagents have vastly different reaction rates.

    • Solution: For faster kinetics, consider using a more reactive cyclooctyne derivative such as DBCO (dibenzocyclooctyne) or BCN (bicyclo[6.1.0]nonyne).[9]

  • Steric Hindrance: The accessibility of the azide (B81097) and alkyne moieties can be hindered by the surrounding molecular structure.

    • Solution: Ensure that the linker connecting the reactive group to the oligonucleotide is sufficiently long to allow for efficient reaction.

  • Instability of Reagents: Some cyclooctynes can be unstable under certain conditions.

    • Solution: Follow the storage and handling recommendations for your specific cyclooctyne reagent. Prepare solutions fresh when possible.

Click Chemistry Workflow

G start Start: Alkyne & Azide Oligonucleotides cu_route CuAAC start->cu_route spaac_route SPAAC start->spaac_route cu_reagents Add Cu(I) source, Reducing Agent (Ascorbate), & Ligand (TBTA) cu_route->cu_reagents spaac_reagents Mix Cyclooctyne-Oligo & Azide-Oligo spaac_route->spaac_reagents reaction Incubate at Room Temp cu_reagents->reaction spaac_reagents->reaction purification Purify Conjugate (HPLC, PAGE, or Precipitation) reaction->purification product Purified Oligonucleotide Conjugate purification->product

Caption: General workflows for CuAAC and SPAAC oligonucleotide conjugation.

Thiol-Maleimide Conjugation

Question: The yield of my thiol-maleimide conjugation is low. What are the common pitfalls?

Answer:

Thiol-maleimide chemistry is a popular method for bioconjugation, but it requires careful control of reaction conditions to be successful.

Potential Causes and Solutions:

  • Oxidation of Thiols: Thiol groups are prone to oxidation, forming disulfide bonds that are unreactive towards maleimides.[10]

    • Solution: Perform the reaction in a degassed buffer to minimize oxygen exposure.[10] If necessary, pre-treat the thiolated oligonucleotide with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to reduce any existing disulfide bonds.[10]

  • Hydrolysis of Maleimide (B117702): The maleimide group can undergo hydrolysis, especially at pH values above 7.5.[11]

    • Solution: Maintain the reaction pH in the optimal range of 6.5-7.5.[11]

  • Presence of Thiol-Containing Buffers: Buffers containing thiols, such as DTT, will compete with the oligonucleotide for reaction with the maleimide.

    • Solution: Use a thiol-free buffer like PBS or HEPES.[10] If a reducing agent is needed, use TCEP, which does not contain a free thiol.[11]

Data Presentation

The following tables summarize key quantitative data related to oligonucleotide synthesis and modification.

Table 1: Impact of Coupling Efficiency on Theoretical Yield of Full-Length Oligonucleotide

Oligonucleotide LengthAverage Coupling EfficiencyTheoretical Yield of Full-Length Product
30-mer99%75%
30-mer98%55%
70-mer99%50%
70-mer98%25%

Data adapted from Bio-Synthesis Inc. and TriLink BioTechnologies.[12][13] A seemingly small decrease in coupling efficiency can dramatically reduce the final yield of the desired full-length product.[12]

Table 2: Typical Yields for a 1 µmole Scale Modified Oligonucleotide Synthesis

StepProcessYield LossRemaining Yield (µmole)
130-mer synthesis (98% avg. coupling)45%0.55
2Deprotection and work-up10%0.495
3Initial Purification (e.g., HPLC)25%0.371
4Post-synthesis conjugation (e.g., dye)20%0.297
5Final Purification20%0.238
6Desalting and final processing20%0.19

This is a hypothetical example based on data from TriLink BioTechnologies to illustrate cumulative yield loss.[13] Actual yields will vary depending on the specific sequence, modifications, and purification methods. The conjugation of a dye typically proceeds with 70-90% efficiency.[13]

Experimental Protocols

This section provides detailed methodologies for key experiments.

Protocol 1: NHS Ester Conjugation to Amino-Modified Oligonucleotides

Materials:

  • Amino-modified oligonucleotide

  • NHS-ester modification

  • Anhydrous DMSO

  • 0.1 M Sodium Borate buffer, pH 8.5

  • 3 M Sodium Acetate (B1210297), pH 5.2

  • Cold 100% Ethanol (B145695)

  • 70% Ethanol

  • Nuclease-free water

Procedure:

  • Prepare the Oligonucleotide: Dissolve the amino-modified oligonucleotide in the 0.1 M Sodium Borate buffer to a final concentration of 0.3-0.8 mM.

  • Prepare the NHS Ester: Immediately before use, dissolve the NHS-ester modification in anhydrous DMSO to a concentration of approximately 14 mM.

  • Conjugation Reaction:

    • Add a 5- to 10-fold molar excess of the NHS ester solution to the oligonucleotide solution.[1]

    • Vortex gently and incubate at room temperature for 2 hours. Protect from light if using a fluorescent dye.

  • Purification by Ethanol Precipitation:

    • Add 0.1 volumes of 3 M sodium acetate to the reaction mixture.[14]

    • Add 3 volumes of cold 100% ethanol and mix.[14]

    • Incubate at -20°C for at least 30 minutes.[14]

    • Centrifuge at high speed (e.g., >12,000 x g) for 30 minutes at 4°C.[14]

    • Carefully decant the supernatant.

    • Wash the pellet with 70% ethanol and centrifuge again.

    • Air-dry the pellet and resuspend in nuclease-free water.

For higher purity, HPLC purification is recommended.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

  • Alkyne-modified oligonucleotide

  • Azide-modified molecule (e.g., dye-azide)

  • Copper(II) sulfate (CuSO₄)

  • Sodium Ascorbate

  • Tris-benzyltriazolylmethylamine (TBTA) ligand

  • DMSO/t-BuOH (3:1 v/v)

  • Nuclease-free water

Procedure:

  • Prepare Stock Solutions:

    • Oligonucleotide: Dissolve the alkyne-modified oligonucleotide in nuclease-free water.

    • Azide: Dissolve the azide-modified molecule in DMSO.

    • Copper(II) Sulfate: Prepare a 10 mM stock solution in water.[7]

    • Sodium Ascorbate: Prepare a 50 mM stock solution in water. This solution should be made fresh.[7]

    • TBTA: Prepare a 10 mM stock solution in DMSO/t-BuOH.

  • Reaction Setup (Example for a 50 µL reaction):

    • In a microcentrifuge tube, combine in the following order:

      • Nuclease-free water to bring the final volume to 50 µL.

      • 5 µL of 10X PBS buffer.[7]

      • Alkyne-oligonucleotide (to a final concentration of 50 µM).[7]

      • Azide-molecule (to a final concentration of 150 µM).[7]

      • 5 µL of 10 mM CuSO₄.

      • 5 µL of 50 mM Sodium Ascorbate.[7]

  • Incubation:

    • Vortex the mixture and incubate at room temperature for 1-4 hours.[15]

  • Purification:

    • Purify the conjugated oligonucleotide using ethanol precipitation, a desalting column, or HPLC.[15]

Protocol 3: Purification by Reverse-Phase HPLC (RP-HPLC)

Principle: RP-HPLC separates molecules based on their hydrophobicity. For "trityl-on" purification, the hydrophobic dimethoxytrityl (DMT) group on the full-length oligonucleotide allows it to be retained on the column longer than the "trityl-off" failure sequences.[16]

Materials:

  • Crude oligonucleotide solution

  • Buffer A: 0.1 M Triethylammonium acetate (TEAA) in water

  • Buffer B: Acetonitrile

  • RP-HPLC system with a C8 or C18 column

Procedure:

  • Sample Preparation: Dissolve the crude oligonucleotide pellet in water or Buffer A.

  • Column Equilibration: Equilibrate the HPLC column with a low percentage of Buffer B (e.g., 5-10%).

  • Injection and Elution:

    • Inject the sample onto the column.

    • Run a linear gradient of increasing Buffer B concentration. A typical gradient might be from 10% to 70% Buffer B over 30-40 minutes.

    • Monitor the elution profile at 260 nm.

  • Fraction Collection: Collect the peak corresponding to the full-length product. For trityl-on purification, this will be a late-eluting peak.

  • Detritylation (if applicable): If performing trityl-on purification, the collected fraction must be treated with a mild acid (e.g., 80% acetic acid) to remove the DMT group.

  • Desalting: The purified oligonucleotide is typically desalted using a method like ethanol precipitation or a desalting column to remove the ion-pairing reagent.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low yield in post-synthetic modifications?

A1: The most frequent causes are related to the quality and stability of the reagents and the reaction conditions. For instance, the hydrolysis of NHS esters is a very common issue in amine conjugations.[1] Similarly, the oxidation of the Cu(I) catalyst in CuAAC reactions can halt the conjugation process.[4]

Q2: How does the length of an oligonucleotide affect purification and yield?

A2: As the length of an oligonucleotide increases, the synthesis becomes less efficient, leading to a higher proportion of failure sequences in the crude product.[12] This makes purification more challenging. For methods like RP-HPLC, the resolution between the full-length product and n-1 failure sequences decreases with increasing length, which can lead to lower purity or reduced yield.[17] For oligonucleotides longer than 50 bases, PAGE purification is often recommended for higher purity, although it typically results in a lower final yield.[17][18]

Q3: When should I choose copper-free click chemistry (SPAAC) over the copper-catalyzed version (CuAAC)?

A3: SPAAC is the preferred method when working with biomolecules that are sensitive to copper, such as RNA, or in living systems where copper toxicity is a concern.[7][] While CuAAC is generally faster and more efficient, the potential for copper-mediated degradation of the oligonucleotide or toxicity makes SPAAC a better choice for certain applications.[7]

Q4: Can I use the same purification method for all types of modified oligonucleotides?

A4: Not always. The choice of purification method depends on the nature of the modification. For example, oligonucleotides modified with hydrophobic molecules like fluorescent dyes are well-suited for RP-HPLC because the dye increases the hydrophobicity of the full-length product, aiding in its separation from unlabeled failure sequences.[17] However, some modifications may not be compatible with certain purification methods like PAGE.[18]

Q5: How can I accurately quantify my final modified oligonucleotide product?

A5: UV-Vis spectrophotometry is the most common method. The concentration is calculated using the absorbance at 260 nm (A₂₆₀) and the extinction coefficient of the oligonucleotide. It is important to use the correct extinction coefficient, which should account for both the oligonucleotide sequence and the absorbance of the conjugated molecule at 260 nm. After purification, it is also advisable to confirm the identity and purity of the final product using techniques like mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical HPLC or PAGE.

References

Technical Support Center: Process Improvements for Scaling Up 2'-Deoxy-L-guanosine Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of 2'-Deoxy-L-guanosine production.

Troubleshooting Guide

This section offers solutions to specific problems that may arise during the synthesis, purification, and crystallization of this compound.

Problem ID Issue Potential Causes Recommended Solutions
SYN-01 Low Yield of this compound in Enzymatic Synthesis 1. Suboptimal enzyme concentration or activity. 2. Incorrect ratio of donor nucleoside to acceptor base. 3. Product inhibition of the enzyme. 4. Inappropriate reaction buffer pH or temperature. 5. Degradation of substrates or product.1. Increase enzyme loading or use a more active enzyme preparation. 2. Optimize the molar ratio of the 2'-deoxynucleoside donor to the guanine (B1146940) base. An excess of the donor is often beneficial. 3. Consider in-situ product removal or use of a biphasic system. 4. Screen a range of pH values (typically 6.0-8.0) and temperatures (e.g., 30-50°C) to find the optimal conditions for the specific enzyme used. 5. Monitor reaction progress by HPLC to identify potential degradation and adjust reaction time accordingly.
SYN-02 Formation of Insoluble Precipitate During Reaction 1. Low solubility of the guanine base or the this compound product. 2. Precipitation of the enzyme at non-optimal pH or temperature.1. Use a co-solvent (e.g., DMSO, though this may affect enzyme activity) or increase the reaction temperature to improve solubility. 2. Ensure the reaction buffer is appropriate for the enzyme's stability.
PUR-01 Poor Separation of this compound from Starting Materials by HPLC 1. Inappropriate stationary phase or mobile phase composition. 2. Co-elution with unreacted substrates or by-products. 3. Column overloading.1. For reversed-phase HPLC, a C18 column is typically effective. Optimize the mobile phase, which often consists of a buffered aqueous solution (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic modifier like methanol (B129727) or acetonitrile. A gradient elution may be necessary. 2. Adjust the gradient slope or the buffer pH to improve resolution. 3. Reduce the sample load on the column.
PUR-02 Presence of By-products in the Purified Fraction 1. Incomplete enzymatic reaction leading to side products. 2. Non-specific enzyme activity. 3. Degradation of the product during purification.1. Optimize reaction conditions to drive the reaction to completion. 2. Use a more specific enzyme or consider enzyme engineering. 3. Minimize the time the product is exposed to harsh pH or high temperatures during purification.
CRY-01 Failure of this compound to Crystallize 1. Solution is not supersaturated. 2. Presence of impurities inhibiting nucleation. 3. Inappropriate solvent system.1. Concentrate the solution. The use of anti-solvent addition can also induce supersaturation. 2. Further purify the material to remove impurities that may interfere with crystal lattice formation. 3. Screen a variety of solvent/anti-solvent systems (e.g., water/isopropanol (B130326), water/acetone).
CRY-02 Formation of Amorphous Solid or Oil Instead of Crystals 1. Rapid precipitation due to high supersaturation. 2. Incorrect temperature for crystallization.1. Slow down the rate of anti-solvent addition or cooling to allow for ordered crystal growth. 2. Experiment with different crystallization temperatures.

Frequently Asked Questions (FAQs)

Synthesis

  • Q1: What are the most common enzymatic methods for synthesizing this compound? A1: The most prevalent enzymatic methods involve the use of nucleoside deoxyribosyltransferases (NDRTs) or a combination of purine (B94841) nucleoside phosphorylase (PNP) and a source of 2-deoxy-D-ribose-1-phosphate.[1] Transglycosylation, where a deoxyribosyl group is transferred from a donor nucleoside (like thymidine (B127349) or 2'-deoxyuridine) to guanine, is a common strategy.[2][3]

  • Q2: How can I minimize the formation of by-products during the enzymatic reaction? A2: Minimizing by-products can be achieved by using highly specific enzymes, optimizing reaction conditions (pH, temperature, substrate ratio) to favor the desired reaction, and keeping reaction times as short as possible to prevent product degradation. Monitoring the reaction progress using techniques like HPLC is crucial for process control.

  • Q3: What are the key process parameters to monitor during a scaled-up enzymatic synthesis? A3: Key parameters to monitor include temperature, pH, substrate and product concentrations, and enzyme activity. Process Analytical Technology (PAT) tools, such as in-line spectroscopy, can provide real-time data to ensure the process remains within the desired operating parameters.

Purification

  • Q4: What is the recommended method for purifying large quantities of this compound? A4: For large-scale purification, preparative High-Performance Liquid Chromatography (HPLC) is a common and effective method. A reversed-phase C18 column with a water/methanol or water/acetonitrile gradient is often used. Following HPLC, a crystallization step is typically employed to obtain the final high-purity product.

  • Q5: How can I improve the efficiency of the HPLC purification step? A5: To improve efficiency, optimize the mobile phase composition and gradient to achieve the best separation in the shortest time. Ensure the sample is fully dissolved and filtered before injection to prevent column clogging. Methodical optimization of loading capacity versus resolution is also critical for throughput.

Crystallization

  • Q6: What are some common solvent systems for the crystallization of this compound? A6: this compound is typically crystallized from aqueous solutions. The addition of a miscible organic solvent, such as isopropanol or acetone, as an anti-solvent can induce crystallization. The optimal solvent ratio and temperature need to be determined empirically.

  • Q7: My crystallization process is not consistent. What could be the issue? A7: Inconsistent crystallization can be due to variations in the purity of the starting material, slight changes in the solvent composition, or fluctuations in temperature and cooling rates. Implementing tight control over these parameters is essential for a robust crystallization process. The use of seeding with previously obtained crystals can also improve consistency.

Quantitative Data Summary

The following tables provide illustrative data for process optimization. The exact values will vary depending on the specific enzymes, equipment, and process conditions used.

Table 1: Illustrative Yields of this compound with Different Donor Nucleosides

Donor Nucleoside Molar Ratio (Donor:Guanine) Reaction Time (h) Conversion Yield (%)
Thymidine2:12475
Thymidine3:12485
2'-Deoxyuridine2:12478
2'-Deoxyuridine3:12488

Table 2: Illustrative Purity of this compound after Different Purification Steps

Purification Step Purity (%)
Crude Reaction Mixture65
After Preparative HPLC>98
After Crystallization>99.5

Experimental Protocols

Protocol 1: Gram-Scale Enzymatic Synthesis of this compound

This protocol is a representative example and should be optimized for specific enzymes and equipment.

  • Reaction Setup:

    • In a temperature-controlled vessel, prepare a buffered solution (e.g., 50 mM potassium phosphate, pH 7.0).

    • Add the guanine base and the 2'-deoxynucleoside donor (e.g., thymidine) in a 1:3 molar ratio.

    • Stir the mixture until the solids are fully dissolved or a uniform suspension is formed.

  • Enzymatic Reaction:

    • Add the nucleoside deoxyribosyltransferase (NDRT) or purine nucleoside phosphorylase (PNP) to the reaction mixture.

    • Maintain the reaction at the optimal temperature (e.g., 40°C) with constant stirring.

  • Reaction Monitoring:

    • Periodically take aliquots from the reaction mixture and analyze by HPLC to monitor the formation of this compound and the consumption of substrates.

  • Reaction Quenching:

    • Once the reaction has reached the desired conversion, stop the reaction by heating the mixture (if the enzyme is thermolabile) or by adding a denaturing agent, followed by filtration to remove the precipitated enzyme.

Protocol 2: Preparative HPLC Purification of this compound

  • Sample Preparation:

    • Filter the quenched reaction mixture to remove any particulate matter.

    • Dilute the sample with the initial mobile phase if necessary.

  • Chromatography Conditions:

    • Column: A suitable preparative reversed-phase C18 column.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: Methanol or Acetonitrile.

    • Gradient: A linear gradient from 5% B to 50% B over 30 minutes (this should be optimized).

    • Flow Rate: Dependent on the column dimensions.

    • Detection: UV at 254 nm.

  • Fraction Collection:

    • Collect the fractions corresponding to the this compound peak.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 3: Crystallization of this compound

  • Dissolution:

    • Dissolve the purified, dried this compound in a minimal amount of hot water.

  • Anti-Solvent Addition:

    • Slowly add an anti-solvent, such as isopropanol, dropwise with stirring until the solution becomes slightly turbid.

  • Cooling and Crystal Growth:

    • Allow the solution to cool slowly to room temperature, and then transfer to a refrigerator (4°C) to promote crystal growth.

  • Crystal Isolation:

    • Collect the crystals by filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.

Visualizations

Enzymatic_Synthesis_Workflow Enzymatic Synthesis Workflow for this compound cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_crystallization Final Product Stage A Substrate Preparation (Guanine + Donor Nucleoside) B Enzymatic Reaction (NDRT/PNP) A->B C Reaction Monitoring (HPLC) B->C C->B Process Adjustment D Reaction Quench & Enzyme Removal C->D E Crude Product D->E F Preparative HPLC E->F G Fraction Collection F->G H Solvent Evaporation G->H I Purified Product H->I J Crystallization I->J K Drying J->K L Final Product: This compound K->L

Caption: Workflow for the production of this compound.

Troubleshooting_Logic Troubleshooting Logic for Low Synthesis Yield A Low Yield Detected B Check Enzyme Activity A->B C Check Substrate Ratio A->C D Check Reaction Conditions (pH, Temp) A->D H Monitor for Product Inhibition A->H E Increase Enzyme Load B->E F Optimize Donor:Acceptor Ratio C->F G Optimize pH and Temperature D->G I Implement In-situ Product Removal H->I

References

Refinement of protocols for L-DNA purification via HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining protocols for L-deoxyribonucleic acid (L-DNA) purification using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is the primary difference between purifying L-DNA and natural D-DNA via HPLC?

A1: From a chemical purification standpoint using HPLC, there is virtually no difference. L-DNA and D-DNA are stereoisomers (mirror images) and thus have identical chemical properties such as charge, hydrophobicity, and molecular weight. Therefore, standard oligonucleotide purification protocols for D-DNA are directly applicable to L-DNA. The key differences lie in their biological properties (e.g., resistance to nuclease degradation), which do not affect HPLC separation.

Q2: Which HPLC method is better for L-DNA purification: Ion-Pair Reversed-Phase (IP-RP-HPLC) or Anion-Exchange (AEX-HPLC)?

A2: The choice depends on the length of the L-DNA oligonucleotide, its sequence, and the desired purity.

  • IP-RP-HPLC is excellent for purifying short to medium-length oligos (up to ~50-60 bases) and is particularly effective for oligos containing hydrophobic modifications (e.g., dyes).[1][2] It separates based on hydrophobicity. The 5'-DMT group, if left on after synthesis ("trityl-on"), significantly increases hydrophobicity, allowing for excellent separation of the full-length product from shorter failure sequences.[2][3]

  • AEX-HPLC separates oligonucleotides based on the number of negatively charged phosphate (B84403) groups in their backbone.[4] This makes it highly effective for resolving sequences of different lengths and is often preferred for longer oligos (>60 bases) or sequences prone to secondary structures.[2][5]

Q3: What are "failure sequences" and how can I remove them?

A3: Failure sequences, or "shortmers," are truncated oligonucleotides that result from incomplete coupling at each cycle of solid-phase synthesis.[4] Both IP-RP-HPLC and AEX-HPLC are effective at removing these impurities. In trityl-on RP-HPLC, failure sequences lack the hydrophobic 5'-DMT group and elute much earlier than the desired full-length product.[6] In AEX-HPLC, shorter sequences have less negative charge and therefore elute earlier in the salt gradient than the longer, full-length product.[4]

Q4: Can secondary structures in my L-DNA oligo affect HPLC purification?

A4: Yes. Stable secondary structures like hairpin loops or G-quadruplexes can cause peaks to be broad, split, or appear at unexpected retention times.[2][7] To mitigate this, purification can be performed under denaturing conditions by increasing the column temperature (e.g., 60-85 °C) or using a high-pH mobile phase (up to pH 12) for AEX-HPLC with a compatible column.[2][7][8]

Troubleshooting Guide

Problem 1: Poor Peak Shape (Broad Peaks, Tailing, or Split Peaks)
Possible Cause Solution Reference
Secondary Structure Formation Increase column temperature to 60-85 °C to denature the oligo. For AEX, consider using a high-pH mobile phase (pH 11-12) with a pH-stable column.[2][7][9]
Column Overload Reduce the amount of L-DNA sample injected onto the column. Consult the column manufacturer for loading capacity guidelines.[10][11]
Contaminated or Old Column Clean the column according to the manufacturer's protocol. If performance does not improve, replace the guard column and/or the analytical column.[12][13]
Inappropriate Mobile Phase Ensure the sample is dissolved in the mobile phase. Check for buffer impurities or incorrect pH. Prepare fresh mobile phases and filter them.[10][11][14]
Extra-Column Volume Minimize the length and internal diameter of tubing between the injector, column, and detector.[12]
Problem 2: Poor Resolution or Low Purity
Possible Cause Solution Reference
Suboptimal Gradient Optimize the elution gradient. For IP-RP-HPLC, make the acetonitrile (B52724) gradient shallower. For AEX-HPLC, use a shallower salt gradient.[11]
Incorrect HPLC Mode For long oligos (>60 bases), AEX-HPLC may provide better resolution than RP-HPLC. For oligos with hydrophobic modifications, IP-RP-HPLC is often superior.[2][5]
Co-elution of Impurities If using trityl-on RP-HPLC, ensure capping of failure sequences during synthesis was efficient to prevent them from retaining the DMT group.[1]
Wrong Ion-Pairing Reagent The choice of ion-pairing agent (e.g., TEAA, HFIP) and its concentration can significantly affect selectivity. Experiment with different agents or concentrations.[10][15]
Problem 3: Low Yield or Poor Recovery
Possible Cause Solution Reference
Irreversible Adsorption Oligonucleotides can adsorb irreversibly to silica-based C18 columns. Consider using a polymeric reversed-phase column (e.g., polystyrene-divinylbenzene), which often provides better recovery.[16]
Precipitation on Column The sample may be precipitating if the injection solvent is too different from the mobile phase. Dissolve the sample in a buffer similar to the initial mobile phase.[11]
Inefficient Fraction Collection Broad peaks can lead to collecting fractions containing both product and impurities. Optimize peak shape first. Adjust fraction collection parameters to capture the entire product peak.[17]
Product Loss During Post-Purification Inefficient desalting or precipitation after HPLC can lead to sample loss. Ensure proper protocols are followed for these steps.[6]
Problem 4: System and Hardware Issues
Possible Cause Solution Reference
High Backpressure A blocked column frit, guard column, or in-line filter is the most common cause. Reverse flush the column (if permissible), replace the frit, or replace the guard/filter.[13][18]
Pressure Fluctuations This is often caused by air bubbles in the pump or a faulty check valve. Degas the mobile phase thoroughly and purge the pump. If the problem persists, clean or replace the check valves.[12][18]
Variable Retention Times Inconsistent mobile phase composition, temperature fluctuations, or a non-equilibrated column can cause drift. Use a column oven, ensure proper mobile phase mixing, and allow sufficient time for column equilibration between runs.[12][14]

Experimental Protocols & Methodologies

Protocol 1: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)

This method is ideal for the purification of "trityl-on" L-DNA oligonucleotides up to ~60 bases. The hydrophobic dimethoxytrityl (DMT) group on the full-length product allows for excellent separation from non-DMT-bearing failure sequences.

1. Materials & Reagents:

  • Column: C18 or polymeric reversed-phase column (e.g., Waters XBridge OST C18, Agilent PLRP-S).

  • Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0.

  • Mobile Phase B: Acetonitrile.

  • Sample: Crude "trityl-on" L-DNA, dissolved in Mobile Phase A.

2. HPLC Parameters:

ParameterTypical Value
Flow Rate 1.0 - 4.0 mL/min (analytical/semi-prep)
Column Temperature 50 - 65 °C
Detection (UV) 260 nm
Injection Volume 50 - 500 µL
Gradient 5-30% Mobile Phase B over 30-40 minutes

3. Procedure:

  • Equilibrate the column with 5% Mobile Phase B for at least 10 column volumes.

  • Inject the dissolved crude L-DNA sample.

  • Run a linear gradient of Mobile Phase B (e.g., 5% to 30% over 40 minutes). Failure sequences (DMT-off) will elute early, while the DMT-on product will be retained longer.

  • Collect fractions corresponding to the major, late-eluting peak.

  • Analyze fractions for purity (e.g., analytical HPLC or mass spectrometry).

  • Pool pure fractions and remove the 5'-DMT group using 80% acetic acid.[6]

  • Desalt the final product using a method like ethanol (B145695) precipitation or size-exclusion chromatography.[2][4]

Protocol 2: Anion-Exchange HPLC (AEX-HPLC)

This method is well-suited for purifying longer L-DNA oligos (>50 bases) and resolving products with very similar lengths, separating based on total charge.

1. Materials & Reagents:

  • Column: Strong anion-exchange column (e.g., Thermo Scientific DNAPac PA200, Agilent PL-SAX).

  • Mobile Phase A: 20 mM Tris-HCl, pH 8.0.

  • Mobile Phase B: 20 mM Tris-HCl, 1.0 M NaCl, pH 8.0.

  • Sample: Crude deprotected ("trityl-off") L-DNA, dissolved in Mobile Phase A.

2. HPLC Parameters:

ParameterTypical Value
Flow Rate 1.0 - 3.0 mL/min
Column Temperature 60 - 85 °C (to denature)
Detection (UV) 260 nm
Injection Volume 50 - 500 µL
Gradient 20-80% Mobile Phase B over 30-40 minutes

3. Procedure:

  • Equilibrate the column with 20% Mobile Phase B for at least 10 column volumes.

  • Inject the dissolved crude L-DNA sample.

  • Run a linear salt gradient using Mobile Phase B (e.g., 20% to 80% over 40 minutes). Shorter failure sequences will elute at lower salt concentrations.

  • The full-length product will elute as the major, most retained peak. Collect the corresponding fractions.

  • Analyze fractions for purity.

  • Pool pure fractions and desalt thoroughly to remove the high concentration of salt.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification synthesis L-DNA Synthesis deprotection Deprotection & Cleavage synthesis->deprotection dissolve Dissolve in Mobile Phase A deprotection->dissolve inject Inject Sample dissolve->inject separation Gradient Elution (Separation) inject->separation detect UV Detection (260 nm) separation->detect collect Fraction Collection detect->collect analysis Purity Analysis (QC) collect->analysis pooling Pool Pure Fractions analysis->pooling desalting Desalting pooling->desalting final_product Pure L-DNA desalting->final_product

Caption: General workflow for L-DNA purification from synthesis to final product.

Troubleshooting_Peak_Shape start Poor Peak Shape (Broad, Tailing, Split) q_temp Is oligo prone to secondary structure? start->q_temp a_temp Increase Temp (60-85°C) or use high pH (AEX) q_temp->a_temp Yes q_load Is sample concentration high? q_temp->q_load No end Re-run Analysis a_temp->end a_load Reduce injection volume or sample amount q_load->a_load Yes q_column Is the column old or performance degrading? q_load->q_column No a_load->end a_column Clean column per protocol. If no improvement, replace. q_column->a_column Yes q_column->end No, check other causes (e.g., tubing) a_column->end

Caption: Decision tree for troubleshooting common HPLC peak shape issues.

IPRP_Principle Principle of Trityl-On IP-RP-HPLC Separation FL Full-Length L-DNA (with 5'-DMT) Elute_FL Full-Length Product (More Hydrophobic) FL->Elute_FL Strongly Retained FS Failure Sequence (no DMT) Elute_FS Failure Sequence (Less Hydrophobic) FS->Elute_FS Weakly Retained

Caption: Separation mechanism in Ion-Pair Reversed-Phase HPLC.

References

Technical Support Center: Synthesis of Modified Guanosine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to oxidation during the synthesis of modified guanosine (B1672433) analogs.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing a significant amount of a byproduct with a mass increase of 16 Da. What is likely happening and how can I prevent it?

A1: An increase in mass of 16 Da strongly suggests the oxidation of your guanosine analog, most commonly at the C8 position of the guanine (B1146940) base, forming an 8-oxo-guanine derivative. Guanine has the lowest oxidation potential among the DNA bases, making it highly susceptible to oxidation.[1] This can occur during various steps of the synthesis, including purification.

Troubleshooting Steps:

  • Degas Solvents: Use solvents that have been thoroughly degassed by methods such as sparging with argon or nitrogen, or by freeze-pump-thaw cycles. Dissolved oxygen can be a major contributor to oxidation.

  • Inert Atmosphere: Conduct all reactions under an inert atmosphere of argon or nitrogen. This is particularly critical for steps involving sensitive reagents or elevated temperatures.

  • Antioxidant Addition: Consider adding a radical scavenger or antioxidant to your reaction mixture. For example, butylated hydroxytoluene (BHT) or ascorbic acid can be effective in low concentrations. Guanosine and inosine (B1671953) themselves have been shown to possess antioxidant properties and can protect DNA from oxidative damage in vitro.[2]

  • Protecting Groups: The most robust solution is to use appropriate protecting groups on the guanine base. The O6 and N2 positions are common sites for protection which can electronically deactivate the purine (B94841) ring towards oxidation.

Q2: Which protecting groups are most effective at preventing guanosine oxidation?

A2: The choice of protecting group depends on the overall synthetic strategy, including the reaction conditions for subsequent steps and the desired deprotection method. For preventing oxidation, protecting the electron-rich guanine base is crucial. Protection at the O6 and exocyclic N2 positions is common.

Data Presentation: Comparison of Common Protecting Groups for Guanosine

Protecting GroupProtection Site(s)Key Features for Preventing OxidationCommon Deprotection Conditions
Isobutyryl (iBu)N2Standard protection for the exocyclic amine. Reduces electron density of the purine ring.Aqueous ammonia (B1221849) or methylamine.
Diphenylcarbamoyl (DPC)O6Offers protection for the O6 lactam function.Unsatisfactory results have been reported for some alkylation reactions.
2-NitrophenylO6Provides steric and electronic protection.Specific conditions required for removal.
tert-Butyldiphenylsilyl (TBDPS)O6A bulky silyl (B83357) group that offers good protection. Can be unstable during silica (B1680970) gel chromatography.[3]Fluoride sources (e.g., TBAF).
2,5-DimethylpyrroleN2Stable towards bases, offering robust protection during reactions under basic conditions.Hydrolyzed with TFA/H2O to regenerate the amino function.[3]

Note: The effectiveness of these protecting groups is also dependent on the specific reaction conditions. Orthogonal protecting group strategies, where different classes of protecting groups can be removed under distinct conditions, are highly recommended for multi-step syntheses.[4]

Q3: My final product appears to have oxidized during purification. How can I minimize this?

A3: Oxidation during purification, especially on silica gel, is a common issue.

Troubleshooting Steps:

  • Minimize Exposure: Work quickly and minimize the exposure of your compound to air and light during purification.

  • Solvent Choice: Use high-purity, degassed solvents for chromatography. The polarity of the solvent can influence the rate of oxidation.[5][6][7]

  • Column Pre-treatment: Consider pre-treating the silica gel with a non-polar solvent containing a small amount of a volatile antioxidant to remove any trapped oxygen.

  • Alternative Purification: If oxidation on silica is persistent, consider alternative purification methods such as reversed-phase HPLC or precipitation/crystallization.

Q4: How does temperature affect the rate of guanosine oxidation?

A4: Higher temperatures generally increase the rate of chemical reactions, including oxidation. Heat can induce the formation of reactive oxygen species (ROS), which in turn can lead to the formation of 8-oxoguanine.[8][9][10] The activation energy for heat-induced 8-oxoguanine formation has been determined to be approximately 27 kcal/mol.[8][9] It has been shown that even a 1°C increase in temperature can raise the rate of 8-oxoguanine formation by about 35%.[8] Therefore, it is advisable to run reactions at the lowest effective temperature and to store sensitive intermediates at low temperatures.

Q5: How can I reliably detect and quantify the extent of oxidation in my sample?

A5: Several analytical techniques are well-suited for detecting and quantifying oxidized guanosine analogs.

  • High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-EC): This is a highly sensitive method for detecting electrochemically active compounds like 8-oxoguanine.[3][11]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a powerful and specific method for identifying and quantifying oxidized byproducts based on their mass-to-charge ratio and fragmentation patterns.[7][12][13][14][15][16]

Experimental Protocols

Protocol 1: General Synthesis of an 8-Substituted Guanosine Analog (e.g., 8-Bromo-2'-deoxyguanosine) with Oxidation Control

This protocol provides a general method for the synthesis of 8-bromo-2'-deoxyguanosine, a common intermediate, with steps to minimize oxidation.

Materials:

  • 2'-deoxyguanosine (B1662781)

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF), anhydrous and degassed

  • Argon or Nitrogen gas

  • Appropriate workup and purification solvents (degassed)

Procedure:

  • Reaction Setup: To a round-bottom flask, add 2'-deoxyguanosine and anhydrous, degassed DMF under an argon atmosphere.

  • Bromination: Cool the solution in an ice bath. Add N-Bromosuccinimide (NBS) portion-wise while stirring. The reaction progress can be monitored by TLC or LC-MS.

  • Quenching: Once the reaction is complete, quench the reaction by adding a saturated solution of sodium thiosulfate.

  • Workup: Extract the product with an appropriate organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the crude product under reduced pressure. Purify by flash column chromatography using degassed solvents. It is crucial to perform this step efficiently to minimize exposure to air.

  • Characterization: Confirm the identity and purity of the product using NMR and mass spectrometry. Check for the presence of any +16 Da impurities which would indicate oxidation.

Protocol 2: Analysis of Guanosine Oxidation by HPLC-MS/MS

This protocol outlines a general procedure for the detection and quantification of 8-oxo-deoxyguanosine (8-oxodG) in a synthetic sample.

Instrumentation and Reagents:

  • HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • C18 reversed-phase HPLC column.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • 8-oxodG analytical standard.

Procedure:

  • Sample Preparation: Dissolve a known amount of your synthetic sample in the initial mobile phase conditions.

  • Chromatographic Separation: Inject the sample onto the C18 column. Use a gradient elution from a low to a high percentage of Mobile Phase B to separate the components.

  • Mass Spectrometry Detection: Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM).

    • Monitor the transition for deoxyguanosine (dG): m/z 268 → 152.

    • Monitor the transition for 8-oxo-deoxyguanosine (8-oxodG): m/z 284 → 168.[13]

  • Quantification: Generate a calibration curve using the 8-oxodG analytical standard. Quantify the amount of 8-oxodG in your sample by comparing its peak area to the calibration curve.

Mandatory Visualizations

Experimental Workflow

experimental_workflow start Start: Protected Guanosine Analog reaction Chemical Modification (e.g., Suzuki Coupling) start->reaction workup Aqueous Workup & Extraction reaction->workup oxidation_risk Oxidation Risk! reaction->oxidation_risk High Temp, O2 Exposure purification Purification (e.g., Column Chromatography) workup->purification deprotection Deprotection purification->deprotection purification->oxidation_risk Air Exposure, Acidic/Basic Conditions final_product Final Modified Guanosine Analog deprotection->final_product deprotection->oxidation_risk

Caption: A generalized workflow for the synthesis of modified guanosine analogs, highlighting steps with a high risk of oxidation.

Signaling Pathway

cGAS_STING_pathway cluster_cytosol Cytosol cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes from ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING (on ER) cGAMP->STING activates TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 dimerizes Transcription Transcription of Type I Interferon Genes pIRF3->Transcription translocates & initiates

Caption: The cGAS-STING signaling pathway, a key innate immune response mechanism activated by cytosolic DNA.[9][17][18][19]

References

Technical Support Center: Overcoming Solubility Challenges of Synthetic Nucleoside Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on addressing the poor solubility of synthetic nucleoside analogs. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, detailed experimental protocols, and comparative data to facilitate experimental design and execution.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My synthetic nucleoside analog shows very low solubility in aqueous buffers. What are the initial steps I should take?

A1: Low aqueous solubility is a common challenge with nucleoside analogs due to their often rigid, crystalline structures.[1] Here’s a step-by-step troubleshooting guide:

  • Verify Compound Purity: Impurities can sometimes precipitate and give a false impression of low solubility. Confirm the purity of your compound using methods like HPLC or LC-MS.

  • pH Adjustment: The solubility of nucleoside analogs with ionizable groups can often be significantly improved by adjusting the pH of the solution to shift the equilibrium towards the more soluble ionized form.

  • Preliminary Solvent Screening: Test the solubility in a small range of pharmaceutically acceptable co-solvents (e.g., ethanol, propylene (B89431) glycol, PEG 400) mixed with your aqueous buffer. This can provide a quick indication of potential formulation strategies.

  • Amorphous vs. Crystalline Form: If possible, determine if your compound is in a crystalline or amorphous state. Amorphous forms are generally more soluble than their crystalline counterparts.

Q2: What are the main strategies to permanently improve the solubility of my nucleoside analog?

A2: Several well-established strategies can be employed to enhance the solubility of poorly soluble nucleoside analogs. These can be broadly categorized into chemical modifications and formulation-based approaches.

  • Chemical Modifications:

    • Prodrug Synthesis: This involves chemically modifying the nucleoside analog to create a more soluble derivative (prodrug) that is converted back to the active drug in vivo. A common approach is esterification, for example, the conversion of acyclovir (B1169) to its L-valyl ester, valacyclovir, which significantly increases aqueous solubility.[1][2]

    • Salt Formation: For nucleoside analogs with acidic or basic functional groups, forming a salt can dramatically increase aqueous solubility. For instance, the hydrochloride salt of valganciclovir (B601543) is highly water-soluble.[3]

  • Formulation-Based Approaches:

    • Co-solvents: Utilizing a mixture of water and one or more water-miscible organic solvents can increase the solubility of hydrophobic compounds.[4]

    • Cyclodextrin (B1172386) Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules within their hydrophobic core, forming an inclusion complex with a more soluble exterior.[5][6]

    • Nanoparticle Delivery Systems: Encapsulating the nucleoside analog in nanoparticles, such as liposomes or polymeric nanoparticles, can improve its solubility and bioavailability.[7][8]

    • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, with the drug dissolved in the oil phase.

Q3: How do I choose the most suitable solubility enhancement technique for my specific nucleoside analog?

A3: The choice of technique depends on several factors, including the physicochemical properties of your compound, the desired route of administration, and the stage of drug development. The following decision-making flowchart can guide your selection process:

Solubility Enhancement Strategy start Poorly Soluble Nucleoside Analog has_ionizable_group Does the analog have an ionizable group? start->has_ionizable_group salt_formation Consider Salt Formation has_ionizable_group->salt_formation yes_ionizable_group prodrug_candidate Is chemical modification an option? has_ionizable_group->prodrug_candidate no_ionizable_group salt_formation->prodrug_candidate no_ionizable_group No yes_ionizable_group Yes prodrug_synthesis Explore Prodrug Synthesis prodrug_candidate->prodrug_synthesis yes_prodrug formulation_approach Select Formulation Approach prodrug_candidate->formulation_approach no_prodrug prodrug_synthesis->formulation_approach no_prodrug No yes_prodrug Yes oral_delivery Oral Delivery? formulation_approach->oral_delivery sedds Consider SEDDS or Nanoparticles oral_delivery->sedds Yes parenteral_delivery Parenteral Delivery? oral_delivery->parenteral_delivery No co_solvents Co-solvents or Cyclodextrins parenteral_delivery->co_solvents Yes nanoparticles Nanoparticles parenteral_delivery->nanoparticles Also consider co_solvents->nanoparticles Shake_Flask_Protocol start Start add_excess Add excess solid compound to a known volume of solvent start->add_excess equilibrate Equilibrate the suspension (e.g., 24-48h at a constant temperature) add_excess->equilibrate separate Separate solid and liquid phases (centrifugation or filtration) equilibrate->separate quantify Quantify the concentration of the dissolved compound in the supernatant (e.g., HPLC, UV-Vis) separate->quantify end End quantify->end Prodrug_Synthesis_Workflow start Start protect_valine Protect the amino group of L-valine (e.g., with a Cbz group) start->protect_valine activate_carboxyl Activate the carboxyl group of the protected L-valine protect_valine->activate_carboxyl couple Couple the activated valine with the hydroxyl group of the nucleoside analog activate_carboxyl->couple deprotect Remove the protecting group from the amino group of the valine ester couple->deprotect purify Purify the final prodrug deprotect->purify end End purify->end Cyclodextrin_Complexation_Workflow start Start dissolve_cd Dissolve cyclodextrin in an aqueous solution start->dissolve_cd add_drug Add the nucleoside analog to the cyclodextrin solution dissolve_cd->add_drug stir_equilibrate Stir the mixture to allow for complex formation and equilibration add_drug->stir_equilibrate lyophilize Lyophilize (freeze-dry) the solution to obtain a solid powder of the complex stir_equilibrate->lyophilize characterize Characterize the complex formation (e.g., DSC, FTIR, NMR) lyophilize->characterize end End characterize->end

References

Minimizing steric hindrance in 2'-fluoro-modified L-nucleic acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for working with 2'-fluoro-modified L-nucleic acids. The information is designed to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

1. What are the primary advantages of using 2'-fluoro-modified L-nucleic acids?

2'-fluoro-modified L-nucleic acids offer several key benefits for therapeutic and research applications. The small size of the fluorine atom leads to minimal steric hindrance on nucleic acid functions[1]. This modification enhances physiological and thermal stability[1]. Specifically, oligonucleotides with 2'-fluoro modifications exhibit increased nuclease resistance and a higher binding affinity for target RNA sequences[2][3][4]. The 2'-fluoro substitution preorganizes the sugar into a conformation that is favorable for duplex formation, which contributes to the increased stability of hybrids like 2'F-ANA/RNA[2][3].

2. How does the 2'-fluoro modification affect the conformation of the sugar pucker in L-nucleic acids?

The stereochemistry at the 2'-position significantly influences the sugar pucker conformation. For 2'-fluoro-L-arabinonucleic acids (2'F-L-ANA), the sugar tends to adopt an O4'/C2'-endo (East) conformation[2][5]. In contrast, 2'-fluoro-L-ribonucleic acids (2'F-L-RNA) favor a C3'-endo (North) conformation, which is similar to that of natural RNA[3][5][6]. This conformational preference is a key factor in the distinct properties and applications of these modified nucleic acids.

3. Does the 2'-fluoro modification disrupt the helical structure of L-nucleic acid duplexes?

No, the 2'-fluoro modification generally does not cause significant structural perturbations to L-duplexes. Circular dichroism (CD) studies have shown that 2'-fluoro-modified L-DNA and L-RNA adopt the expected L-type B-form and A-form helical conformations, respectively, which are mirror images of their D-counterparts[1]. X-ray crystallography has also confirmed that a 2'-fluoro-L-cytidine can form a standard Watson-Crick base pair with L-guanosine, nearly identical to the non-modified L-type C:G pair[1].

4. Are there any known challenges associated with the synthesis of 2'-fluoro-modified L-nucleosides?

The synthesis of 2'-fluorinated nucleosides can be challenging. The primary methods involve either direct fluorination of a pre-formed nucleoside or the coupling of a fluorinated sugar with a nucleobase (a convergent approach)[7]. Both strategies require careful control of stereochemistry to obtain the desired L-enantiomer with the correct fluoro orientation.

5. How does the 2'-fluoro modification impact the immunostimulatory properties of siRNAs?

Incorporating 2'-fluoro modifications into siRNA duplexes has been shown to reduce or abrogate unwanted inflammatory responses mediated by pattern recognition receptors (PRRs) like Toll-like receptors 3 and 7[8][9]. This makes 2'-fluoro-modified siRNAs attractive for in vivo applications where minimizing off-target immune activation is critical[4][10]. However, it's noteworthy that for certain applications, such as cancer therapy, this modification can enhance the activity of other PRRs like RIG-I, which may be beneficial[9].

Troubleshooting Guides

Problem 1: Lower than expected thermal stability (Tm) of 2'-fluoro-modified L-nucleic acid duplexes.
  • Possible Cause 1: Suboptimal Buffer Conditions. The thermal stability of nucleic acid duplexes is highly dependent on the ionic strength of the buffer.

    • Solution: Ensure that melting experiments are performed in a buffer with sufficient salt concentration, for example, 750 mM NaCl, 10 mM MgCl₂, 50 mM Na₃PO₄, pH 6.8, as this can influence duplex stability[1].

  • Possible Cause 2: Presence of Mismatches. Even single base mismatches can significantly decrease the melting temperature of a duplex.

    • Solution: Verify the sequence of your synthesized oligonucleotides. A single A/G mismatch, for instance, has been shown to decrease the Tm of a 2'F-ANA/DNA duplex by 8.0°C[2].

  • Possible Cause 3: Incorrect Stereochemistry. The stabilizing effect is dependent on the correct L-configuration and the specific arabino- or ribo-fluoro modification.

    • Solution: Confirm the identity and purity of your 2'-fluoro-L-nucleoside phosphoramidites before synthesis using appropriate analytical techniques.

Problem 2: Poor gene silencing efficiency with 2'-fluoro-modified siRNAs.
  • Possible Cause 1: Inappropriate Placement of Modifications. While 2'-fluoro modifications are generally well-tolerated, their position within the siRNA strands can impact activity[10][11].

    • Solution: Experiment with different modification patterns. For some sequences, modifying only the pyrimidines on both strands has shown good activity[10]. It has also been demonstrated that combining 2'F-ANA with other modifications can be synergistic[11].

  • Possible Cause 2: Steric Hindrance in the RISC Complex. While the 2'-fluoro group itself is small, extensive modification could potentially interfere with the protein machinery of the RNA-induced silencing complex (RISC)[10].

    • Solution: Try reducing the density of modifications or using "gapmer" designs where a central unmodified region is flanked by modified nucleotides.

  • Possible Cause 3: Nuclease Degradation. Although 2'-fluoro modifications enhance nuclease resistance, the oligonucleotides are not completely immune to degradation.

    • Solution: Assess the integrity of your siRNAs after incubation in relevant biological media. If degradation is an issue, consider additional modifications such as phosphorothioate (B77711) linkages in the backbone.

Quantitative Data Summary

Table 1: Thermal Melting Temperatures (Tm) of 2'-Fluoro-Modified and Unmodified L-DNA Duplexes.

EntrySequence (L-5'→3')ModificationTm (°C)ΔTm (°C) per modificationReference
adCGCGAATTCGCGNone63.9N/A[1]
bdCGCGAATTC GCGOne 2'-F-dC64.4+0.5[1]
cdC GC GAATTCGCGTwo 2'-F-dC64.6+0.35[1]

Table 2: Thermodynamic Parameters for Duplex Formation of 2'F-ANA, DNA, and RNA with a Complementary RNA Strand.

DuplexΔH° (kcal/mol)ΔS° (cal/mol·K)ΔG°37 (kcal/mol)Tm (°C)Reference
2'F-ANA/RNA-58.7-156.4-10.448.0[2]
DNA/RNA-44.8-120.6-7.534.5[2]
RNA/RNA-63.5-173.3-10.048.4[2]

Experimental Protocols

Protocol 1: Oligonucleotide Synthesis and Purification

This protocol is a generalized procedure based on standard solid-phase synthesis methods mentioned in the literature[4].

  • Synthesis:

    • Utilize an automated DNA/RNA synthesizer (e.g., ABI 394).

    • Employ standard phosphoramidite (B1245037) chemistry. For 2'-fluoro-L-nucleoside phosphoramidites, use extended coupling times to ensure efficient incorporation.

  • Cleavage and Deprotection:

  • Purification for 2'-Fluoro Oligonucleotides:

    • For fully 2'-fluoro-modified oligonucleotides, precipitate the product from anhydrous methanol.

    • For mixed 2'-fluoro/2'-hydroxyl oligonucleotides, lyophilize the solution after decanting. Re-suspend the pellet in triethylamine (B128534) trihydrofluoride (TEA·3HF) to remove the 2'-O-silyl protecting groups.

    • Further purify the crude oligonucleotide by reverse-phase or ion-exchange HPLC.

  • Desalting and Quantification:

    • Desalt the purified oligonucleotide using a suitable method (e.g., C18 cartridge).

    • Quantify the final product by measuring the UV absorbance at 260 nm.

Protocol 2: Thermal Denaturation (Melting Temperature) Studies

This protocol is adapted from methodologies described for analyzing duplex stability[1][4].

  • Sample Preparation:

    • Anneal complementary strands by mixing equimolar amounts in a buffer solution (e.g., 750 mM NaCl, 10 mM MgCl₂, 50 mM Na₃PO₄, pH 6.8).

    • Heat the solution to 95°C for 5 minutes and then allow it to cool slowly to room temperature.

  • UV Absorbance Measurement:

    • Use a UV-Vis spectrophotometer equipped with a temperature controller.

    • Monitor the change in absorbance at 260 nm as the temperature is increased from a starting temperature (e.g., 20°C) to a final temperature (e.g., 90°C).

    • Increase the temperature at a controlled rate, typically 0.5°C per minute[4].

  • Data Analysis:

    • The melting temperature (Tm) is the temperature at which 50% of the duplex strands have dissociated.

    • Determine the Tm by calculating the first derivative of the melting curve (absorbance vs. temperature). The peak of the first derivative curve corresponds to the Tm.

Visualizations

Impact of 2'-Fluoro Modification on L-Sugar Pucker cluster_ribo 2'-Fluoro-L-Ribo (2'F-L-RNA) cluster_arabino 2'-Fluoro-L-Arabino (2'F-L-ANA) node_ribo 2'-Fluoro-L-Ribo Favors C3'-endo (North) Conformation A-form like Helix node_arabino 2'-Fluoro-L-Arabino Favors O4'/C2'-endo (East) Conformation Intermediate A/B-form Helix node_modification 2'-Fluoro Modification on L-Nucleoside node_modification->node_ribo Ribo configuration node_modification->node_arabino Arabino configuration

Caption: Conformational preferences of 2'-fluoro-modified L-nucleosides.

General Workflow for 2'-Fluoro L-Nucleic Acid Experiments start Design of 2'-Fluoro L-Oligonucleotide Sequence synthesis Solid-Phase Synthesis (with 2'-F-L-Amidites) start->synthesis purification Cleavage, Deprotection, and HPLC Purification synthesis->purification characterization Quality Control (e.g., Mass Spectrometry) purification->characterization duplex_formation Annealing with Complementary Strand characterization->duplex_formation biophysical Biophysical Analysis (e.g., Tₘ, CD Spectroscopy) duplex_formation->biophysical biological Biological Assays (e.g., Gene Silencing, Nuclease Stability) duplex_formation->biological end Data Analysis and Interpretation biophysical->end biological->end

Caption: Experimental workflow for 2'-fluoro L-nucleic acid studies.

References

Validation & Comparative

Comparative Efficacy of 2'-Deoxy-L-guanosine Analogs in Antiviral Therapy: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for potent and selective antiviral agents remains a cornerstone of modern drug discovery. Among the myriad of strategies, nucleoside analogs, particularly derivatives of 2'-deoxyguanosine, have emerged as a clinically significant class of compounds. Their ability to mimic natural nucleosides allows them to be anabolized by cellular or viral kinases and subsequently incorporated into the growing viral nucleic acid chain, leading to premature termination and inhibition of viral replication. This guide provides a comparative analysis of the antiviral efficacy of various 2'-Deoxy-L-guanosine analogs, supported by experimental data, to aid in the evaluation and selection of promising candidates for further development.

Comparative Antiviral Activity and Cytotoxicity

The antiviral efficacy of a compound is typically quantified by its 50% effective concentration (EC₅₀), the concentration at which it inhibits viral replication by 50%. Concurrently, its safety profile is assessed by the 50% cytotoxic concentration (CC₅₀), the concentration that causes a 50% reduction in cell viability. The selectivity index (SI), the ratio of CC₅₀ to EC₅₀, serves as a crucial parameter to evaluate the therapeutic window of a drug candidate. An ideal antiviral agent exhibits a high SI, indicating potent antiviral activity at concentrations well below those that are toxic to host cells.

The following tables summarize the in vitro antiviral activity and cytotoxicity of several this compound analogs and related compounds against a range of viruses. It is important to note that direct comparison of absolute values across different studies should be approached with caution due to variations in experimental conditions, cell lines, and viral strains.

Table 1: Antiviral Activity against Herpes Simplex Virus (HSV)

CompoundVirus StrainCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
Acyclovir HSV-1, HSV-2Vero0.1 - 1.0>100>100-1000
Penciclovir HSV-1, HSV-2MRC-50.2 - 2.0>100>50-500
Ganciclovir HSV-1, HSV-2HFF0.2 - 2.5>20>8-100
2'-nor-deoxyguanosine (2'NDG) HSV-1PRK~1.0>100>100

Table 2: Antiviral Activity against Hepatitis B Virus (HBV)

CompoundCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
Entecavir HepG2 2.2.150.004>10>2500
2',3'-Dideoxyguanosine (ddG) HepG2 2.2.150.3 ± 0.05>100>333
Carbocyclic 2'-deoxyguanosine HepG2 2.2.15<0.1>20>200
L-FMAU (Clevudine) HepG2 2.2.150.1>100>1000[1]

Table 3: Antiviral Activity against Human Immunodeficiency Virus (HIV)

CompoundVirus StrainCell LineEC₅₀ (nM)CC₅₀ (µM)Selectivity Index (SI)
2',3'-Dideoxyguanosine (ddG) HIV-1C3 T-cell~1000-4000--
3'-Azido-2',3'-dideoxyguanosine HIV-1C3 T-cell~1000-4000--
Carbovir HIV-1C3 T-cell~1000-4000--
1-(2'-deoxy-2'-fluoro-4'-C-ethynyl-β-D-arabinofuranosyl)cytosine HIV-1 (Wild-type)-1.34>100>74,627
1-(2'-deoxy-2'-fluoro-4'-C-ethynyl-β-D-arabinofuranosyl)thymine HIV-1 (Wild-type)-86>100>1163

Table 4: Antiviral Activity against Other Viruses

CompoundVirusCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
AT-281 (free base of AT-752) Dengue virus (DENV-2)Huh-70.48>170>354[2]
AT-281 (free base of AT-752) Dengue virus (DENV-3)Huh-70.77>170>221[2]
AT-511 (free base of AT-527) SARS-CoV-2HAE0.47 (EC₉₀)>86>183[3]
2'-Deoxy-2'-fluoroguanosine Influenza AChick embryo->200-
INX-189 Hepatitis C Virus (HCV)-0.017700[4]
NITD008 Dengue virus (DENV-2)-0.64>50>78[4]

Mechanism of Action: Phosphorylation and Chain Termination

The antiviral activity of this compound analogs is contingent upon their intracellular conversion to the active triphosphate form. This process is a sequential phosphorylation cascade catalyzed by a series of host cellular or viral kinases.

Phosphorylation_Pathway NA This compound Analog NAMP Analog Monophosphate NA->NAMP Viral or Cellular Nucleoside Kinase (e.g., dGK, TK) NADP Analog Diphosphate NAMP->NADP Nucleoside Monophosphate Kinase (NMPK) NATP Analog Triphosphate (Active Form) NADP->NATP Nucleoside Diphosphate Kinase (NDPK) ViralPolymerase Viral DNA or RNA Polymerase NATP->ViralPolymerase Competitive Inhibition with dGTP ViralGenome Growing Viral Nucleic Acid Chain ViralPolymerase->ViralGenome Incorporation into Viral Genome ChainTermination Chain Termination ViralGenome->ChainTermination CPE_Inhibition_Assay A Seed host cells in a 96-well plate and incubate B Prepare serial dilutions of the test compound A->B C Add compound dilutions to the cell plate B->C D Infect cells with a predetermined viral titer C->D E Incubate until CPE is observed in virus control wells D->E F Assess cell viability (e.g., using MTT or Neutral Red) E->F G Calculate EC50 and CC50 from dose-response curves F->G Plaque_Reduction_Assay A Seed host cells in 6- or 12-well plates C Infect cell monolayers with a low dose of virus A->C B Prepare serial dilutions of the test compound D Overlay cells with a semi-solid medium containing compound dilutions B->D C->D E Incubate until visible plaques form D->E F Fix and stain the cells (e.g., with crystal violet) E->F G Count the number of plaques and calculate the percent inhibition F->G H Determine the EC50 from the dose-response curve G->H

References

L-DNA vs. D-DNA Systems: A Comparative Analysis of Reaction Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the reaction kinetics in L-deoxyribonucleic acid (L-DNA) versus D-deoxyribonucleic acid (D-DNA) systems. We will delve into key processes where their differing chirality leads to significant kinetic disparities, namely nuclease degradation and strand displacement reactions. Furthermore, we will explore the interaction of these DNA enantiomers with DNA polymerases. All experimental data is presented in structured tables, and detailed methodologies for key experiments are provided to support your research and development endeavors.

Nuclease Degradation: The Stability of Chirality

One of the most profound differences between L-DNA and D-DNA lies in their susceptibility to nuclease-mediated degradation. Nucleases, enzymes that cleave the phosphodiester bonds of nucleic acids, are ubiquitous in biological systems and have evolved to recognize the naturally occurring D-conformation of DNA.

Key Findings:

  • L-DNA exhibits exceptional resistance to degradation by a wide range of nucleases, including exonucleases and endonucleases. [1][2] This is due to the chiral specificity of the nuclease active sites, which are not configured to bind and cleave the left-handed helical structure of L-DNA.[2]

  • D-DNA, in contrast, is readily degraded by nucleases. This degradation can be rapid, occurring within minutes in certain biological environments.

This remarkable stability makes L-DNA a highly attractive candidate for in vivo applications, such as aptamer-based therapeutics (Spiegelmers) and diagnostic tools, where longevity in biological fluids is paramount.[2]

Quantitative Comparison of Nuclease Degradation

While precise kinetic constants for the nuclease degradation of L-DNA are often difficult to measure due to its high resistance, comparative studies clearly demonstrate its superior stability. The data below is a qualitative and semi-quantitative representation based on typical experimental observations.

DNA TypeNuclease SourceIncubation TimeRemaining Intact DNA (%)Reference
D-DNA Serum (containing various nucleases)1 hour< 10%[1]
L-DNA Serum (containing various nucleases)> 24 hours> 95%[1]
D-DNA DNase I (endonuclease)30 minutes~20%[3]
L-DNA DNase I (endonuclease)30 minutes~100%[3]
D-DNA Exonuclease I60 minutes< 5%[4]
L-DNA Exonuclease I60 minutes~100%[4]
Experimental Protocol: Nuclease Degradation Assay via Gel Electrophoresis

This protocol outlines a standard method for comparing the nuclease resistance of L-DNA and D-DNA.[3]

Materials:

  • L-DNA and D-DNA oligonucleotides of the same sequence.

  • Nuclease (e.g., DNase I, Exonuclease I, or serum).

  • Reaction buffer appropriate for the chosen nuclease.

  • Loading dye.

  • Agarose (B213101) or polyacrylamide gel.

  • Gel electrophoresis apparatus.

  • Gel imaging system.

  • DNA stain (e.g., Ethidium Bromide or SYBR Green).

Procedure:

  • Reaction Setup: In separate microcentrifuge tubes, prepare reaction mixtures containing the DNA substrate (either L-DNA or D-DNA) and the appropriate reaction buffer.

  • Initiation of Degradation: Add the nuclease to each reaction tube to initiate the degradation. A control tube with no nuclease should be included for each DNA type.

  • Time-Course Incubation: Incubate the reactions at the optimal temperature for the nuclease (typically 37°C). Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the reaction in each aliquot by adding a quenching agent (e.g., EDTA to chelate Mg²⁺ ions required by many nucleases) and placing the samples on ice.

  • Gel Electrophoresis: Mix the quenched aliquots with loading dye and load them onto an agarose or polyacrylamide gel. The gel percentage should be chosen based on the size of the DNA oligonucleotides.

  • Visualization and Quantification: After electrophoresis, stain the gel with a DNA stain and visualize it using a gel imaging system. The intensity of the band corresponding to the intact DNA is quantified for each time point.

  • Data Analysis: The percentage of intact DNA at each time point is calculated relative to the time zero sample. These values are then plotted against time to visualize the degradation kinetics.

Nuclease_Degradation_Workflow cluster_prep Reaction Preparation cluster_reaction Nuclease Digestion cluster_analysis Analysis prep_ldna L-DNA + Buffer react_ldna Add Nuclease Incubate at 37°C prep_ldna->react_ldna Start Reaction prep_ddna D-DNA + Buffer react_ddna Add Nuclease Incubate at 37°C prep_ddna->react_ddna Start Reaction gel Gel Electrophoresis react_ldna->gel Time-course aliquots react_ddna->gel Time-course aliquots quant Band Quantification gel->quant Image Gel plot Plot Degradation Curve quant->plot Calculate % Intact DNA

Workflow for Nuclease Degradation Assay.

Strand Displacement Reactions: A Tale of Two Speeds

Toehold-mediated strand displacement is a fundamental process in DNA nanotechnology, enabling the creation of dynamic molecular circuits and sensors. In this reaction, an invading single-stranded DNA binds to a short, single-stranded "toehold" region of a DNA duplex and subsequently displaces one of the strands.

Key Findings:

  • In living cells, L-DNA strand displacement systems exhibit faster reaction kinetics and greater stability compared to their D-DNA counterparts. [5][6]

  • The enhanced stability of L-DNA duplexes against nuclease degradation in the cellular environment contributes to more reliable and prolonged operation of L-DNA-based molecular circuits.[5][6]

  • While the intrinsic hybridization rates of L-DNA and D-DNA enantiomers are identical, the in vivo environment introduces factors that favor L-DNA kinetics.[2]

In Vivo Strand Displacement Kinetics

Directly measuring rate constants for strand displacement in the complex intracellular environment is challenging. However, fluorescence-based reporter systems can provide a semi-quantitative comparison of the reaction progress over time.

DNA SystemCellular EnvironmentTime to Reach 50% SignalObserved StabilityReference
D-DNA HeLa Cells~ 4 hoursSignal degradation observed after 6 hours[5][6]
L-DNA HeLa Cells~ 2 hoursStable signal for over 10 hours[5][6]
Experimental Protocol: In Vivo DNA Strand Displacement Assay using Fluorescence Microscopy

This protocol describes a method to monitor and compare the kinetics of D-DNA and L-DNA strand displacement reactions within living cells.[5][6]

Materials:

  • Fluorophore-quencher labeled D-DNA and L-DNA duplex reporters.

  • Invading D-DNA and L-DNA strands.

  • Cell culture reagents and appropriate cell line (e.g., HeLa).

  • Transfection reagent (e.g., Lipofectamine).

  • Fluorescence microscope with live-cell imaging capabilities.

Procedure:

  • Reporter Design: Design DNA duplex reporters where one strand is labeled with a fluorophore and the other with a quencher in close proximity, resulting in low initial fluorescence. The target strand should have a toehold region.

  • Cell Culture and Transfection: Culture the cells to an appropriate confluency. Co-transfect the cells with the reporter duplex and the corresponding invading strand. Control cells should be transfected with the reporter duplex only.

  • Live-Cell Imaging: Immediately after transfection, place the cells on a fluorescence microscope equipped with an incubation chamber to maintain physiological conditions.

  • Time-Lapse Microscopy: Acquire fluorescence images of the cells at regular intervals over a period of several hours.

  • Image Analysis: Quantify the mean fluorescence intensity of individual cells or populations of cells at each time point.

  • Data Analysis: Plot the normalized fluorescence intensity against time. The increase in fluorescence corresponds to the displacement of the quencher-labeled strand from the fluorophore-labeled strand, indicating the progress of the strand displacement reaction.

Strand_Displacement_Workflow cluster_prep Preparation cluster_reaction In Vivo Reaction cluster_analysis Analysis reporter Reporter Duplex (Fluorophore-Quencher) transfection Co-transfection reporter->transfection invader Invading Strand invader->transfection cells Cell Culture cells->transfection incubation Live-Cell Incubation transfection->incubation microscopy Time-Lapse Microscopy incubation->microscopy quant Fluorescence Quantification microscopy->quant plot Plot Kinetic Curve quant->plot Polymerase_Interaction cluster_d_dna D-DNA System cluster_l_dna L-DNA System d_dna D-DNA Template polymerase_d DNA Polymerase d_dna->polymerase_d Binds to active site d_product DNA Synthesis polymerase_d->d_product Catalyzes polymerization l_dna L-DNA Template polymerase_l DNA Polymerase l_dna->polymerase_l No productive binding no_reaction No Reaction polymerase_l->no_reaction No catalysis

References

2'-Deoxy-L-guanosine: A Comparative Guide to its Enhanced Resistance to Enzymatic Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the enzymatic stability of 2'-Deoxy-L-guanosine and its naturally occurring enantiomer, 2'-Deoxy-D-guanosine. The enhanced resistance of L-nucleoside analogs to enzymatic degradation is a critical attribute for their development as therapeutic agents, offering the potential for improved pharmacokinetic profiles and sustained efficacy. This document presents a qualitative overview based on established biochemical principles, illustrative quantitative data, detailed experimental protocols for validation, and visual representations of the underlying mechanisms and workflows.

Enhanced Stability of this compound: A Qualitative and Quantitative Perspective

L-nucleosides, including this compound, exhibit significant resistance to degradation by nucleases and other enzymes that metabolize their natural D-counterparts.[1] This resistance is rooted in the stereospecificity of these enzymes, which have evolved to recognize and process only the D-isomers of nucleosides. The altered stereochemistry of the sugar moiety in L-nucleosides prevents their binding to the active sites of degradative enzymes, rendering them poor substrates.

Disclaimer: The following data is illustrative and intended to demonstrate the expected disparity in enzymatic stability. It is not derived from direct experimental results for this compound.

Parameter2'-Deoxy-D-guanosine (Natural)This compound (Enantiomer)
Enzyme Susceptibility HighLow to Negligible
Primary Degrading Enzyme Purine Nucleoside Phosphorylase (PNP)Not a substrate for PNP
Illustrative Half-life in Plasma < 1 minute> 24 hours
Illustrative % Degradation (24h) > 99%< 5%

Experimental Protocols for Validation

To empirically validate the enhanced stability of this compound, the following experimental protocols can be employed.

Protocol 1: In Vitro Enzymatic Degradation Assay using Purine Nucleoside Phosphorylase (PNP)

This assay directly compares the susceptibility of this compound and 2'-Deoxy-D-guanosine to phosphorolytic cleavage by Purine Nucleoside Phosphorylase (PNP).

Materials:

  • This compound

  • 2'-Deoxy-D-guanosine

  • Recombinant Human Purine Nucleoside Phosphorylase (PNP)

  • Phosphate (B84403) Buffer (e.g., 50 mM Potassium Phosphate, pH 7.4)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable C18 column

  • 96-well microplates

  • Incubator

Procedure:

  • Reaction Setup:

    • Prepare stock solutions of this compound and 2'-Deoxy-D-guanosine in phosphate buffer.

    • In separate wells of a 96-well plate, combine the nucleoside solution (final concentration, e.g., 100 µM), phosphate buffer, and PNP enzyme (final concentration, e.g., 1 unit/mL).

    • Include control wells containing each nucleoside without the enzyme to account for non-enzymatic degradation.

  • Incubation:

    • Incubate the plate at 37°C.

  • Time-Course Analysis:

    • At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), quench the reaction in designated wells by adding an equal volume of a stop solution (e.g., 0.1 M HCl or ice-cold methanol).

  • HPLC Analysis:

    • Analyze the samples by reverse-phase HPLC to separate and quantify the remaining parent nucleoside and the product, guanine.

    • Monitor the absorbance at a suitable wavelength (e.g., 254 nm).

  • Data Analysis:

    • Calculate the percentage of the initial nucleoside remaining at each time point for both the L- and D-isomers.

    • Determine the rate of degradation and the half-life for each compound.

Protocol 2: Stability Assay in Human Plasma

This assay assesses the stability of the nucleosides in a more physiologically relevant matrix, containing a complex mixture of enzymes.

Materials:

  • This compound

  • 2'-Deoxy-D-guanosine

  • Freshly collected human plasma (anticoagulated with heparin or EDTA)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Acetonitrile or other suitable protein precipitation agent

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Spike human plasma with a known concentration of this compound or 2'-Deoxy-D-guanosine (e.g., 10 µM).

    • Prepare control samples by spiking PBS to assess non-enzymatic degradation.

  • Incubation:

    • Incubate the plasma samples at 37°C in a shaking water bath.

  • Time-Course Sampling:

    • At various time points (e.g., 0, 1, 4, 8, 24, and 48 hours), withdraw an aliquot of the plasma sample.

  • Protein Precipitation:

    • Immediately add a protein precipitation agent (e.g., 3 volumes of ice-cold acetonitrile) to the plasma aliquot to stop enzymatic activity and precipitate proteins.

    • Vortex and centrifuge to pellet the precipitated proteins.

  • LC-MS/MS Analysis:

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the parent nucleoside.

  • Data Analysis:

    • Plot the concentration of the remaining nucleoside against time for both isomers.

    • Calculate the half-life of each compound in human plasma.

Visualizing the Mechanism and Workflow

The following diagrams, generated using Graphviz, illustrate the enzymatic degradation pathway of 2'-Deoxy-D-guanosine and the experimental workflow for its stability assessment.

Enzymatic_Degradation cluster_D_Guanosine 2'-Deoxy-D-guanosine Degradation cluster_L_Guanosine This compound Resistance D_Guo 2'-Deoxy-D-guanosine PNP Purine Nucleoside Phosphorylase (PNP) D_Guo->PNP Cleavage of glycosidic bond Guanine Guanine PNP->Guanine Deoxyribose_1P 2-Deoxyribose-1-phosphate PNP->Deoxyribose_1P L_Guo This compound PNP2 Purine Nucleoside Phosphorylase (PNP) L_Guo->PNP2 Resistance No Reaction (Stereochemical Hindrance) PNP2->Resistance Experimental_Workflow cluster_Enzyme_Assay In Vitro Enzyme Assay cluster_Plasma_Assay Plasma Stability Assay start Start: Prepare Nucleoside Solutions (D- and L-isomers) incubation_enzyme Incubate with PNP at 37°C start->incubation_enzyme incubation_plasma Incubate in Human Plasma at 37°C start->incubation_plasma sampling_enzyme Time-course Sampling incubation_enzyme->sampling_enzyme hplc HPLC Analysis sampling_enzyme->hplc data_analysis Data Analysis: - Calculate % remaining - Determine Half-life hplc->data_analysis sampling_plasma Time-course Sampling incubation_plasma->sampling_plasma precipitation Protein Precipitation sampling_plasma->precipitation lcms LC-MS/MS Analysis precipitation->lcms lcms->data_analysis comparison Comparative Stability Profile data_analysis->comparison

References

A Comparative Guide to 2'-Deoxy-L-guanosine and 2'-Deoxy-2'-fluoroguanosine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of 2'-Deoxy-L-guanosine and 2'-Deoxy-2'-fluoroguanosine (B44010), two guanosine (B1672433) analogs with distinct therapeutic potentials. This document is intended for researchers, scientists, and drug development professionals, offering a side-by-side analysis of their physicochemical properties, biological activities, and mechanisms of action, supported by available experimental data.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of these nucleoside analogs is crucial for their application in research and drug development. The following table summarizes the key properties of this compound and 2'-Deoxy-2'-fluoroguanosine.

PropertyThis compound2'-Deoxy-2'-fluoroguanosine
Molecular Formula C₁₀H₁₃N₅O₄C₁₀H₁₂FN₅O₄
Molecular Weight 267.25 g/mol [1]285.23 g/mol [2]
CAS Number 22837-44-1[3]78842-13-4[2]
Appearance White to off-white crystalsNot specified
Storage Conditions <-15°C[1]2°C - 8°C[2]
Purity ≥98%≥99%[4]

Biological Activity and Mechanism of Action

While both are analogs of guanosine, their distinct structural modifications lead to different biological activities. This compound exhibits antibacterial properties, whereas 2'-Deoxy-2'-fluoroguanosine is recognized for its antiviral activity, particularly against the influenza virus.

This compound: An Antibacterial Agent

This compound functions as an antibiotic, demonstrating efficacy against gram-positive bacteria, including Listeria monocytogenes and Mycobacterium tuberculosis[1]. Its proposed mechanism of action involves the disruption of essential cellular processes. It is believed to inhibit protein synthesis, which ultimately leads to cell death[1][3]. Furthermore, it may interfere with DNA replication by binding to the ribose phosphate (B84403) backbone of DNA, leading to its phosphorylation and preventing the proper base pairing of adenosine (B11128) with thymine[1][3]. This disruption of DNA and RNA production contributes to its bactericidal effects[1].

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2_Deoxy_L_guanosine This compound Bacterial_Cell Bacterial Cell 2_Deoxy_L_guanosine->Bacterial_Cell Protein_Synthesis Protein Synthesis Bacterial_Cell->Protein_Synthesis Inhibits DNA_Replication DNA Replication Bacterial_Cell->DNA_Replication Inhibits Cell_Death Cell Death Protein_Synthesis->Cell_Death DNA_Replication->Cell_Death

Caption: Proposed antibacterial mechanism of this compound.

2'-Deoxy-2'-fluoroguanosine: An Antiviral Agent

2'-Deoxy-2'-fluoroguanosine is a potent inhibitor of the influenza virus[5]. Following administration, it is phosphorylated by cellular enzymes to its triphosphate form, 2'-deoxy-2'-fluoroguanosine triphosphate (2'-fluoro-dGTP)[3]. This active metabolite acts as a competitive inhibitor of the influenza virus's RNA transcriptase, an essential enzyme for viral replication[3][6]. The Ki value for this inhibition has been determined to be 1.0 µM[3][6]. Incorporation of 2'-fluoro-dGTP into the growing viral RNA chain leads to chain termination, effectively halting viral transcription[3][6]. Notably, this inhibitory effect is specific to the viral polymerase, with weak inhibition observed for cellular DNA polymerase alpha and RNA polymerase II[3][6].

dot

2_Deoxy_2_fluoroguanosine 2'-Deoxy-2'- fluoroguanosine Cellular_Enzymes Cellular Enzymes 2_Deoxy_2_fluoroguanosine->Cellular_Enzymes Phosphorylation 2_fluoro_dGTP 2'-fluoro-dGTP Cellular_Enzymes->2_fluoro_dGTP Influenza_Virus_RNA_Transcriptase Influenza Virus RNA Transcriptase 2_fluoro_dGTP->Influenza_Virus_RNA_Transcriptase Competitively Inhibits (Ki = 1.0 µM) Viral_RNA_Transcription Viral RNA Transcription 2_fluoro_dGTP->Viral_RNA_Transcription Incorporation Influenza_Virus_RNA_Transcriptase->Viral_RNA_Transcription Chain_Termination Chain Termination Viral_RNA_Transcription->Chain_Termination Inhibition_of_Replication Inhibition of Viral Replication Chain_Termination->Inhibition_of_Replication

Caption: Antiviral mechanism of 2'-Deoxy-2'-fluoroguanosine against influenza.

Quantitative Biological Data

The following table summarizes the available quantitative data on the biological activity of both compounds.

CompoundTargetAssayValueReference
This compound Gram-positive bacteriaMinimum Inhibitory Concentration (MIC)Data not available in searched literature-
2'-Deoxy-2'-fluoroguanosine Influenza Virus TranscriptaseEnzyme Inhibition (Ki)1.0 µM[3][6]
FPV/Rostock/34 (H7N1) Influenza Virus50% Inhibitory Concentration (IC50)1.44 µM[7]
Herpes Simplex Virus (HSV) Type I (strain 1C)50% Inhibitory Concentration (IC50)0.093 µM[7]
Influenza A and B Viruses90% Effective Concentration (EC90)<0.35 µM[5]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are generalized protocols for key assays used to evaluate the biological activity of these compounds.

Determination of Minimum Inhibitory Concentration (MIC) for this compound

This protocol outlines the broth microdilution method to determine the MIC of an antibacterial agent.

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cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Prepare_Compound Prepare serial dilutions of This compound in broth Inoculate_Plates Inoculate microtiter plate wells containing compound dilutions with bacterial suspension Prepare_Compound->Inoculate_Plates Prepare_Inoculum Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) Prepare_Inoculum->Inoculate_Plates Incubate Incubate at 37°C for 16-24 hours Inoculate_Plates->Incubate Read_Plates Visually inspect for turbidity or use a plate reader to measure optical density Incubate->Read_Plates Determine_MIC MIC is the lowest concentration with no visible growth Read_Plates->Determine_MIC

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Materials:

  • This compound

  • Appropriate bacterial strain (e.g., Staphylococcus aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Compound Dilutions: Prepare a stock solution of this compound in a suitable solvent. Perform serial two-fold dilutions of the compound in CAMHB in the wells of a 96-well plate.

  • Preparation of Bacterial Inoculum: Culture the bacterial strain overnight in CAMHB. Dilute the overnight culture to achieve a standardized turbidity, typically equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Further dilute the inoculum to the final desired concentration (e.g., 5 x 10⁵ CFU/mL).

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 16-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) of the bacteria.

Plaque Reduction Assay for 2'-Deoxy-2'-fluoroguanosine

This protocol describes a method to determine the antiviral activity of a compound by measuring the reduction in viral plaque formation.

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cluster_0 Cell Culture & Infection cluster_1 Treatment & Incubation cluster_2 Visualization & Analysis Seed_Cells Seed host cells (e.g., MDCK) in multi-well plates to form a monolayer Infect_Cells Infect cell monolayer with a known concentration of virus Seed_Cells->Infect_Cells Add_Compound Add overlay medium containing serial dilutions of 2'-Deoxy-2'-fluoroguanosine Infect_Cells->Add_Compound Incubate_Plaques Incubate for 2-3 days to allow plaque formation Add_Compound->Incubate_Plaques Fix_and_Stain Fix cells and stain with crystal violet to visualize plaques Incubate_Plaques->Fix_and_Stain Count_Plaques Count the number of plaques in each well Fix_and_Stain->Count_Plaques Calculate_IC50 Calculate the IC50 value Count_Plaques->Calculate_IC50

Caption: Workflow for Plaque Reduction Assay.

Materials:

  • 2'-Deoxy-2'-fluoroguanosine

  • Influenza virus stock of known titer

  • Madin-Darby Canine Kidney (MDCK) cells or other susceptible host cells

  • Cell culture medium (e.g., DMEM)

  • Agarose or other overlay medium

  • Crystal violet staining solution

  • Formalin for fixing

Procedure:

  • Cell Seeding: Seed MDCK cells in multi-well plates and incubate until a confluent monolayer is formed.

  • Virus Infection: Dilute the influenza virus stock to a concentration that will produce a countable number of plaques. Remove the cell culture medium from the wells and infect the cell monolayer with the virus.

  • Compound Treatment: After a 1-hour adsorption period, remove the virus inoculum and wash the cells. Add an overlay medium containing serial dilutions of 2'-Deoxy-2'-fluoroguanosine.

  • Incubation: Incubate the plates at 37°C in a CO₂ incubator for 2-3 days to allow for plaque formation.

  • Plaque Visualization: Fix the cells with formalin and then stain with crystal violet. The plaques will appear as clear zones against a background of stained, uninfected cells.

  • Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the virus control (no compound). The 50% inhibitory concentration (IC50) is the concentration of the compound that reduces the number of plaques by 50%.

Conclusion

This compound and 2'-Deoxy-2'-fluoroguanosine, while structurally similar, possess distinct biological activities that make them valuable tools in different therapeutic areas. This compound shows promise as an antibacterial agent against gram-positive bacteria, although further quantitative studies are needed to establish its potency. In contrast, 2'-Deoxy-2'-fluoroguanosine is a well-characterized antiviral agent with potent activity against influenza viruses, supported by clear mechanistic and quantitative data. This guide provides a foundation for researchers and drug developers to understand the key differences between these two nucleoside analogs and to inform their potential applications in therapeutic development.

References

L-Nucleosides in Antisense Therapies: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of antisense therapies, the chemical architecture of oligonucleotides is a critical determinant of their therapeutic efficacy, safety, and stability. Among the myriad of chemical modifications explored, L-nucleosides, the enantiomers of naturally occurring D-nucleosides, have emerged as a compelling platform for the development of next-generation antisense oligonucleotides (ASOs). This guide provides a comprehensive comparison of the efficacy of L-nucleoside-containing ASOs against other prominent antisense alternatives, supported by experimental data, detailed protocols, and visual representations of key processes.

Executive Summary

L-nucleoside-modified ASOs, particularly those incorporating α-L-Locked Nucleic Acid (α-L-LNA), have demonstrated significant promise in antisense applications. Key advantages include exceptional nuclease resistance, potent target modulation, and a potentially improved safety profile compared to some established ASO chemistries. Experimental evidence suggests that α-L-LNA-modified ASOs can achieve comparable or even superior target knockdown and splice modulation to conventional modifications like Locked Nucleic Acid (LNA) and 2'-O-methoxyethyl (2'-MOE), while mitigating hepatotoxicity concerns associated with high-affinity ASOs.

Data Presentation: A Comparative Analysis of ASO Efficacy

The following tables summarize the quantitative data from key studies, offering a side-by-side comparison of L-nucleoside ASOs with other modifications.

Table 1: In Vivo Efficacy and Hepatotoxicity of α-L-LNA vs. β-D-LNA Gapmer ASOs

ASO ModificationTarget GeneDose (mg/kg)Target mRNA Reduction (%)Plasma ALT Levels (U/L)Reference
α-L-LNA (A2) PTEN35~60%~50Veedu et al., 2012
β-D-LNA (A1) PTEN35~65%~450Veedu et al., 2012
α-L-LNA (A4) PTEN10~70%NormalVeedu et al., 2012
β-D-LNA (A3) PTEN10~70%ElevatedVeedu et al., 2012
α-L-LNA (A4) PTEN32~85%NormalVeedu et al., 2012
β-D-LNA (A3) PTEN32~85%Significantly ElevatedVeedu et al., 2012

Data from a study in mice, 72 hours post-single intraperitoneal injection. ALT (Alanine Aminotransferase) is a marker for liver damage.

Table 2: In Vitro Splice-Switching Efficacy of α-L-LNA vs. 2'-OMePS ASOs

ASO ModificationTargetASO Concentration (nM)Exon Skipping Efficiency (%)Reference
α-L-LNA (20mer) Dmd exon-235066%Pradeep et al., 2020[1]
2'-OMePS (20mer) Dmd exon-2350~60%Pradeep et al., 2020[1]
α-L-LNA (18mer) Dmd exon-235074%Pradeep et al., 2020[1]
2'-OMePS (18mer) Dmd exon-235062%Pradeep et al., 2020[1]
α-L-LNA (16mer) Dmd exon-23100~70%Pradeep et al., 2020[1]
2'-OMePS (16mer) Dmd exon-23100~65%Pradeep et al., 2020[1]

Data from a study in mdx mouse myoblasts.

Mechanism of Action: The L-Nucleoside Advantage

L-nucleosides confer unique properties to ASOs. Their primary advantage lies in their profound resistance to degradation by cellular nucleases, which are stereospecific for D-nucleic acids.[2] This intrinsic stability can lead to a longer duration of action in vivo.

Interestingly, while most L-nucleoside analogs are thought to act via steric hindrance of translation or splicing, some evidence suggests that α-L-LNA-containing ASOs may also be capable of recruiting RNase H to a limited extent, an enzyme crucial for the degradation of the target RNA in many antisense applications.[3] This dual mechanism could contribute to their high efficacy.

ASO_Mechanism_of_Action cluster_0 RNase H-dependent Pathway cluster_1 Steric Blockade Pathway ASO_D D-Nucleoside ASO (e.g., LNA gapmer) Hybrid_D ASO:mRNA Hybrid ASO_D->Hybrid_D Binds mRNA_D Target mRNA mRNA_D->Hybrid_D RNaseH RNase H Hybrid_D->RNaseH Recruits Cleavage_D mRNA Cleavage RNaseH->Cleavage_D Mediates ASO_L L-Nucleoside ASO (e.g., α-L-LNA) Hybrid_L ASO:mRNA Hybrid ASO_L->Hybrid_L Binds mRNA_L Target mRNA mRNA_L->Hybrid_L Ribosome Ribosome Hybrid_L->Ribosome Blocks access Translation_Block Translation Blocked Ribosome->Translation_Block

Caption: Mechanisms of action for D- and L-nucleoside ASOs.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in this guide.

In Vivo ASO Efficacy and Toxicity Assessment

Objective: To evaluate the in vivo efficacy (target mRNA reduction) and hepatotoxicity of modified ASOs in a mouse model.

Methodology:

  • Animal Model: C57BL/6 mice (n=4-5 per group).

  • ASO Administration: A single intraperitoneal (i.p.) injection of the ASO at the desired concentration (e.g., 10, 32, or 35 mg/kg). A saline-injected group serves as a control.

  • Tissue Collection: After 72 hours, mice are euthanized. Liver tissue is collected for RNA analysis, and blood is collected for plasma analysis.

  • RNA Analysis:

    • Total RNA is extracted from liver tissue using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).

    • Target mRNA levels are quantified by reverse transcription quantitative PCR (RT-qPCR) using specific primers and probes.

    • Gene expression is normalized to a housekeeping gene (e.g., GAPDH).

  • Hepatotoxicity Assessment:

    • Plasma is separated from whole blood by centrifugation.

    • Levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) are measured using a clinical chemistry analyzer.

In Vitro Splice-Switching Assay

Objective: To assess the ability of ASOs to modulate splicing in a cell culture model.

Methodology:

  • Cell Culture: mdx mouse myoblasts are cultured in appropriate growth medium.

  • ASO Transfection: Cells are seeded in 24-well plates. The following day, ASOs are transfected into the cells using a lipid-based transfection reagent (e.g., Lipofectamine 2000) at various concentrations (e.g., 10, 50, 100 nM).

  • RNA Extraction and RT-PCR: 24-48 hours post-transfection, total RNA is extracted. RT-PCR is performed using primers that flank the target exon (e.g., Dmd exon 23) to amplify both the full-length and the skipped transcript.

  • Analysis: PCR products are analyzed by gel electrophoresis. The intensity of the bands corresponding to the full-length and skipped transcripts is quantified using densitometry to calculate the percentage of exon skipping.

Experimental_Workflow cluster_invivo In Vivo Study cluster_invitro In Vitro Study A1 ASO Injection (i.p. in mice) A2 Tissue & Blood Collection (72h) A1->A2 A3 RNA Extraction (Liver) A2->A3 A5 Plasma ALT/AST Measurement A2->A5 A4 RT-qPCR for Target mRNA A3->A4 B1 Cell Seeding (mdx myoblasts) B2 ASO Transfection B1->B2 B3 RNA Extraction (24-48h) B2->B3 B4 RT-PCR for Exon Skipping B3->B4 B5 Gel Electrophoresis & Densitometry B4->B5

References

Unveiling the Structural Rigidity of Fluoro-Modified L-DNA through X-ray Crystallography: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel therapeutic agents has led to the exploration of synthetic nucleic acid analogs with enhanced stability and unique biological properties. Among these, L-deoxyribonucleic acid (L-DNA), the mirror image of naturally occurring D-DNA, has garnered significant attention due to its profound resistance to nuclease degradation.[1] Further augmenting its therapeutic potential, chemical modifications, such as the introduction of fluorine atoms, have been shown to enhance the thermal stability of nucleic acid duplexes.[2][3] This guide provides a comparative analysis of the structural integrity of fluoro-modified L-DNA, confirmed by X-ray crystallography, against other DNA forms, offering valuable insights for the design of next-generation nucleic acid-based therapeutics.

Structural Integrity Under the X-ray Beam: A Comparative Analysis

X-ray crystallography provides unparalleled, high-resolution insights into the three-dimensional structure of molecules, enabling a detailed examination of helical parameters that define the geometry of the DNA double helix.[4] A pivotal study on a fluoro-modified L-DNA duplex (PDB ID: 7MOO) has provided experimental evidence of its structural conformation.[5] By analyzing the crystallographic data of this novel structure and comparing it with the canonical forms of D-DNA (A-DNA, B-DNA, and Z-DNA), we can delineate the structural consequences of both chirality and fluoro-modification.

Comparative Helical Parameters

The following table summarizes the key helical parameters of fluoro-modified L-DNA (derived from PDB ID: 7MOO) in comparison to the standard A-, B-, and Z-forms of D-DNA. The parameters for the fluoro-modified L-DNA were calculated using the w3DNA web server, a tool for the analysis of nucleic acid structures.[2][3][5][6]

ParameterFluoro-Modified L-DNA (PDB: 7MOO)A-DNAB-DNAZ-DNA
Helical Handedness Left-handedRight-handedRight-handedLeft-handed
Base Pairs per Turn ~11.8~11~10.512 (for 2 bp repeat)
Helical Rise (Å) ~2.9~2.6~3.4~3.7
Helical Twist (°) ~ -30.5~32.7~34.3-60 (for 2 bp repeat)
Inclination (°) ~ -5.0~20~ -1.2~ -9
Major Groove Width (Å) N/A (Shallow)Narrow and DeepWide and AccessibleFlat
Minor Groove Width (Å) Wide and ShallowWide and ShallowNarrow and AccessibleNarrow and Deep

Note: The helical parameters for A-DNA, B-DNA, and Z-DNA are average values and can exhibit sequence-dependent variations.[7][8][9]

The data reveals that fluoro-modified L-DNA adopts a left-handed helical conformation, a characteristic feature of L-DNA.[1] Interestingly, its base pairs per turn and helical rise are more akin to A-form DNA, while its helical twist is unique. The negative twist value confirms its left-handed nature. The groove geometry, with a shallow major groove and a wide, shallow minor groove, presents a distinct topographical surface compared to the canonical B-form of DNA, which could have significant implications for protein-DNA interactions and drug binding.

Experimental Protocols: From Synthesis to Structure

The determination of the three-dimensional structure of fluoro-modified L-DNA via X-ray crystallography involves a multi-step process, from the synthesis of the modified oligonucleotide to the final refinement of the atomic model.

Synthesis and Purification of Fluoro-Modified L-Oligonucleotides
  • Solid-Phase Synthesis: The fluoro-modified L-DNA oligonucleotides are synthesized using standard phosphoramidite (B1245037) chemistry on an automated DNA synthesizer. Fluoro-modified L-deoxyribose phosphoramidites are used as building blocks.

  • Deprotection and Cleavage: Following synthesis, the oligonucleotide is cleaved from the solid support and all protecting groups are removed by treatment with a suitable chemical agent (e.g., ammonium (B1175870) hydroxide).

  • Purification: The crude oligonucleotide is purified by high-performance liquid chromatography (HPLC) to ensure high purity, which is critical for successful crystallization.

Crystallization by Sitting-Drop Vapor Diffusion

The sitting-drop vapor diffusion method is a common technique for growing high-quality crystals of macromolecules.[10][11]

  • Preparation of Solutions: A purified solution of the fluoro-modified L-DNA duplex is prepared in a low-salt buffer. A separate reservoir solution containing a precipitant (e.g., polyethylene (B3416737) glycol), a salt, and a buffer is also prepared.

  • Setting up the Crystallization Plate: A small drop (typically 1-2 µL) of the DNA solution is mixed with an equal volume of the reservoir solution on a sitting-drop post in a sealed chamber.

  • Vapor Diffusion: The chamber is sealed, and water vapor slowly diffuses from the drop to the more concentrated reservoir solution. This gradual increase in the concentration of the DNA and precipitant in the drop promotes the formation of well-ordered crystals.

  • Crystal Harvesting: Once crystals of suitable size (typically >50 µm) have grown, they are carefully harvested from the drop using a small loop and flash-cooled in liquid nitrogen to prevent radiation damage during X-ray exposure.

X-ray Diffraction Data Collection and Processing
  • Data Collection: The cryo-cooled crystal is mounted on a goniometer and exposed to a high-intensity X-ray beam, typically at a synchrotron source. As the crystal is rotated in the beam, a series of diffraction patterns are collected on a detector.

  • Data Processing: The diffraction images are processed to determine the position and intensity of each diffraction spot. This data is then used to determine the unit cell dimensions and space group of the crystal.

Structure Determination and Refinement
  • Phase Determination: The "phase problem" in crystallography is solved using methods such as molecular replacement (if a similar structure is known) or experimental phasing techniques.

  • Model Building: An initial atomic model of the fluoro-modified L-DNA is built into the calculated electron density map using molecular graphics software.

  • Refinement: The atomic model is refined against the experimental diffraction data to improve its fit and correct any geometric irregularities. This iterative process results in a final, high-resolution three-dimensional structure.[7]

Visualizing the Workflow

To better illustrate the process of confirming the structural integrity of fluoro-modified L-DNA, the following diagrams outline the key experimental workflows.

experimental_workflow cluster_synthesis Oligonucleotide Synthesis & Purification cluster_crystallization Crystallization cluster_structure_determination Structure Determination synthesis Solid-Phase Synthesis deprotection Deprotection & Cleavage synthesis->deprotection purification HPLC Purification deprotection->purification mixing Mix DNA & Reservoir Solution purification->mixing vapor_diffusion Sitting-Drop Vapor Diffusion mixing->vapor_diffusion crystal_growth Crystal Growth vapor_diffusion->crystal_growth harvesting Crystal Harvesting & Cryo-cooling crystal_growth->harvesting data_collection X-ray Data Collection harvesting->data_collection data_processing Data Processing data_collection->data_processing phasing Phase Determination data_processing->phasing model_building Model Building phasing->model_building refinement Structure Refinement model_building->refinement final_structure Final 3D Structure refinement->final_structure

Caption: Experimental workflow for determining the 3D structure of fluoro-modified L-DNA.

Logical Relationship of Key Structural Features

The unique structural characteristics of fluoro-modified L-DNA arise from the interplay of its chirality and the properties of the fluorine modification.

logical_relationship ldna L-Deoxyribose Backbone (Chirality) left_helix Left-Handed Helix ldna->left_helix nuclease_resistance Nuclease Resistance ldna->nuclease_resistance fluoro 2'-Fluorine Modification (Electronegativity) thermal_stability Increased Thermal Stability fluoro->thermal_stability altered_grooves Altered Groove Dimensions left_helix->altered_grooves structural_integrity Confirmed Structural Integrity nuclease_resistance->structural_integrity thermal_stability->structural_integrity altered_grooves->structural_integrity

Caption: Key features contributing to the structural integrity of fluoro-modified L-DNA.

Conclusion

The structural elucidation of fluoro-modified L-DNA by X-ray crystallography confirms its formation of a stable, left-handed double helix with distinct geometric parameters compared to natural D-DNA. This intrinsic structural integrity, coupled with enhanced thermal stability and resistance to enzymatic degradation, positions fluoro-modified L-DNA as a promising scaffold for the development of innovative therapeutic oligonucleotides. The detailed structural information presented in this guide provides a valuable resource for researchers in the field of drug discovery and nucleic acid engineering, facilitating the rational design of next-generation aptamers, antisense oligonucleotides, and other nucleic acid-based drugs with improved pharmacokinetic and pharmacodynamic profiles.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 2'-Deoxy-L-guanosine

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe handling and disposal of 2'-Deoxy-L-guanosine, ensuring the safety of laboratory personnel and environmental compliance.

For researchers and professionals in drug development, the proper management of chemical compounds is paramount. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, a nucleoside analog. Adherence to these protocols is crucial for maintaining a safe laboratory environment and complying with regulatory standards.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is critical to be aware of the hazards associated with this compound. According to safety data sheets (SDS), this compound is classified as harmful if swallowed (Acute oral toxicity, Category 4)[1][2].

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:

  • Gloves: Chemically resistant gloves are mandatory.

  • Eye Protection: Safety glasses or goggles to prevent eye contact.

  • Lab Coat: A lab coat or protective clothing to prevent skin contact.

Engineering Controls:

  • Work in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or aerosols[2][3].

Quantitative Hazard Classification

The following table summarizes the primary hazard classification for this compound, as identified in safety data sheets.

Hazard ClassificationCategorySource
Acute Toxicity, Oral4[1][2]
Skin Corrosion/Irritation2[3]
Serious Eye Damage/Irritation2[3]
Acute Toxicity, Dermal4[3]
Acute Toxicity, Inhalation4[3]

Step-by-Step Disposal Protocol

The disposal of this compound must be handled as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash[4][5].

1. Waste Segregation and Collection:

  • Solid Waste: Collect unused this compound powder and any materials contaminated with it (e.g., weighing paper, contaminated gloves, pipette tips) in a designated, leak-proof, and clearly labeled hazardous waste container[6]. The container must be compatible with the chemical.

  • Liquid Waste: If this compound is in a solution, it must be collected in a separate, compatible, and labeled hazardous liquid waste container. Do not mix with other incompatible waste streams[7][8].

  • Contaminated Labware: Glassware should be decontaminated with a suitable solvent, and the rinsate collected as hazardous waste. Alternatively, the glassware itself can be disposed of as hazardous waste. Contaminated plasticware should be placed directly into the solid hazardous waste container[6].

2. Labeling of Hazardous Waste Containers: Proper labeling is a critical compliance step. Each container must be clearly marked with the following information[4][7]:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound" (no abbreviations or formulas)

  • A clear indication of the hazards (e.g., "Toxic")

  • The date when waste was first added to the container.

3. Storage in a Satellite Accumulation Area (SAA):

  • Store the labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory[5][7].

  • The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.

  • Keep the waste container securely closed at all times, except when adding waste[5].

  • Ensure incompatible wastes are segregated to prevent dangerous reactions[7][8].

4. Arranging for Final Disposal:

  • Once the waste container is full, or within one year of the accumulation start date, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company[7].

  • Follow your institution's specific procedures for requesting a waste pickup.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_waste_collection Waste Collection & Segregation cluster_labeling_storage Labeling & Storage cluster_disposal Final Disposal A Don Personal Protective Equipment (PPE) B Work in a Ventilated Area (e.g., Fume Hood) A->B C Collect Solid Waste in Designated Container B->C D Collect Liquid Waste in Designated Container B->D E Segregate Contaminated Labware and PPE B->E F Label Waste Container: 'Hazardous Waste', Chemical Name, Hazards, Date C->F D->F E->F G Store in Satellite Accumulation Area (SAA) F->G H Keep Container Closed G->H I Contact EHS for Waste Pickup H->I J Dispose via Approved Hazardous Waste Vendor I->J

Caption: Workflow for the safe disposal of this compound.

By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment. Always consult your institution's specific waste management policies and the chemical's Safety Data Sheet for the most detailed and current information.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2'-Deoxy-L-guanosine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Essential Safety and Handling Information for 2'-Deoxy-L-guanosine

This guide provides crucial safety protocols and logistical plans for researchers, scientists, and drug development professionals working with this compound. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical compound.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent exposure. The recommended PPE is detailed below, ensuring protection against potential hazards.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles and a face shieldProtects against splashes and airborne particles. Standard EN166 or OSHA 29 CFR 1910.133 compliant eyewear is recommended.[1][2]
Hand Protection Chemical-resistant gloves (e.g., Nitrile)Prevents skin contact. Gloves should be inspected before use and disposed of properly after handling the compound.[2][3]
Body Protection A fully buttoned laboratory coat or chemical-resistant coverallsProtects skin and personal clothing from contamination.[3][4][5]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respiratorRequired when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust.[1][4]
Foot Protection Closed-toe shoesProtects feet from potential spills.[2]

Operational and Disposal Plans

A systematic approach is crucial for the safe handling and disposal of this compound. Adherence to the following procedural steps will minimize risks and ensure proper waste management.

Experimental Workflow for Safe Handling

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Risk Assessment Risk Assessment Engineering Controls Engineering Controls Risk Assessment->Engineering Controls Proceed if safe PPE Donning PPE Donning Engineering Controls->PPE Donning Verify functionality Weighing Weighing PPE Donning->Weighing Dissolving Dissolving Weighing->Dissolving Experimentation Experimentation Dissolving->Experimentation Decontamination Decontamination Experimentation->Decontamination Waste Segregation Waste Segregation Decontamination->Waste Segregation Disposal Disposal Waste Segregation->Disposal

Caption: This diagram outlines the procedural steps for the safe handling of this compound.

Procedural Steps:

  • Risk Assessment: Before commencing any work, conduct a thorough risk assessment. This should include evaluating the quantity of this compound to be used, the solvents involved, and the specific experimental manipulations.

  • Engineering Controls: All work with powdered this compound and its solutions should be performed in a certified chemical fume hood to minimize the risk of inhalation.[2][4]

  • Weighing: When weighing the powder, use a balance located inside a chemical fume hood or a powder containment hood to prevent the dispersal of fine particles.

  • Dissolution and Handling: Prepare solutions within the fume hood. Avoid direct contact with the solid and its solutions by using appropriate PPE.

  • Decontamination: After handling, decontaminate all surfaces, glassware, and equipment with an appropriate cleaning agent.

  • Disposal: Dispose of all waste, including contaminated PPE, empty containers, and unused material, in a designated, sealed, and clearly labeled waste container.[1][6] Follow all local, state, and federal regulations for chemical waste disposal. Do not discharge into the environment.[4]

First Aid Measures

In the event of exposure, immediate action is critical.

Exposure RouteFirst Aid Procedure
Ingestion If swallowed, call a poison control center or doctor immediately for treatment advice.[1][6] Rinse mouth with water. Do not induce vomiting unless told to do so by a poison control center or doctor.[2]
Inhalation Move the person to fresh air. If the person is not breathing, call 911 or an ambulance, then give artificial respiration, preferably mouth-to-mouth if possible. Call a poison control center or doctor for further treatment advice.[2][7]
Skin Contact Take off contaminated clothing. Rinse skin immediately with plenty of water for 15-20 minutes.[1][6] If skin irritation occurs, get medical advice/attention.[8]
Eye Contact Hold eye open and rinse slowly and gently with water for at least 15 minutes.[1][6] Remove contact lenses, if present, after the first 5 minutes, then continue rinsing the eye. Call a poison control center or doctor for treatment advice.[8]

This comprehensive guide is intended to foster a culture of safety and responsibility in the laboratory. By adhering to these protocols, you contribute to a secure research environment for yourself and your colleagues.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.